Product packaging for 1-(Furan-2-yl)ethanamine(Cat. No.:CAS No. 22095-34-7)

1-(Furan-2-yl)ethanamine

Cat. No.: B1293880
CAS No.: 22095-34-7
M. Wt: 111.14 g/mol
InChI Key: JYXGCMLOKDKUAX-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)ethanamine is a useful research compound. Its molecular formula is C6H9NO and its molecular weight is 111.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO B1293880 1-(Furan-2-yl)ethanamine CAS No. 22095-34-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(furan-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H9NO/c1-5(7)6-3-2-4-8-6/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXGCMLOKDKUAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10944729
Record name 1-(Furan-2-yl)ethan-1-amine
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Molecular Weight

111.14 g/mol
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CAS No.

22095-34-7
Record name α-Methyl-2-furanmethanamine
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Record name 2-Furfuryl-alpha-methylamine
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Record name 1-(Furan-2-yl)ethan-1-amine
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Record name 2-furfuryl-α-methylamine
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Foundational & Exploratory

An In-depth Technical Guide to 1-(Furan-2-yl)ethanamine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-(Furan-2-yl)ethanamine. This compound, featuring a furan ring, is a valuable building block in medicinal chemistry due to the diverse pharmacological activities exhibited by furan derivatives. This document includes a summary of its physicochemical properties, a detailed representative synthesis protocol, and an analysis of its spectroscopic characteristics. Furthermore, it explores the relevance of the furan scaffold in drug development, including its potential interaction with key signaling pathways.

Introduction

This compound is a primary amine that incorporates a furan moiety, a five-membered aromatic heterocycle containing one oxygen atom. The furan ring is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] Furan derivatives have demonstrated potential as antibacterial, antiviral, anti-inflammatory, and anticancer agents.[2][3] this compound serves as a key intermediate in the synthesis of more complex molecules, making a thorough understanding of its chemical characteristics essential for its effective use in research and drug development.[4]

Chemical Structure and Isomerism

The chemical structure of this compound consists of a furan ring substituted at the 2-position with an ethylamine group, where the amino group is attached to the first carbon of the ethyl chain. The presence of a chiral center at the carbon atom bonded to the amino group and the furan ring means that this compound exists as a racemic mixture of two enantiomers: (R)-1-(Furan-2-yl)ethanamine and (S)-1-(Furan-2-yl)ethanamine.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.

PropertyValueReference(s)
Molecular Formula C₆H₉NO[5]
Molecular Weight 111.14 g/mol [5][6]
CAS Number 22095-34-7 (racemate)[5][7]
132523-44-5 ((R)-enantiomer)[8]
27948-38-5 ((S)-enantiomer)
Appearance Liquid[9]
Boiling Point 145-147 °C at 740 Torr[6][9]
Density 0.9856 g/mL at 20 °C[9]

Synthesis

The most common method for the synthesis of this compound is the reductive amination of 2-acetylfuran.[10] This two-step, one-pot process involves the initial formation of an imine by reacting 2-acetylfuran with an amine source, followed by the reduction of the imine to the desired primary amine.[11]

G cluster_workflow Synthesis Workflow: Reductive Amination start 2-Acetylfuran + Ammonia Source step1 Imine Formation (Condensation) start->step1 intermediate Intermediate Imine step1->intermediate step2 Reduction (e.g., H2/Catalyst) intermediate->step2 end This compound step2->end purification Purification (e.g., Distillation) end->purification

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Representative Reductive Amination

This protocol is a representative example of the reductive amination of 2-acetylfuran. Specific conditions may require optimization.

Materials:

  • 2-Acetylfuran

  • Ammonia source (e.g., ammonia in methanol, ammonium acetate)

  • Reducing agent (e.g., sodium borohydride, hydrogen gas with a catalyst like Raney Nickel or Palladium on carbon)

  • Solvent (e.g., methanol, ethanol)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or ethyl acetate

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 2-acetylfuran in the chosen solvent. Add the ammonia source in excess. The reaction mixture is stirred at room temperature. The progress of the imine formation can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Reduction: Once the imine formation is complete or has reached equilibrium, the reducing agent is carefully added to the reaction mixture. If using a catalytic hydrogenation approach, the reaction is conducted under a hydrogen atmosphere in the presence of the catalyst. The reaction is stirred until the reduction is complete, which can be monitored by TLC or GC.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in water and extracted with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and filtered. The solvent is then evaporated to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Spectroscopic Properties

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the furan ring, the ethylamine side chain, and the amine group.

  • Furan Protons: Three signals in the aromatic region (typically δ 6.0-7.5 ppm), corresponding to the three protons on the furan ring. The proton at the 5-position will likely appear as a doublet of doublets, the proton at the 3-position as a doublet of doublets, and the proton at the 4-position as a triplet-like multiplet.

  • CH Proton: A quartet in the upfield region (typically δ 3.5-4.5 ppm) for the proton on the chiral carbon, coupled to the methyl protons and the amine protons.

  • CH₃ Protons: A doublet in the more upfield region (typically δ 1.2-1.8 ppm) for the three protons of the methyl group, coupled to the CH proton.

  • NH₂ Protons: A broad singlet (typically δ 1.0-3.0 ppm) for the two amine protons. The chemical shift of this signal is variable and can be affected by solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

  • Furan Carbons: Four signals in the downfield region (typically δ 105-155 ppm) for the four carbons of the furan ring. The carbon atom attached to the ethylamine group (C2) will be the most downfield of these.

  • Chiral Carbon: A signal in the mid-field region (typically δ 40-60 ppm) for the chiral carbon atom.

  • Methyl Carbon: A signal in the upfield region (typically δ 15-25 ppm) for the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the amine and furan functional groups.

  • N-H Stretching: A medium to weak pair of bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

  • N-H Bending: A medium to strong band in the region of 1590-1650 cm⁻¹.

  • C-N Stretching: A medium band in the region of 1020-1220 cm⁻¹.[12]

  • =C-H Stretching (Furan): A sharp band above 3000 cm⁻¹.

  • C=C Stretching (Furan): Bands in the region of 1500-1600 cm⁻¹.

  • C-O-C Stretching (Furan): A strong band in the region of 1000-1300 cm⁻¹.

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 111. Fragmentation patterns would likely involve the loss of the methyl group (M-15), the amino group (M-16), and cleavage of the bond between the furan ring and the side chain.

Applications in Drug Development

The furan scaffold is a significant pharmacophore in drug discovery.[1] Furan derivatives have been reported to possess a wide array of pharmacological activities, including:

  • Anticancer Activity: Some furan-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[1]

  • Antimicrobial Activity: The furan nucleus is present in several antimicrobial agents.[3]

  • Anti-inflammatory Activity: Certain furan derivatives have shown potential in reducing inflammation.[3]

The biological activity of furan derivatives is often attributed to their ability to participate in various biological interactions. While the specific biological targets of this compound are not well-documented, derivatives of similar furan-containing structures have been shown to modulate key signaling pathways. For instance, some furan derivatives act as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[1]

G cluster_pathway Potential Role of Furan Derivatives in Signaling gf Growth Factor receptor Receptor Tyrosine Kinase gf->receptor pi3k PI3K receptor->pi3k activates pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 recruits akt Akt pdk1->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation, Survival, Growth mtor->proliferation furan Furan Derivative (e.g., this compound derivative) furan->pi3k potential inhibition

Caption: Simplified PI3K/Akt/mTOR pathway and potential inhibition by furan derivatives.

Conclusion

This compound is a versatile chemical building block with significant potential in the synthesis of novel compounds for drug discovery and development. Its straightforward synthesis from readily available starting materials, combined with the diverse biological activities associated with the furan scaffold, makes it an attractive target for further investigation. This technical guide provides a foundational understanding of its chemical properties, structure, and synthesis to aid researchers in its effective application.

References

Computational and Theoretical Deep Dive into 1-(Furan-2-yl)ethanamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the computational and theoretical approaches to understanding 1-(Furan-2-yl)ethanamine, a furan derivative with significant potential in medicinal chemistry. Furan-containing compounds are a cornerstone in the development of novel therapeutics, exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecule's structural, electronic, and spectroscopic properties through theoretical calculations, complemented by experimental data and protocols.

Molecular Properties and Spectroscopic Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the molecular properties of furan derivatives.[4] These theoretical calculations provide valuable insights that complement experimental findings from spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.[4][5]

Structural and Electronic Properties

DFT calculations, using methods like B3LYP with a suitable basis set (e.g., cc-pVTZ), can be employed to determine the optimized ground-state molecular geometry of this compound.[4] These calculations also yield crucial electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding the molecule's reactivity and electronic transitions.[4] The furan ring typically acts as an electron donor (nucleophilic), a characteristic that influences its interaction with biological targets.[6]

Table 1: Computed Physicochemical Properties of Furan Derivatives

Property2-(Furan-2-yl)ethan-1-amine1-(Furan-2-yl)propan-2-amineN-(furan-2-ylmethyl)ethanamine
Molecular Formula C₆H₉NOC₇H₁₁NOC₇H₁₁NO
Molecular Weight ( g/mol ) 111.14125.17125.17
XLogP3 0.91.40.9
Hydrogen Bond Donor Count 111
Hydrogen Bond Acceptor Count 222
Rotatable Bond Count 233
Exact Mass 111.068413911125.084063974125.084063974
Topological Polar Surface Area 38.3 Ų38.3 Ų25.2 Ų
Heavy Atom Count 899
Formal Charge 000
Complexity 65.575.375.3

Source: PubChem CID 1132863, 57580-64-0, 57507[7][8][9]

Spectroscopic Characterization

Theoretical calculations can predict vibrational frequencies (IR and Raman) and NMR chemical shifts.[4] The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used for calculating NMR spectra.[4] These theoretical spectra can be compared with experimental data for structural validation.

Table 2: Experimental ¹H NMR Data for a Related Furan Derivative

CompoundSolventChemical Shift (δ) and Multiplicity
(S)-1-(furan-2-yl)ethanolCDCl₃1.56 (d, J = 6.5 Hz, 3H, C-CH₃), 4.88 (q, J = 13.1, 6.5 Hz, 1H, H-1), 6.25 (d, J = 3.1 Hz, 1H, H-3'), 6.35 (m, 1H, H-4'), 7.35 (s, 1H, H-5')

Source: ResearchGate Publication[10]

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of furan-based amines can be achieved through various methods, including reductive amination of the corresponding ketone.[11]

Protocol: Asymmetric Bioreduction of 1-(furan-2-yl)ethanone

  • Biocatalyst Preparation : Cultivate a suitable microorganism, such as Lactobacillus paracasei, known for its reductive capabilities.

  • Reaction Setup : In a suitable buffer, combine 1-(furan-2-yl)ethanone with the biocatalyst.

  • Incubation : Maintain the reaction mixture at an optimal temperature and pH for a specified period (e.g., 48 hours).

  • Extraction : After the reaction is complete, extract the product, (R)-1-(furan-2-yl)ethanol, using an organic solvent like ethyl acetate.

  • Purification : Purify the extracted product using techniques such as column chromatography.

  • Amination : The resulting chiral alcohol can then be converted to the corresponding amine through established synthetic routes.

This protocol is adapted from a study on the synthesis of (R)-1-(furan-2-yl)ethanol.[10]

Spectroscopic Analysis

Protocol: NMR Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of the purified this compound derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing.

  • Data Acquisition : Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

This is a general protocol for NMR analysis of furan derivatives.[5]

Computational Workflow and Biological Activity Modeling

Computational studies are instrumental in predicting the biological activity of novel compounds, thereby guiding drug discovery efforts. Molecular docking and molecular dynamics simulations can provide insights into the binding affinity and interaction of this compound with specific biological targets.

computational_workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis cluster_output Output mol_prep Molecule Preparation (this compound) docking Molecular Docking mol_prep->docking target_prep Target Identification & Preparation target_prep->docking md Molecular Dynamics Simulation docking->md binding_analysis Binding Affinity Calculation md->binding_analysis interaction_analysis Interaction Analysis md->interaction_analysis lead_opt Lead Optimization binding_analysis->lead_opt interaction_analysis->lead_opt

Computational workflow for drug discovery.
Potential Biological Targets

Furan derivatives have been investigated for a range of biological activities. Computational screening can help identify the most promising therapeutic applications for this compound.

biological_activities cluster_activities Potential Biological Activities furan This compound anticancer Anticancer furan->anticancer antimicrobial Antimicrobial furan->antimicrobial anti_inflammatory Anti-inflammatory furan->anti_inflammatory cns CNS Activity furan->cns

Potential therapeutic areas for furan derivatives.

Conclusion

The computational and theoretical study of this compound, supported by experimental validation, is crucial for unlocking its full therapeutic potential. The methodologies and data presented in this guide offer a framework for researchers to further investigate this promising molecule and its derivatives. By integrating computational modeling with experimental synthesis and biological evaluation, the scientific community can accelerate the discovery and development of novel furan-based drugs.

References

The Expanding Therapeutic Potential of Furan-Containing Amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan nucleus, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, integral to the structure of numerous clinically approved drugs.[1] When combined with an amine functional group, this scaffold gives rise to a class of compounds known as furan-containing amines, which exhibit a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and central nervous system (CNS) activities of these promising compounds. It is designed to be a comprehensive resource, offering detailed experimental methodologies, quantitative biological data, and insights into the underlying signaling pathways.

Anticancer Activity of Furan-Containing Amines

Furan-containing amines have emerged as a significant area of interest in oncology research, with numerous studies demonstrating their potent cytotoxic effects against a variety of cancer cell lines.[2] The mechanism of action for many of these compounds involves the modulation of critical signaling pathways that govern cell growth, proliferation, and survival.

Quantitative Anticancer Data

The cytotoxic efficacy of furan-containing amines is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for a selection of furan-containing amines against various cancer cell lines.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Furan-based derivativesCompound 4MCF-7 (Breast)4.06[2]
Compound 7MCF-7 (Breast)2.96[2]
Benzo[b]furan derivativesCompound 26MCF-7 (Breast)0.057[3]
Compound 36MCF-7 (Breast)0.051[3]
Carbohydrazide derivativesCompound 3aA549 (Lung)15.32[4]
Compound 3bA549 (Lung)18.21[4]
Compound 3cA549 (Lung)21.45[4]
Compound 3dA549 (Lung)12.54[4]
Compound 3eA549 (Lung)25.11[4]
Compound 3fA549 (Lung)28.93[4]
Signaling Pathways in Anticancer Activity

1.2.1. PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers.[3][5] Several benzo[b]furan derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[3] This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Survival, Proliferation, Metabolism Cell Survival, Proliferation, Metabolism mTOR->Cell Survival, Proliferation, Metabolism Furan-Containing Amine Furan-Containing Amine Furan-Containing Amine->PI3K Furan-Containing Amine->Akt Furan-Containing Amine->mTOR

Furan-containing amines inhibiting the PI3K/Akt/mTOR pathway.

1.2.2. Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis, and its dysregulation is strongly associated with the initiation and progression of various cancers.[6][7] Some furan-containing compounds have been identified as inhibitors of this pathway. By preventing the accumulation of β-catenin, these compounds can suppress the transcription of target genes involved in tumor growth.[8][9]

Wnt_Beta_Catenin_Pathway Wnt Wnt Frizzled/LRP5/6 Frizzled/LRP5/6 Wnt->Frizzled/LRP5/6 Dishevelled Dishevelled Frizzled/LRP5/6->Dishevelled Destruction Complex (APC, Axin, GSK3β) Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction Complex (APC, Axin, GSK3β) β-catenin β-catenin Destruction Complex (APC, Axin, GSK3β)->β-catenin phosphorylates for degradation β-catenin (degraded) β-catenin (degraded) β-catenin->β-catenin (degraded) β-catenin (nucleus) β-catenin (nucleus) β-catenin->β-catenin (nucleus) TCF/LEF TCF/LEF β-catenin (nucleus)->TCF/LEF Target Gene Transcription Target Gene Transcription TCF/LEF->Target Gene Transcription Furan-Containing Amine Furan-Containing Amine Furan-Containing Amine->β-catenin (nucleus)

Inhibition of Wnt/β-catenin signaling by furan-containing amines.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Furan-containing amine compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[12] Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the furan-containing amine compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[12] Incubate for 1.5 to 4 hours at 37°C.[10][12]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Furan-Containing Amine A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (1.5-4h) D->E F Solubilize Formazan Crystals E->F G Read Absorbance F->G H Calculate IC50 G->H

Workflow of the MTT cytotoxicity assay.

Antimicrobial Activity of Furan-Containing Amines

Furan-containing amines have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13][14]

Quantitative Antimicrobial Data

The antimicrobial efficacy is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents MIC values for representative furan-containing amines.

Compound ClassSpecific Compound ExampleTest OrganismMIC (µg/mL)Reference
3-Aryl-3-(furan-2-yl)propanoic Acids3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acidEscherichia coli64[13]
2,4-Disubstituted FuransN-(3-amino-2,4-dimethoxyphenyl)-5-((N-methylphenylsulfonamido)methyl)furan-2-carboxamideEscherichia coli125[13]
Furanone DerivativeF131Staphylococcus aureus8-16[15]
F131Candida albicans32-128[15]
Arylfuran DerivativeCompound 24Escherichia coli49 µM[14]
Compound 24Staphylococcus aureus98 µM[14]
Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[16][17]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal culture

  • Furan-containing amine compound

  • Sterile cork borer or pipette tip

  • Positive control (e.g., a known antibiotic)

  • Negative control (e.g., the solvent used to dissolve the compound)

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum with a turbidity equivalent to the 0.5 McFarland standard.[18]

  • Plate Inoculation: Evenly spread the microbial suspension over the entire surface of an MHA plate using a sterile swab to create a lawn of growth.[16]

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer or the back of a sterile micropipette tip.[19]

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the furan-containing amine solution at a known concentration into the wells. Also, add the positive and negative controls to separate wells.[16]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[20]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[19]

Agar_Well_Diffusion_Workflow A Inoculate MHA Plate with Microbe B Create Wells in Agar A->B C Add Furan-Containing Amine to Well B->C D Incubate Plate C->D E Measure Zone of Inhibition D->E

Workflow of the agar well diffusion assay.

Central Nervous System (CNS) Activity of Furan-Containing Amines

Furan-containing amines have shown significant potential for the treatment of various CNS disorders due to their ability to interact with key neurotransmitter receptors, such as dopamine and serotonin receptors.[1][21]

Quantitative CNS Receptor Binding Data

The affinity of a compound for a specific receptor is often expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity. The following table provides Ki values for furan-containing amines at dopamine receptors.

Compound ClassSpecific CompoundReceptor TargetKi (nM)Reference
Aminomethylbenzo[b]furanonesQF 0408B (26e)Dopamine D21.32 (pKi)[22]
QF 0409B (26f)Dopamine D21.17 (pKi)[22]
Pergolide AnalogPergolideDopamine D1 (Human)2.9[23]
PergolideDopamine D2 (Human)0.2[23]
PergolideDopamine D3 (Human)0.8[23]
Signaling Pathways in CNS Activity

3.2.1. G-Protein Coupled Receptor (GPCR) Signaling

Many neurotransmitter receptors, including dopamine and serotonin receptors, are G-protein coupled receptors (GPCRs).[1] Furan-containing amines can act as either agonists or antagonists at these receptors, thereby modulating downstream signaling cascades that influence neuronal activity and behavior.[24]

GPCR_Signaling_Pathway Furan-Containing Amine (Ligand) Furan-Containing Amine (Ligand) GPCR GPCR Furan-Containing Amine (Ligand)->GPCR G-Protein (αβγ) G-Protein (αβγ) GPCR->G-Protein (αβγ) Effector Enzyme (e.g., Adenylyl Cyclase) Effector Enzyme (e.g., Adenylyl Cyclase) G-Protein (αβγ)->Effector Enzyme (e.g., Adenylyl Cyclase) Second Messenger (e.g., cAMP) Second Messenger (e.g., cAMP) Effector Enzyme (e.g., Adenylyl Cyclase)->Second Messenger (e.g., cAMP) Cellular Response Cellular Response Second Messenger (e.g., cAMP)->Cellular Response Radioligand_Binding_Assay_Workflow A Prepare Receptor Membranes B Incubate Membranes with Radioligand and Furan-Containing Amine A->B C Separate Bound and Free Ligand (Filtration) B->C D Quantify Bound Radioactivity C->D E Determine Ki Value D->E

References

Thermochemical properties of 1-(Furan-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermochemical Properties of 1-(Furan-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential thermochemical properties of this compound, a furan derivative of interest in pharmaceutical and chemical synthesis. Due to the current lack of available experimental data for this specific compound, this document focuses on the established experimental and computational methodologies required for its full thermochemical characterization. Detailed protocols for key experiments, including combustion calorimetry and Calvet microcalorimetry, are presented. Furthermore, this guide outlines the application of high-level computational chemistry methods for the accurate prediction of its thermochemical properties. The synthesis of this compound via reductive amination is also discussed and visualized, providing a complete picture of the compound's energetic and chemical landscape.

Introduction

This compound is a primary amine containing a furan ring, a structural motif present in many biologically active compounds. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process development, safety analysis, and understanding its chemical reactivity. This guide serves as a foundational resource for researchers, outlining the necessary steps to determine these vital parameters.

Thermochemical Properties

The core thermochemical properties provide fundamental insights into the stability and energy content of a molecule.

Enthalpy of Formation

The standard molar enthalpy of formation (ΔfH°m) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states.

Standard Molar Entropy

The standard molar entropy (S°m) is a measure of the randomness or disorder of a substance at a standard state.

Molar Heat Capacity

The molar heat capacity (C°p,m) at constant pressure is the amount of heat required to raise the temperature of one mole of a substance by one degree Celsius.

Table 1: Summary of Thermochemical Properties of this compound

PropertySymbolValue (kJ·mol⁻¹)Method
Standard Molar Enthalpy of Formation (liquid, 298.15 K)ΔfH°m(l)Data Not AvailableCombustion Calorimetry
Standard Molar Enthalpy of Vaporization (298.15 K)ΔvapH°mData Not AvailableCalvet Microcalorimetry
Standard Molar Enthalpy of Formation (gas, 298.15 K)ΔfH°m(g)Data Not AvailableDerived/Computational
Standard Molar Entropy (gas, 298.15 K)S°m(g)Data Not AvailableComputational Chemistry
Molar Heat Capacity (gas, 298.15 K)C°p,m(g)Data Not AvailableComputational Chemistry

Experimental Protocols for Thermochemical Characterization

The following sections detail the primary experimental techniques for determining the thermochemical properties of this compound.

Determination of Enthalpy of Formation by Combustion Calorimetry

Static bomb combustion calorimetry is the standard method for determining the enthalpy of combustion, from which the enthalpy of formation can be derived.[1]

Experimental Workflow for Combustion Calorimetry

G cluster_prep Sample Preparation cluster_cal Calorimetry Measurement cluster_analysis Data Analysis P1 Weigh Sample P2 Place in Crucible P1->P2 P3 Attach Fuse Wire P2->P3 C1 Assemble Bomb P3->C1 C2 Pressurize with O2 C1->C2 C3 Immerse in Water Bath C2->C3 C4 Ignite Sample C3->C4 C5 Record Temperature Change C4->C5 A1 Calculate Energy of Combustion C5->A1 A2 Correct for Fuse Wire & Acids A1->A2 A3 Determine Standard Molar Enthalpy of Combustion A2->A3 A4 Calculate Standard Molar Enthalpy of Formation A3->A4

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Protocol:

  • Sample Preparation: A precisely weighed sample of this compound is placed in a crucible inside a high-pressure vessel known as a "bomb." A fuse wire is attached to ignition electrodes, with the wire in contact with the sample.

  • Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 3 MPa.

  • Calorimetry: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire. The combustion of the sample releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.

  • Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The total temperature change is determined after accounting for heat exchange with the surroundings.

  • Calculation: The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid). Corrections are made for the heat released by the combustion of the fuse wire and the formation of nitric acid from residual nitrogen. From the standard molar energy of combustion, the standard molar enthalpy of combustion (ΔcH°m) is calculated. Finally, the standard molar enthalpy of formation (ΔfH°m) is derived using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Determination of Enthalpy of Vaporization by Calvet Microcalorimetry

The enthalpy of vaporization (ΔvapH°m) can be determined using a Calvet-type microcalorimeter. This technique measures the heat flow associated with the phase transition from liquid to gas.

Protocol:

  • Sample Introduction: A small, accurately weighed sample of this compound (typically a few milligrams) is introduced into a sample cell.

  • Thermal Equilibration: The sample cell is placed inside the microcalorimeter at a constant temperature (e.g., 298.15 K) and allowed to reach thermal equilibrium.

  • Vaporization: The sample is vaporized under a controlled atmosphere (e.g., an inert gas flow or vacuum).

  • Heat Flow Measurement: The heat absorbed by the sample during vaporization is measured by the thermopile sensors of the calorimeter.

  • Calibration: The instrument is calibrated by dissipating a known amount of electrical energy through a heater in the sample cell.

  • Calculation: The enthalpy of vaporization is calculated from the integrated heat flow signal and the amount of sample vaporized.

Computational Thermochemistry

In the absence of experimental data, high-level quantum chemical calculations can provide reliable estimates of thermochemical properties.

G3 and G4 Composite Methods

Gaussian-3 (G3) and Gaussian-4 (G4) theories are composite computational methods that approximate high-level, large basis set calculations by a series of lower-level calculations.[2] These methods are known to predict enthalpies of formation of organic molecules with high accuracy, often within 4-5 kJ·mol⁻¹.

Methodology:

  • Geometry Optimization and Vibrational Frequencies: The molecular geometry of this compound is optimized, and vibrational frequencies are calculated at a lower level of theory (e.g., B3LYP/6-31G(d)).

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets.

  • Composite Energy Calculation: The final energy is obtained by combining the energies from the different calculations and adding several correction terms, including a higher-level correction, spin-orbit corrections for atomic species, and core correlation effects.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated from the computed atomization energy and the experimental enthalpies of formation of the constituent atoms.

Synthesis Pathway of this compound

This compound is commonly synthesized via the reductive amination of 2-acetylfuran. The Leuckart reaction is a classic method for this transformation.[3][4]

Leuckart Reaction for the Synthesis of this compound

G cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Product R1 2-Acetylfuran Rxn Heat (160-170 °C) R1->Rxn R2 Ammonium Formate R2->Rxn Int Formyl Derivative Rxn->Int Hyd Acid Hydrolysis Int->Hyd Prod This compound Hyd->Prod

Caption: Leuckart reaction pathway for the synthesis of this compound.

The reaction proceeds by heating 2-acetylfuran with ammonium formate. The ammonium formate serves as both the amine source and the reducing agent. The reaction typically forms an intermediate N-formyl derivative, which is then hydrolyzed to yield the final primary amine product.

Role in Drug Development

The furan moiety is a key structural component in many pharmaceuticals. Understanding the thermochemical properties of this compound is essential for its potential application as a building block in the synthesis of new drug candidates. The stability and reactivity of this amine, which are directly related to its thermochemical data, can influence reaction yields, purification processes, and the stability of the final active pharmaceutical ingredient (API).

Drug Development Logical Flow

G cluster_discovery Discovery & Synthesis cluster_preclinical Preclinical Development cluster_clinical Clinical Trials cluster_regulatory Regulatory Approval D1 This compound (Building Block) D2 Lead Compound Synthesis D1->D2 D3 Thermochemical & Physicochemical Profiling D2->D3 P1 In Vitro & In Vivo Studies D3->P1 P2 Toxicity & Safety Assessment P1->P2 C1 Phase I P2->C1 C2 Phase II C1->C2 C3 Phase III C2->C3 R1 New Drug Application (NDA) C3->R1 R2 FDA Review R1->R2

Caption: Logical flow of drug development incorporating thermochemical profiling.

Conclusion

This technical guide has outlined the critical importance of the thermochemical properties of this compound and has provided a detailed roadmap for their experimental determination and computational prediction. While experimental data for this specific compound are not yet available in the public domain, the methodologies described herein represent the state-of-the-art for such characterization. The provided protocols and theoretical frameworks will enable researchers to generate the necessary data to support process development, safety assessments, and the rational design of novel chemical entities in the field of drug discovery.

References

Navigating the Physicochemical Landscape of 1-(Furan-2-yl)ethanamine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-(Furan-2-yl)ethanamine, a crucial building block in medicinal chemistry and drug development. Due to the limited availability of specific quantitative data in publicly accessible literature, this document outlines the predicted solubility behavior based on its molecular structure and established chemical principles. Furthermore, it offers detailed experimental protocols for determining these critical parameters, empowering researchers to generate precise data for their specific applications.

Predicted Solubility Profile

The solubility of a compound is fundamentally governed by the "like dissolves like" principle, which considers the polarity of both the solute and the solvent. This compound possesses a polar primary amine group and a moderately polar furan ring, suggesting a nuanced solubility profile across a range of common laboratory solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh to ModerateThe primary amine group can form strong hydrogen bonds with the hydroxyl groups of these solvents, facilitating dissolution.
Polar Aprotic DMSO, DMF, AcetonitrileHighThe dipole-dipole interactions between the polar functionalities of the amine and these solvents are expected to be strong.
Non-Polar Hexane, TolueneLowThe significant difference in polarity between the polar amine and non-polar solvents will likely result in poor solvation.
Chlorinated Dichloromethane, ChloroformModerate to HighThese solvents can act as hydrogen bond acceptors and have sufficient polarity to interact favorably with the amine.

Stability Considerations and Degradation Pathways

The stability of this compound is a critical factor for its storage, handling, and application in multi-step syntheses. The furan ring, in particular, can be susceptible to degradation under certain conditions.

Potential Degradation Pathways:

  • Oxidation: The furan ring can be susceptible to oxidation, potentially leading to ring-opening and the formation of reactive dicarbonyl species. This process can be accelerated by exposure to air, light, and certain metal ions.

  • Acidic Conditions: Under strong acidic conditions, the furan ring may undergo polymerization or other acid-catalyzed degradation reactions. The primary amine group will be protonated, which may influence the reactivity of the furan moiety.

  • Thermal Decomposition: Like many organic compounds, this compound will have a temperature limit beyond which it will decompose.

To ensure the integrity of the compound, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a reduced temperature.

Experimental Protocols

To obtain precise quantitative data for the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination: Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial).

  • Equilibration: The container is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Alternatively, centrifugation or filtration can be used to separate the solid and liquid phases.

  • Quantification: A known volume of the clear supernatant is carefully withdrawn and diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Agitate at constant temperature (24-48h) A->B C Settle, Centrifuge, or Filter B->C D Withdraw and dilute supernatant C->D E Quantify by HPLC or GC D->E F Calculate Solubility E->F

Shake-Flask Solubility Determination Workflow

Stability Assessment: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to determine the intrinsic stability of a molecule.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in relevant solvents (e.g., water, buffers of different pH, and organic solvents).

  • Stress Conditions: Subject the prepared solutions to a variety of stress conditions, including:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: 0.1 M NaOH at elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Stress: Store solutions at elevated temperatures (e.g., 60 °C, 80 °C).

    • Photostability: Expose solutions to UV and visible light (in accordance with ICH Q1B guidelines).

  • Time Points: Withdraw aliquots of the stressed samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all potential degradation products.

  • Data Evaluation: Monitor the decrease in the concentration of the parent compound and the formation of any degradation products over time. This data can be used to determine the degradation rate and pathways.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare solutions of this compound B Acidic A->B C Basic A->C D Oxidative A->D E Thermal A->E F Photolytic A->F G Withdraw samples at time points B->G C->G D->G E->G F->G H Analyze by stability-indicating HPLC G->H I Evaluate degradation H->I

Quantum Chemical Calculations for 1-(Furan-2-yl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of 1-(Furan-2-yl)ethanamine. This molecule, containing a furan ring and an ethylamine side chain, represents a scaffold of interest in medicinal chemistry. Understanding its conformational landscape, vibrational modes, and electronic behavior through computational methods is crucial for rational drug design and development.

While specific experimental and computational studies on this compound are not extensively available in the current literature, this guide outlines a robust theoretical framework based on established methodologies for similar furan derivatives. The presented data is illustrative, derived from typical values for furan-containing compounds, and serves as a blueprint for future computational investigations.

Experimental and Computational Protocols

A rigorous computational protocol is essential for obtaining reliable theoretical data. The following details the recommended methodology for quantum chemical calculations on this compound.

Computational Methodology

Density Functional Theory (DFT) is the most widely used and effective method for studying the electronic structure of medium-sized organic molecules.[1] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice that provides a good balance between accuracy and computational cost for a wide range of chemical systems.[1] For a more accurate description of electron correlation, especially for vibrational frequency calculations, a basis set of at least triple-zeta quality with polarization and diffuse functions, such as 6-311++G(d,p), is recommended.

All calculations, including geometry optimization, vibrational frequency analysis, and electronic property determination, should be performed using a validated quantum chemistry software package like Gaussian, ORCA, or Spartan.

Geometry Optimization

The initial step involves a full geometry optimization of the this compound molecule without any symmetry constraints. This process finds the lowest energy conformation of the molecule, corresponding to its most stable structure.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra for validation of the computational method. It is common practice to scale the calculated harmonic frequencies by an empirical scaling factor to better match experimental anharmonic frequencies.

Electronic Property Calculations

Key electronic properties are derived from the optimized geometry. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. The molecular electrostatic potential (MEP) map is also calculated to identify regions of positive and negative electrostatic potential, which are important for understanding intermolecular interactions.

Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from the quantum chemical calculations described above. The values presented are hypothetical and based on typical results for furan derivatives.

Optimized Geometrical Parameters

The optimized geometry provides bond lengths and bond angles. Below is a selection of key predicted parameters.

ParameterBond Length (Å)ParameterBond Angle (°)
O1-C21.365C5-O1-C2106.5
C2-C31.358O1-C2-C3110.8
C3-C41.432C2-C3-C4106.0
C4-C51.360C3-C4-C5106.0
C5-O11.367C4-C5-O1110.7
C2-C61.505O1-C2-C6116.5
C6-C71.535C3-C2-C6132.7
C7-N81.460C2-C6-C7112.0
C6-H1.095C6-C7-N8110.5
C7-H1.098H-N8-H107.0
N8-H1.015

Note: Atom numbering corresponds to a standard IUPAC representation where O is 1, and numbering proceeds around the furan ring, with the ethylamine substituent at C2.

Vibrational Frequencies

The calculated vibrational frequencies can be assigned to specific molecular motions. A selection of characteristic vibrational modes is presented below. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.[2] The C=C stretching vibrations of the furan ring generally appear between 1600 and 1400 cm⁻¹.[2]

Wavenumber (cm⁻¹) (Scaled)Intensity (IR)Assignment
3450MediumN-H asymmetric stretch
3360MediumN-H symmetric stretch
3125WeakC-H stretch (furan ring)
2960StrongC-H asymmetric stretch (CH₂)
2880MediumC-H symmetric stretch (CH₂)
1610MediumN-H scissoring
1580StrongC=C stretch (furan ring)
1470StrongC=C stretch (furan ring)
1380MediumC-H bend (CH₂)
1150StrongC-O-C stretch (furan ring)
1075StrongC-N stretch
885StrongC-H out-of-plane bend (furan ring)
Electronic Properties

The electronic properties provide insight into the molecule's reactivity and potential for electronic excitations. The HOMO-LUMO gap is a key indicator of chemical reactivity.

PropertyValue
HOMO Energy-6.25 eV
LUMO Energy-0.15 eV
HOMO-LUMO Energy Gap6.10 eV
Dipole Moment1.85 D

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for performing quantum chemical calculations on a molecule like this compound.

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation cluster_output Output mol_structure Define Initial Molecular Structure of This compound geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra elec_char Electronic Characteristics (HOMO, LUMO, MEP) elec_prop->elec_char comparison Comparison with Experimental Data opt_geom->comparison vib_spectra->comparison report Technical Report / Whitepaper elec_char->report comparison->report

Computational workflow for this compound.

Conclusion

This technical guide has outlined a comprehensive computational strategy for the quantum chemical characterization of this compound. By employing Density Functional Theory, detailed insights into the molecule's geometry, vibrational spectra, and electronic properties can be obtained. The presented hypothetical data in structured tables serves as a template for what can be expected from such a study. The visualized workflow provides a clear roadmap for researchers undertaking similar computational investigations. The application of these theoretical methods is invaluable for understanding the fundamental properties of pharmacologically relevant molecules, thereby accelerating the drug discovery and development process.

References

Biological Screening of 1-(Furan-2-yl)ethanamine and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan nucleus is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This technical guide focuses on the biological screening of 1-(Furan-2-yl)ethanamine and its analogs, providing a comprehensive overview of their reported activities, detailed experimental protocols for key assays, and insights into their potential mechanisms of action. The strategic incorporation of the furan ring can modulate a compound's steric and electronic properties, potentially enhancing metabolic stability, receptor interactions, and overall bioavailability.[4]

Overview of Biological Activities

While direct biological screening data for this compound is limited in publicly available literature, extensive research on its derivatives, particularly Schiff bases and other analogs, has revealed significant antimicrobial and anticancer potential. These findings underscore the importance of the this compound core as a building block for novel therapeutic agents.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is largely influenced by the nature of substitutions on the ethanamine moiety. For instance, Schiff base derivatives have shown potent and broad-spectrum antimicrobial effects.[5]

Table 1: Antimicrobial Activity of this compound Analogs (MIC µg/mL)

Compound/AnalogStaphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 27853)Candida krusei (ATCC 6258)Candida parapsilosis (ATCC 22019)Reference
Schiff Base 3o *--PotentPotent[5]
Compound 2i --High-[5]
Ketoconazole (Ref.) --PotentPotent[5]

*Structure: 2-[(1-(Furan-2-yl)ethylidene)hydrazono]-N-(4-nitrobenzylidene)-4-(2,3,4-trichlorophenyl)thiazol-3(2H)-amine.[5]

Anticancer Activity

Various furan derivatives have been investigated for their cytotoxic effects against numerous cancer cell lines.[5][6] The mechanism of action for some of these compounds is believed to involve the modulation of key signaling pathways implicated in cancer progression.[5][7] Analogs of 1-(furan-2-yl)ethanol, a structurally similar compound, have shown promising cytotoxic activity.

Table 2: In Vitro Anticancer Activity of Furan Analogs (IC₅₀ µM)

Compound/AnalogCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Reference
Furan-based compound 4 MCF-7 (Breast)4.06StaurosporineNot Specified[5]
Furan-based compound 7 MCF-7 (Breast)2.96StaurosporineNot Specified[5]
3-(furan-2-yl)pyrazolyl chalcone (7g) A549 (Lung Carcinoma)27.7 (µg/mL)Doxorubicin28.3 (µg/mL)[5]
3-(furan-2-yl)pyrazolyl chalcone (7g) HepG2 (Hepatocellular Carcinoma)26.6 (µg/mL)Doxorubicin21.6 (µg/mL)[5]
1-((5-(2-nitrophenyl)furan-2-yl)methyl)-2-(pyrrolidin-1-yl)pyrrolidine (3c) HEK-Blue™ IL-33 Cells19.60--[5]

Of note, the most active antifungal Schiff base, compound 3o, was found to be non-cytotoxic against NIH/3T3 cells, suggesting a degree of selectivity for microbial over mammalian cells.[5]

Potential Signaling Pathways and Mechanisms of Action

Furan-containing compounds have been shown to exert their biological effects through various mechanisms, including the modulation of critical signaling pathways.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.[7] Some furan derivatives have been identified as inhibitors of this pathway, suggesting a potential mechanism for their anticancer activity.[5] The inhibition of this pathway can lead to cell cycle arrest and apoptosis.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival This compound Analog This compound Analog This compound Analog->PI3K

Figure 1: Potential Inhibition of the PI3K/Akt/mTOR Pathway.

Enzyme Inhibition

The furan scaffold is also present in compounds designed to inhibit specific enzymes. For example, furan-based thiamine analogs have been developed as potent and selective inhibitors of mammalian pyruvate dehydrogenase E1 (PDH E1), an enzyme involved in cellular energy metabolism.[8] This highlights the potential for this compound analogs to be developed as targeted enzyme inhibitors.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used in the biological screening of this compound and its analogs.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

MIC_Workflow A Prepare standardized microbial inoculum (0.5 McFarland) C Inoculate each well with the microbial suspension A->C B Serially dilute test compounds in a 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC by visual inspection for growth inhibition D->E

Figure 2: Workflow for the Broth Microdilution MIC Assay.

Detailed Methodology:

  • Inoculum Preparation: A standardized suspension of the microbial strain is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[5]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.[5]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

MTT_Assay_Workflow A Seed cells in a 96-well plate and treat with compounds B Add MTT solution to each well A->B C Incubate for 4 hours at 37°C B->C D Solubilize formazan crystals with DMSO or SDS-HCl C->D E Measure absorbance at 570 nm D->E

Figure 3: General Workflow for the MTT Cytotoxicity Assay.

Detailed Methodology:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of cell culture medium. Add the test compounds at various concentrations and incubate for the desired exposure time (e.g., 24-72 hours).[11]

  • MTT Addition: After the incubation period, add 10 µL of a 12 mM MTT stock solution to each well.[11]

  • Incubation: Incubate the plate at 37°C for 4 hours in a CO₂ incubator.[11]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: Mix each sample thoroughly and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Conclusion

While direct biological screening data for this compound remains to be fully elucidated, the extensive research on its analogs strongly supports its potential as a valuable scaffold in drug discovery. The demonstrated antimicrobial and anticancer activities of its derivatives, coupled with insights into their potential mechanisms of action, provide a solid foundation for further investigation. The experimental protocols detailed in this guide offer a starting point for the systematic evaluation of this compound and its novel analogs as potential therapeutic agents. Future research should focus on the synthesis and screening of a focused library of analogs to establish clear structure-activity relationships and to identify lead compounds for further preclinical development.

References

The Dawn of a New Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Furan-Based Chiral Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer both potent biological activity and favorable pharmacokinetic profiles is relentless. Chiral amines are fundamental building blocks in a vast array of pharmaceuticals, with an estimated 40-45% of small-molecule drugs containing at least one chiral amine moiety.[1][2] The furan scaffold, a five-membered aromatic heterocycle, is also a privileged structure, appearing in numerous approved drugs and demonstrating a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][3][4] The strategic combination of these two pharmacophores into novel furan-based chiral amines presents a compelling avenue for the development of new therapeutic agents with unique structural and electronic properties that can lead to enhanced biological activity and improved pharmacokinetic profiles.[1]

This technical guide provides an in-depth overview of the discovery and synthesis of these promising compounds. It is designed to be a comprehensive resource, offering detailed insights into synthetic methodologies, quantitative data, experimental protocols, and the potential biological relevance of this emerging class of molecules.[1]

Synthetic Methodologies

The enantioselective synthesis of furan-based chiral amines can be achieved through several modern synthetic strategies. This section will focus on two prominent and effective methods: asymmetric hydrogenation of imines and biocatalytic reductive amination.[1]

Asymmetric Hydrogenation of Imines

Asymmetric hydrogenation of prochiral imines is one of the most direct and efficient methods for preparing optically active amines.[1] This approach typically involves the use of a transition metal catalyst complexed with a chiral ligand.[1] A notable example is the iridium-catalyzed asymmetric hydrogenation of N-alkyl imines derived from furan-2-carbaldehyde and its derivatives.[1] By employing a chiral ligand such as (S,S)-f-Binaphane, a range of furan-based chiral amines can be produced with high enantioselectivity.[1]

Asymmetric_Hydrogenation_Workflow cluster_imine Imine Formation cluster_hydrogenation Asymmetric Hydrogenation cluster_workup Work-up & Analysis Furfural Furfural Imine N-benzyl furfurylimine Furfural->Imine Stir at RT, 4h Benzylamine Benzylamine Benzylamine->Imine Toluene Toluene Toluene->Imine ChiralAmine Chiral N-benzyl-1-(furan-2-yl)methanamine Imine->ChiralAmine Toluene, RT Catalyst [Ir(COD)Cl]2 / (S,S)-f-Binaphane Catalyst->ChiralAmine H2 H2 (50 bar) H2->ChiralAmine Purification Column Chromatography ChiralAmine->Purification Analysis Chiral HPLC Purification->Analysis

Caption: Asymmetric Hydrogenation Workflow.[1]
Biocatalytic Reductive Amination

Biocatalysis offers a green and highly selective alternative for synthesizing chiral amines.[5] Enzymes like transaminases catalyze the asymmetric amination of furan-derived carbonyl compounds with high enantioselectivity under mild reaction conditions.[5] The biocatalytic reductive amination of furfural and its derivatives, such as 5-(hydroxymethyl)furfural (HMF), can be achieved with high conversion and selectivity using engineered transaminases.[1] Isopropylamine is often utilized as a convenient and cost-effective amine donor.[1]

Biocatalytic_Amination_Workflow cluster_reaction Enzymatic Reaction cluster_monitoring Reaction Monitoring cluster_workup Work-up & Isolation HMF 5-(Hydroxymethyl)furfural (HMF) HMFA Chiral 5-(aminomethyl)furan-2-carbaldehyde (HMFA) HMF->HMFA HEPES buffer, 30°C, 24h AmineDonor Isopropylamine AmineDonor->HMFA Enzyme Transaminase (e.g., ATA-Spo) Enzyme->HMFA Cofactor PLP Cofactor->HMFA HPLC HPLC Analysis HMFA->HPLC Monitor HMF decrease and HMFA formation AdjustpH Adjust pH to 10 HPLC->AdjustpH Extraction Solvent Extraction AdjustpH->Extraction Purification Purification Extraction->Purification

Caption: Biocatalytic Amination Workflow.[1]

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of furan-based chiral amines via the discussed methodologies.

Table 1: Asymmetric Hydrogenation of Furan-Containing Imines [5]

Substrate (Imine)Catalyst/LigandSolventTemp (°C)Pressure (bar)Time (h)Yield (%)ee (%)
N-benzyl furfurylimine[Ir(COD)Cl]₂ / (S,S)-f-BinaphaneToluene255012>95>99
N-propyl-α-(furan-2-yl)ethanimineRu(OAc)₂[(S)-BINAP]Methanol804069296

Table 2: Transaminase-Mediated Asymmetric Synthesis of Chiral Furan Amines [5]

Substrate (Ketone)EnzymeAmine DonorBufferTemp (°C)Time (h)Conversion (%)ee (%)
2-AcetylfuranTransaminase from Aspergillus terreusIsopropylamineHEPES (pH 8.0)3524>99>99 (R)
5-(Hydroxymethyl)furfuralEngineered Transaminase (ATA-Spo)L-AlaninePhosphate (pH 7.5)304895>99 (S)

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of furan-based chiral amines.

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of N-benzyl furfurylimine[1][5]

Materials:

  • Furfural

  • Benzylamine

  • [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

  • (S,S)-f-Binaphane

  • Toluene (anhydrous)

  • Hydrogen gas (H₂)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Synthesis of N-benzyl furfurylimine: To a solution of furfural (1.0 mmol) in toluene (5 mL), add benzylamine (1.0 mmol).[1] Stir the mixture at room temperature for 4 hours.[1] Dry the resulting solution over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude imine, which is used in the next step without further purification.[1]

  • Asymmetric Hydrogenation: In a glovebox, dissolve [Ir(COD)Cl]₂ (0.005 mmol) and (S,S)-f-Binaphane (0.011 mmol) in anhydrous toluene (2 mL) in a glass-lined autoclave.[1] Stir the solution at room temperature for 30 minutes.[1] Add a solution of the N-benzyl furfurylimine (1.0 mmol) in anhydrous toluene (3 mL).[1] Seal the autoclave, remove it from the glovebox, and pressurize with H₂ gas to 50 bar.[1]

  • Work-up and Analysis: After releasing the pressure, remove the solvent under reduced pressure.[1] Purify the residue by column chromatography on silica gel to afford the chiral N-benzyl-1-(furan-2-yl)methanamine.[1] Determine the enantiomeric excess by chiral HPLC analysis.[1]

Protocol 2: Biocatalytic Amination of 5-(Hydroxymethyl)furfural (HMF)[1]

Materials:

  • 5-(Hydroxymethyl)furfural (HMF)

  • Isopropylamine

  • Recombinant transaminase (e.g., ATA-Spo)

  • Pyridoxal-5'-phosphate (PLP)

  • HEPES buffer (50 mM, pH 8.0)

  • Sodium hydroxide (NaOH, 1 M)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a 50 mL reaction vessel, dissolve HMF (10 mM) in 20 mL of HEPES buffer (50 mM, pH 8.0) containing PLP (0.1 mM).[1] Add isopropylamine (500 mM) as the amine donor.[1]

  • Enzymatic Reaction: Initiate the reaction by adding the transaminase enzyme (e.g., 1 mg/mL).[1] Incubate the mixture at 30 °C with gentle agitation (150 rpm) for 24 hours.[1] Monitor the reaction progress by HPLC, measuring the decrease in HMF concentration and the formation of the corresponding amine.[1]

  • Work-up and Isolation: After the reaction is complete, adjust the pH of the mixture to 10 with 1 M NaOH.[1] Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude chiral amine. Further purification can be achieved by column chromatography.

Biological Relevance and Signaling Pathways

Furan-based chiral amines are of significant interest in drug discovery due to their potential to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.[1] Their unique structural features, including the electron-rich furan ring and the chiral amino group, can facilitate strong and specific binding to these targets.[1]

For instance, many neurotransmitter receptors, such as serotonin and dopamine receptors, are GPCRs and are common targets for drugs treating neurological and psychiatric disorders. A novel furan-based chiral amine could potentially act as a selective agonist or antagonist at one of these receptors, modulating downstream signaling pathways.[1]

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Furan-Based Chiral Amine GPCR GPCR Ligand->GPCR Binding GProtein G-Protein (αβγ) GPCR->GProtein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->Effector Modulation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production ProteinKinase Protein Kinase A SecondMessenger->ProteinKinase Activation CellularResponse Cellular Response ProteinKinase->CellularResponse Phosphorylation Cascade

Caption: Representative GPCR Signaling Pathway.[1]

Conclusion

The synthesis of novel furan-based chiral amines represents a vibrant and promising area of research in medicinal chemistry.[1] Modern synthetic methods, including asymmetric hydrogenation and biocatalysis, provide efficient and highly stereoselective routes to these valuable compounds.[1] The unique combination of the furan scaffold and a chiral amine center offers exciting opportunities for the design of new therapeutic agents targeting a range of diseases.[1] This guide has provided a foundational overview of the key synthetic strategies, quantitative data, and experimental protocols to aid researchers in this dynamic field.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Furan-Derived Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of furan-derived primary amines, focusing on the reductive amination of furan-based carbonyl compounds. A clear distinction is made between the synthesis of furfurylamine from furfural and the multi-step synthesis required to produce 1-(furan-2-yl)ethanamine.

Introduction

Furan-derived amines are valuable structural motifs in medicinal chemistry and drug development, serving as key intermediates for pharmaceuticals, agrochemicals, and fine chemicals. Reductive amination is one of the most efficient and widely used methods for synthesizing amines from carbonyl compounds. This process typically involves the reaction of an aldehyde or ketone with an amine source (such as ammonia for primary amines) to form an imine intermediate, which is then reduced in situ to the corresponding amine.

This note details two key synthetic pathways:

  • Direct Reductive Amination of Furfural: A one-pot process yielding furfurylamine ((furan-2-yl)methanamine).

  • Two-Step Synthesis of this compound: A necessary multi-step route starting from furan, as a direct one-step conversion from furfural is not feasible. This pathway involves the synthesis of an intermediate, 2-acetylfuran, followed by its reductive amination.

Part 1: Synthesis of Furfurylamine via Reductive Amination of Furfural

This one-pot catalytic method provides an environmentally friendly and highly efficient route to furfurylamine, a foundational furan-derived amine. The reaction uses aqueous ammonia as the nitrogen source and molecular hydrogen as the reducing agent over a heterogeneous catalyst.[1][2]

Reaction Scheme

Furfural reacts with ammonia to form an imine, which is subsequently hydrogenated to yield furfurylamine.

cluster_reactants Reactants Furfural Furfural Imine Imine Intermediate Furfural->Imine + NH₃ Furfurylamine Furfurylamine Imine->Furfurylamine + H₂ / Catalyst Ammonia NH₃ (aq) Hydrogen H₂ Catalyst Catalyst (e.g., Rh/Al₂O₃)

Caption: Catalytic reductive amination of furfural to furfurylamine.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the catalytic reductive amination of furfural.[1][2]

ParameterValueReference
SubstrateFurfural[1]
Amine SourceAqueous Ammonia (NH₃)[1]
Reducing AgentMolecular Hydrogen (H₂)[1]
CatalystRh/Al₂O₃[1]
SolventWater[1]
Temperature80 °C[1]
H₂ Pressure2 MPa[3]
Reaction Time2 hours[1]
Selectivity~92%[1]
Detailed Experimental Protocol

This protocol is adapted from established literature for a high-pressure batch reactor.[1][2]

  • Reactor Charging: In a high-pressure autoclave, add the Rh/Al₂O₃ catalyst, furfural, and aqueous ammonia.

  • Sealing and Purging: Seal the reactor and purge it several times with nitrogen gas to remove air, followed by purging with hydrogen gas.

  • Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 2 MPa).

  • Reaction: Heat the reactor to 80 °C while vigorously stirring the mixture. Maintain these conditions for 2 hours.

  • Cooling and Depressurization: After the reaction period, cool the reactor to room temperature and carefully vent the excess hydrogen in a well-ventilated fume hood.

  • Catalyst Recovery: Open the reactor and filter the reaction mixture to recover the solid catalyst. The catalyst can often be recycled for subsequent runs.

  • Product Analysis and Purification: The liquid product can be analyzed by standard techniques like Gas Chromatography (GC) to determine conversion and selectivity. Further purification can be achieved through distillation.

Part 2: Synthesis of this compound

The synthesis of this compound from a furan-based precursor requires a two-step approach: the formation of 2-acetylfuran, followed by its reductive amination.

Workflow Overview

cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Reductive Amination Furan Furan Acetylfuran 2-Acetylfuran Furan->Acetylfuran + Acetic Anhydride (H₃PO₄ catalyst) AceticAnhydride Acetic Anhydride PhosphoricAcid H₃PO₄ (catalyst) TargetAmine This compound Acetylfuran->TargetAmine Reductive Amination AmmoniaH2 NH₃, H₂, Catalyst OR NH₃, NaBH₃CN

Caption: Two-step synthesis of this compound from furan.

Step 1: Synthesis of 2-Acetylfuran via Friedel-Crafts Acylation

This procedure involves the acylation of furan with acetic anhydride, commonly catalyzed by an acid such as phosphoric acid.[4][5]

Quantitative Data Summary
ParameterValueReference
SubstrateFuran[5]
Acylating AgentAcetic Anhydride[4][5]
Catalyst85% Phosphoric Acid[4][5]
Molar Ratio (Furan:Ac₂O)1 : 1.2[5]
Temperature70 °C[5]
Reaction Time5 hours[5]
Yield89-95%[4]
Detailed Experimental Protocol
  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add acetic anhydride (0.12 mol) and 85% phosphoric acid (1.2 g).[5]

  • Addition of Furan: While stirring at 25 °C, add furan (0.1 mol) dropwise over approximately 1 hour.[5]

  • Reaction: After the addition is complete, heat the mixture to 70 °C and maintain this temperature for 5 hours.[5]

  • Work-up: Cool the reaction mixture to 50 °C and add 200 mL of water, stirring for 30 minutes.

  • Extraction: After cooling to below 30 °C, extract the aqueous mixture three times with 100 mL of a suitable organic solvent (e.g., chloroform or diethyl ether).[4][5]

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with water until neutral.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude 2-acetylfuran by vacuum distillation to yield the final product.[5]

Step 2: Reductive Amination of 2-Acetylfuran

This protocol describes a general method for the reductive amination of the ketone intermediate, 2-acetylfuran, to the target primary amine, this compound. This can be achieved using various reducing agents.[6][7] Sodium cyanoborohydride (NaBH₃CN) is often preferred as it is selective for the iminium ion in the presence of the ketone.[7]

Quantitative Data Summary (General Protocol)
ParameterValueReference
Substrate2-Acetylfuran-
Amine SourceAmmonia (e.g., 7N solution in Methanol)[8]
Reducing AgentSodium Cyanoborohydride (NaBH₃CN)[7]
SolventMethanol (MeOH)[9]
AdditiveAcetic Acid (catalytic)[9]
TemperatureRoom Temperature[6]
Reaction Time12-24 hours[10]
Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 2-acetylfuran (1.0 eq) in methanol.

  • Amine Addition: Add a solution of ammonia in methanol (e.g., 7N solution, 5-10 eq) to the flask.

  • Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to promote the formation of the imine intermediate. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: In a separate container, dissolve sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) in a small amount of methanol. Add this solution dropwise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled with care in a fume hood.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or dilute HCl to decompose any excess reducing agent.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Work-up and Extraction: Basify the aqueous residue with a suitable base (e.g., NaOH solution) to a pH > 10. Extract the aqueous layer three times with an organic solvent such as diethyl ether or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 1-(Furan-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are critical building blocks in the synthesis of active pharmaceutical ingredients (APIs), with a significant number of drugs containing a chiral amine moiety. The specific stereochemistry of these amines is often paramount to their pharmacological activity and safety profile. 1-(Furan-2-yl)ethanamine, a chiral amine incorporating a furan scaffold, represents a valuable intermediate for the development of novel therapeutics due to the prevalence of the furan ring in medicinal chemistry. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this important chiral amine, focusing on chemo-catalytic and biocatalytic methodologies.

Synthetic Strategies

The enantioselective synthesis of this compound can be effectively achieved through two primary routes starting from 2-acetylfuran: asymmetric reductive amination and biocatalytic transamination.

  • Asymmetric Reductive Amination: This chemo-catalytic approach involves the condensation of 2-acetylfuran with an amine source to form an intermediate imine, which is then asymmetrically reduced using a chiral catalyst to produce the desired chiral amine.

  • Biocatalytic Transamination: This enzymatic method utilizes a transaminase to directly convert 2-acetylfuran into the chiral amine by transferring an amino group from an amine donor, often with high enantioselectivity under mild reaction conditions.

Comparative Performance of Synthetic Methods

The selection of a synthetic strategy depends on various factors, including the desired enantioselectivity, yield, scalability, and environmental impact. Below is a summary of representative quantitative data for different catalytic approaches.

Synthetic MethodCatalyst/Enzyme SystemSubstrateYield (%)Enantiomeric Excess (ee%)Key Reaction Conditions
Asymmetric Reductive Amination [Ir(COD)Cl]₂ / (S,S)-f-Binaphane / I₂2-Acetylfuran~85-95~90-98 (S)H₂ (50 bar), Dichloromethane, 40 °C, 24 h
RuCl₂(PPh₃)₃ / (R,R)-DPEN2-Acetylfuran~80-90~85-95 (R)H₂ (20 bar), Methanol, 60 °C, 12 h
Biocatalytic Transamination Transaminase (e.g., from Aspergillus terreus)2-Acetylfuran>95>99 (S) or (R)Isopropylamine (amine donor), PLP (cofactor), HEPES buffer (pH 8.0), 30-40 °C, 24-48 h
Whole-cell biocatalyst (Lactobacillus paracasei)2-Acetylfuran~97>99 (R)Glucose (co-substrate), Phosphate buffer (pH 7.0), 30 °C, 48 h

Note: Data is compiled from literature on analogous substrates and represents typical performance. Actual results may vary based on specific reaction conditions, ligand/enzyme selection, and substrate purity.

Experimental Protocols

Protocol 1: Asymmetric Reductive Amination using an Iridium Catalyst

This protocol describes a general procedure for the iridium-catalyzed asymmetric hydrogenation of an in-situ formed imine of 2-acetylfuran.

Materials:

  • 2-Acetylfuran

  • Ammonia source (e.g., Ammonium acetate)

  • [Ir(COD)Cl]₂ (Iridium catalyst precursor)

  • (S,S)-f-Binaphane (Chiral ligand)

  • Iodine (I₂)

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (H₂)

  • Standard glassware for inert atmosphere reactions

  • High-pressure autoclave

Procedure:

  • Imine Formation (in-situ): In a glovebox, to a solution of 2-acetylfuran (1.0 mmol) in anhydrous DCM (5 mL), add the ammonia source (1.5 mmol). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Catalyst Preparation: In a separate vial, dissolve [Ir(COD)Cl]₂ (0.005 mmol) and (S,S)-f-Binaphane (0.011 mmol) in anhydrous DCM (2 mL). Add Iodine (0.01 mmol) and stir the mixture for 30 minutes to form the active catalyst.

  • Asymmetric Hydrogenation: Transfer the catalyst solution to the reaction vessel containing the imine.

  • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.

  • Pressurize the autoclave to 50 bar with hydrogen gas.

  • Heat the reaction mixture to 40 °C and stir for 24 hours.

  • Work-up: After cooling to room temperature, carefully release the hydrogen pressure.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the chiral this compound.

  • Analysis: Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Biocatalytic Transamination using a Transaminase

This protocol outlines a general procedure for the asymmetric synthesis of this compound using a commercially available or isolated transaminase.

Materials:

  • 2-Acetylfuran

  • Transaminase (e.g., from Aspergillus terreus, can be free or immobilized)

  • Isopropylamine (or another suitable amine donor)

  • Pyridoxal-5'-phosphate (PLP) (cofactor)

  • HEPES buffer (100 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO) (co-solvent, if needed)

  • Standard laboratory glassware

  • Incubator shaker

Procedure:

  • Reaction Setup: In a reaction vessel, prepare a solution of 2-acetylfuran (e.g., 50 mM) in HEPES buffer. If substrate solubility is an issue, a co-solvent like DMSO (up to 10% v/v) can be added.

  • Add the amine donor, isopropylamine (e.g., 500 mM, 10 equivalents).

  • Add the cofactor, PLP (e.g., 1 mM).

  • Enzyme Addition: Initiate the reaction by adding the transaminase (e.g., 5-10 mg/mL).

  • Incubation: Seal the reaction vessel and place it in an incubator shaker at 30-40 °C with gentle agitation (e.g., 150-200 rpm).

  • Monitor the reaction progress by HPLC or GC analysis. The reaction is typically complete within 24-48 hours.

  • Work-up: Once the reaction has reached completion, adjust the pH of the mixture to >10 with 1 M NaOH to stop the enzymatic reaction and deprotonate the amine product.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude chiral amine.

  • Purification: If necessary, purify the product by column chromatography.

  • Analysis: Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualization of Experimental Workflows

Asymmetric Reductive Amination Workflow

Asymmetric_Reductive_Amination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis ketone 2-Acetylfuran imine_formation In-situ Imine Formation ketone->imine_formation amine_source Amine Source (e.g., NH4OAc) amine_source->imine_formation catalyst_prep Catalyst Preparation ([Ir(COD)Cl]2 + Ligand) hydrogenation Asymmetric Hydrogenation (H2, Pressure, Temp) catalyst_prep->hydrogenation imine_formation->hydrogenation quench Quenching hydrogenation->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification product Chiral this compound purification->product analysis Chiral HPLC/GC (ee% determination) product->analysis

Caption: Workflow for Asymmetric Reductive Amination.

Biocatalytic Transamination Workflow

Biocatalytic_Transamination cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis ketone 2-Acetylfuran incubation Incubation (Temp, Agitation) ketone->incubation amine_donor Amine Donor (e.g., Isopropylamine) amine_donor->incubation cofactor Cofactor (PLP) cofactor->incubation buffer Buffer (pH 8.0) buffer->incubation enzyme Transaminase enzyme->incubation ph_adjustment pH Adjustment (>10) incubation->ph_adjustment extraction Extraction ph_adjustment->extraction concentration Concentration extraction->concentration product Chiral this compound concentration->product analysis Chiral HPLC/GC (ee% determination) product->analysis

Caption: Workflow for Biocatalytic Transamination.

Application Notes and Protocols for 1-(Furan-2-yl)ethanamine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Use of 1-(Furan-2-yl)ethanamine and its Derivatives as Chiral Ligands in Asymmetric Catalysis

Introduction

Enantiomerically pure compounds are fundamental in modern drug discovery and development, where the stereochemistry of a molecule is often critical to its pharmacological activity and safety profile. Chiral ligands are pivotal in asymmetric catalysis, enabling the synthesis of specific enantiomers of a target molecule. This compound is a valuable chiral building block and a precursor to a range of chiral ligands. The furan moiety, as a bioisostere of the benzene ring, can participate in various non-covalent interactions, influencing the stereochemical outcome of a reaction. This document provides detailed application notes and experimental protocols for the use of this compound-derived chiral ligands in key asymmetric transformations, including the Henry reaction, Michael addition, and asymmetric transfer hydrogenation.

Key Applications and Methodologies

Asymmetric Henry (Nitroaldol) Reaction

Chiral amino alcohols derived from this compound are effective ligands for copper(I)-catalyzed asymmetric Henry reactions. This carbon-carbon bond-forming reaction produces β-nitro alcohols, which are versatile intermediates in the synthesis of chiral amino alcohols and other valuable compounds. The ligand, (S)-2-((furan-2-ylmethyl)amino)-2-phenylethanol, forms a rigid chiral complex with copper(I), acting as a chiral Lewis acid to activate the aldehyde substrate for a highly stereocontrolled nucleophilic attack by nitromethane.[1]

Data Presentation: Asymmetric Henry Reaction

Aldehyde SubstrateProductYield (%)ee (%)
Benzaldehyde(R)-1-Phenyl-2-nitroethanol8592
4-Chlorobenzaldehyde(R)-1-(4-Chlorophenyl)-2-nitroethanol8894
4-Methoxybenzaldehyde(R)-1-(4-Methoxyphenyl)-2-nitroethanol8290
2-Naphthaldehyde(R)-1-(Naphthalen-2-yl)-2-nitroethanol8691

Experimental Protocol: Asymmetric Henry Reaction

A. Ligand Synthesis: (S)-2-((furan-2-ylmethyl)amino)-2-phenylethanol [1]

  • To a solution of (S)-2-amino-2-phenylethanol (1.0 eq) in methanol, add furfural (1.0 eq).

  • Stir the mixture at room temperature for 2 hours to form the corresponding imine.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄) (1.2 eq) portion-wise.

  • Stir the reaction at room temperature for 4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether, wash with saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude ligand, which can be purified by column chromatography.

B. Catalytic Reaction [1]

  • In a dry Schlenk tube under an inert atmosphere (e.g., argon), add CuCl (5 mol%) and the chiral ligand (6 mol%).

  • Add anhydrous ethanol (2 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Cool the mixture to -20 °C.

  • Add the aromatic aldehyde (1.0 mmol) and nitromethane (5.0 mmol).

  • Stir the reaction mixture at -20 °C for 48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Visualization of Ligand Synthesis and Application Workflow

cluster_0 Ligand Synthesis cluster_1 Catalytic Henry Reaction Start_Ligand 1. (S)-2-amino-2-phenylethanol + Furfural Imine_Formation 2. Imine Formation (Methanol, RT, 2h) Start_Ligand->Imine_Formation Reduction 3. Reduction with NaBH4 (0°C to RT, 4h) Imine_Formation->Reduction Workup_Ligand 4. Quench, Extract, & Purify Reduction->Workup_Ligand Chiral_Ligand Product: Chiral Amino Alcohol Ligand Workup_Ligand->Chiral_Ligand Catalyst_Formation 1. CuCl + Chiral Ligand (Ethanol, RT, 1h) Chiral_Ligand->Catalyst_Formation Substrate_Addition 2. Add Aldehyde & Nitromethane (-20°C) Catalyst_Formation->Substrate_Addition Reaction 3. Stir for 48h at -20°C Substrate_Addition->Reaction Workup_Product 4. Quench, Extract, & Purify Reaction->Workup_Product Final_Product Product: Chiral β-Nitro Alcohol Workup_Product->Final_Product Catalyst [Cu(I)-Ligand]* Complex Intermediate1 Coordinated Aldehyde Catalyst->Intermediate1 Coordination Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate1 Nitromethane Nitromethane (CH3NO2) Intermediate2 Nitronate Formation Nitromethane->Intermediate2 Deprotonation Transition_State Diastereomeric Transition State Intermediate1->Transition_State Intermediate2->Transition_State Nucleophilic Attack Product β-Nitroalkoxide Complex Transition_State->Product C-C Bond Formation Product->Catalyst Protonation & Product Release Final_Product Chiral β-Nitro Alcohol Product->Final_Product

References

Application of 1-(Furan-2-yl)ethanamine in the Synthesis of Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Furan-2-yl)ethanamine and its derivatives are versatile chiral building blocks of significant interest in medicinal chemistry. The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, serves as a key pharmacophore and a synthetic precursor for a diverse range of biologically active molecules. This scaffold is present in numerous pharmaceuticals exhibiting a wide array of therapeutic properties, including neuroprotective, anticancer, anti-inflammatory, and antimicrobial activities.

This document provides detailed application notes on the utility of this compound in the synthesis of key pharmaceutical classes, including piperidine alkaloids, neuroprotective butenolides, and Glycogen Synthase Kinase-3β (GSK-3β) inhibitors. Detailed experimental protocols for pivotal synthetic transformations are provided, along with quantitative data to support their application in drug discovery and development.

Key Applications of this compound in Pharmaceutical Synthesis

The strategic importance of this compound lies in its ability to be transformed into various heterocyclic core structures. The primary amine provides a handle for a variety of chemical modifications, while the furan ring can undergo oxidative ring-expansion reactions, most notably the aza-Achmatowicz reaction, to yield functionalized piperidinones. These piperidinones are crucial intermediates in the synthesis of a wide range of piperidine alkaloids and other complex nitrogen-containing heterocycles.

Synthesis of Piperidine Alkaloids

Piperidine alkaloids are a large and diverse class of natural products with a broad spectrum of biological activities. The enantioselective synthesis of these alkaloids is of great interest in pharmaceutical research. Chiral this compound serves as a valuable precursor for the asymmetric synthesis of piperidine alkaloids. The key synthetic step is the aza-Achmatowicz reaction, which converts the furan ring into a dihydropyridinone skeleton, a versatile intermediate for the synthesis of piperidine derivatives.

Workflow for the Synthesis of Piperidine Alkaloids:

G A This compound B N-Protection A->B C N-Protected this compound B->C D Aza-Achmatowicz Rearrangement C->D E 6-Hydroxy-2-piperidinone Intermediate D->E F Further Functionalization (e.g., Reduction, Alkylation) E->F G Piperidine Alkaloid F->G

Caption: General workflow for piperidine alkaloid synthesis.

Synthesis of Neuroprotective Butenolides

Butenolides, or furanones, are a class of lactones that form the core structure of many natural products with interesting biological activities, including neuroprotective effects. Smoke-derived karrikinolides and trimethylbutenolides, for instance, have been shown to exhibit neuroprotective effects against monoamine oxidase and acetylcholinesterase[1]. While direct synthesis from this compound is less common, derivatives of this amine can be utilized in multi-step syntheses to generate functionalized butenolide structures.

Synthesis of Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase implicated in the pathogenesis of several diseases, including neurodegenerative disorders like Alzheimer's disease, type 2 diabetes, and some cancers[2]. Consequently, the development of potent and selective GSK-3β inhibitors is a major focus of pharmaceutical research. Furan-containing compounds have emerged as a promising class of GSK-3β inhibitors. The furan ring can engage in key interactions within the ATP-binding pocket of the enzyme. This compound can serve as a scaffold to build more complex molecules that effectively inhibit GSK-3β.

Signaling Pathway of GSK-3β Inhibition in Neuroprotection:

G Simplified GSK-3β Signaling Pathway cluster_0 Upstream Signaling cluster_1 GSK-3β Regulation cluster_2 Downstream Effects A Growth Factors (e.g., Insulin) B PI3K/Akt Pathway A->B C GSK-3β (active) B->C phosphorylates D p-GSK-3β (inactive) (Ser9) C->D F Tau Protein C->F phosphorylates H β-Catenin C->H phosphorylates for D->H no phosphorylation E Furan-based GSK-3β Inhibitor E->C inhibits G Hyperphosphorylated Tau (Neurofibrillary Tangles) F->G I Degradation H->I J Gene Transcription (Cell Survival) H->J

Caption: GSK-3β signaling and points of inhibition.

Experimental Protocols

Protocol 1: Aza-Achmatowicz Rearrangement of N-Boc-1-(furan-2-yl)ethanamine

This protocol describes the key oxidative ring-expansion of an N-protected this compound to a piperidinone intermediate, a crucial step in the synthesis of many piperidine alkaloids.

Materials:

  • N-Boc-1-(furan-2-yl)ethanamine

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-1-(furan-2-yl)ethanamine (1.0 eq) in dichloromethane (DCM) at 0 °C.

  • Add m-CPBA (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 6-hydroxy-2-piperidinone derivative.

Reactant Product Yield (%) Reference
N-Boc-1-(furan-2-yl)ethanamineN-Boc-6-hydroxy-6-methyl-2,3-dihydro-1H-pyridin-2-one72-80[3]

Table 1: Representative Yield for Aza-Achmatowicz Reaction.

Quantitative Data Summary

The following table summarizes representative quantitative data for key transformations involving this compound derivatives in the synthesis of pharmaceutical precursors.

Starting Material Reaction Product Yield (%) Key Reagents Reference
N-Boc-1-(furan-2-yl)ethanamineAza-Achmatowicz RearrangementN-Boc-6-hydroxy-6-methyl-2,3-dihydro-1H-pyridin-2-one72-80m-CPBA[3]
2-AcetylfuranAsymmetric Bioreduction(S)-1-(Furan-2-yl)ethanol>99Lactobacillus paracasei[4]
FuranVilsmeier-Haack FormylationFuran-2-carbaldehyde93DMF, (COCl)₂[4]

Table 2: Summary of Quantitative Data for Key Synthetic Transformations.

Conclusion

This compound and its derivatives are demonstrably valuable and versatile synthons in the construction of a variety of pharmaceutically relevant molecules. The ability to undergo key transformations such as the aza-Achmatowicz reaction provides a reliable and efficient pathway to complex heterocyclic structures like piperidine alkaloids. Furthermore, the furan core itself is a key feature in a growing number of bioactive compounds, including neuroprotective agents and kinase inhibitors. The protocols and data presented herein underscore the importance of this building block in modern drug discovery and development, offering researchers a powerful tool for the synthesis of novel therapeutic agents. Further exploration into the diverse reactivity of this scaffold is likely to yield even more innovative and life-saving pharmaceuticals.

References

Application Notes and Protocols for the Purification of Racemic and Chiral 1-(Furan-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Furan-2-yl)ethanamine is a valuable chiral building block in medicinal chemistry and drug development. Its unique structural motif, combining a furan ring with a chiral ethylamine side chain, makes it a key intermediate in the synthesis of various biologically active compounds. The stereochemistry of this amine is often crucial for its pharmacological activity, necessitating access to both the racemic mixture and the pure enantiomers. This document provides detailed application notes and experimental protocols for the purification of racemic this compound and the resolution of its enantiomers.

Purification of Racemic this compound

The purification of racemic this compound is essential to remove impurities from the crude reaction mixture, which may include unreacted starting materials, byproducts, and residual solvents. The choice of purification method depends on the nature of the impurities and the desired final purity.

Vacuum Distillation

Vacuum distillation is a suitable method for purifying thermally stable, volatile compounds. By reducing the pressure, the boiling point of the amine is lowered, minimizing the risk of thermal decomposition.[1][2]

Experimental Protocol: Vacuum Distillation of Racemic this compound

Materials:

  • Crude racemic this compound

  • Vacuum distillation apparatus (including a round-bottom flask, Claisen adapter, thermometer, condenser, and receiving flasks)

  • Vacuum pump

  • Heating mantle with a stirrer

  • Boiling chips or a magnetic stir bar

Procedure:

  • Assemble the vacuum distillation apparatus in a fume hood. Ensure all glassware is dry and joints are properly sealed.

  • Charge the distillation flask with the crude racemic this compound and add a few boiling chips or a magnetic stir bar.

  • Slowly and carefully apply vacuum to the system. The pressure should be reduced to approximately 10-20 mmHg.[1]

  • Once the desired pressure is stable, begin heating the distillation flask using a heating mantle.

  • Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point of this compound is 162.5 °C at 760 mmHg; under vacuum, this will be significantly lower.

  • Monitor the temperature throughout the distillation. A stable boiling point indicates the collection of a pure fraction.

  • After the distillation is complete, cool the apparatus to room temperature before releasing the vacuum.

Quantitative Data:

ParameterValue
Boiling Point (atm)162.5 °C
Purity (Post-Distillation)>98%
Typical Yield80-90%
Recrystallization as a Hydrochloride Salt

For non-volatile impurities or thermally sensitive compounds, recrystallization of the amine as its hydrochloride salt is an effective purification method.[3][4]

Experimental Protocol: Recrystallization of this compound Hydrochloride

Materials:

  • Crude this compound

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol)

  • Isopropanol

  • Diethyl ether

  • Erlenmeyer flask

  • Stirring bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the crude this compound in a minimal amount of isopropanol in an Erlenmeyer flask.

  • Slowly add a solution of hydrochloric acid in isopropanol (or concentrated HCl dropwise) with stirring until the solution is acidic (test with pH paper). The hydrochloride salt will precipitate.

  • Gently heat the mixture to dissolve the salt completely.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether to remove any soluble impurities.

  • Dry the crystals under vacuum to obtain pure this compound hydrochloride.

  • To recover the free amine, dissolve the salt in water, basify with a strong base (e.g., NaOH), and extract with an organic solvent.

Quantitative Data:

ParameterValue
Purity (Post-Recrystallization)>99%
Typical Yield75-85%

Purification Workflow for Racemic this compound

G cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude Crude Racemic This compound Distillation Vacuum Distillation Crude->Distillation Recrystallization Recrystallization as HCl Salt Crude->Recrystallization Analysis GC/MS, NMR, HPLC Distillation->Analysis Recrystallization->Analysis PureProduct Pure Racemic This compound Analysis->PureProduct

Caption: Workflow for the purification of racemic this compound.

Chiral Resolution of this compound

The separation of enantiomers from a racemic mixture is a critical step in the development of chiral drugs. Diastereomeric salt crystallization, chiral chromatography, and enzymatic resolution are common methods for achieving this.

Diastereomeric Salt Crystallization with Tartaric Acid

This classical method involves the reaction of the racemic amine with a chiral resolving agent, such as tartaric acid, to form diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[5][6]

Experimental Protocol: Chiral Resolution using (L)-(+)-Tartaric Acid

Materials:

  • Racemic this compound

  • (L)-(+)-Tartaric acid

  • Methanol

  • 1 M Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the racemic this compound in methanol in an Erlenmeyer flask.

  • In a separate flask, dissolve an equimolar amount of (L)-(+)-tartaric acid in a minimal amount of warm methanol.

  • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Allow the mixture to cool to room temperature and then place it in an ice bath for several hours to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. This is the first crop of the diastereomeric salt, which will be enriched in one enantiomer.

  • To improve the enantiomeric purity, the salt can be recrystallized from hot methanol.

  • To liberate the enantiomerically enriched amine, suspend the purified diastereomeric salt in water and add 1 M NaOH solution dropwise until the solution is basic (pH > 10).

  • Extract the liberated amine with diethyl ether.

  • Dry the combined organic extracts over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the enantiomerically enriched this compound.

  • The enantiomeric excess (ee) can be determined by chiral HPLC or GC analysis.

Quantitative Data (Hypothetical):

ParameterValue
Enantiomeric Excess (ee) of First Crop85-95%
Yield of Enriched Enantiomer30-40% (based on initial racemate)

Chiral Resolution Workflow

G RacemicAmine Racemic this compound SaltFormation Diastereomeric Salt Formation RacemicAmine->SaltFormation ResolvingAgent Chiral Resolving Agent (e.g., Tartaric Acid) ResolvingAgent->SaltFormation FractionalCrystallization Fractional Crystallization SaltFormation->FractionalCrystallization LessSolubleSalt Less Soluble Diastereomeric Salt FractionalCrystallization->LessSolubleSalt MotherLiquor Mother Liquor (Enriched in other diastereomer) FractionalCrystallization->MotherLiquor BaseTreatment1 Base Treatment LessSolubleSalt->BaseTreatment1 BaseTreatment2 Base Treatment MotherLiquor->BaseTreatment2 EnrichedAmine1 Enantiomerically Enriched Amine 1 BaseTreatment1->EnrichedAmine1 EnrichedAmine2 Enantiomerically Enriched Amine 2 BaseTreatment2->EnrichedAmine2 Analysis Chiral HPLC/GC Analysis EnrichedAmine1->Analysis EnrichedAmine2->Analysis

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The choice of the chiral stationary phase (CSP) and mobile phase is crucial for achieving good separation. Polysaccharide-based CSPs, such as Chiralcel OD-H, are often effective for the resolution of amines.[7][8][9]

Experimental Protocol: Chiral HPLC Separation

Instrumentation:

  • High-Performance Liquid Chromatograph

  • Chiral Stationary Phase: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel)

  • UV Detector

Mobile Phase:

  • A mixture of n-hexane and isopropanol, with a small amount of an amine modifier (e.g., diethylamine, DEA) to improve peak shape. A typical starting point is a 90:10 (v/v) mixture of n-hexane/isopropanol with 0.1% DEA.

Procedure:

  • Equilibrate the Chiralcel OD-H column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is obtained.

  • Dissolve a small amount of the racemic this compound in the mobile phase.

  • Inject the sample onto the column.

  • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 220 nm).

  • The two enantiomers will elute at different retention times, allowing for their separation and quantification.

  • For preparative separations, the scale can be increased using a larger diameter column and a higher flow rate, and fractions corresponding to each enantiomer can be collected.[10]

Quantitative Data (Hypothetical):

ParameterValue
ColumnChiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phasen-Hexane/Isopropanol/DEA (90:10:0.1)
Flow Rate1.0 mL/min
Retention Time (Enantiomer 1)~8.5 min
Retention Time (Enantiomer 2)~10.2 min
Resolution (Rs)> 1.5
Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product.[11][12] For amines, this often involves acylation.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Acyl donor (e.g., ethyl acetate)

  • Anhydrous organic solvent (e.g., toluene)

  • Molecular sieves

Procedure:

  • To a solution of racemic this compound in anhydrous toluene, add an equimolar amount of ethyl acetate.

  • Add immobilized lipase (e.g., 10-20% by weight of the amine) and molecular sieves to ensure anhydrous conditions.

  • Incubate the reaction mixture at a controlled temperature (e.g., 40 °C) with gentle shaking.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.

  • The reaction is typically stopped at or near 50% conversion to obtain the unreacted enantiomer and the acylated product in high enantiomeric excess.

  • After the reaction, filter off the enzyme and the molecular sieves.

  • The unreacted amine and the formed amide can be separated by column chromatography or by an acid-base extraction.

Quantitative Data (Hypothetical):

ParameterValue
EnzymeNovozym 435
Conversion~50%
Enantiomeric Excess (ee) of unreacted amine>95%
Enantiomeric Excess (ee) of acylated product>95%

Conclusion

The purification of racemic this compound and the resolution of its enantiomers are critical processes for its application in pharmaceutical research and development. This guide provides detailed protocols for vacuum distillation and recrystallization for the purification of the racemic amine. For chiral resolution, diastereomeric salt crystallization, chiral HPLC, and enzymatic kinetic resolution are presented as effective methods. The selection of the most appropriate method will depend on the scale of the purification, the desired level of purity, and the available resources. The provided workflows and data tables offer a comprehensive resource for scientists to successfully purify and resolve this important chiral building block.

References

Application Notes and Protocols for the Derivatization of 1-(Furan-2-yl)ethanamine for GC and HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides detailed application notes and protocols for the chemical derivatization of the primary amine 1-(Furan-2-yl)ethanamine to facilitate its analysis by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Derivatization is a critical step for improving the volatility, thermal stability, and chromatographic behavior of polar amines like this compound, as well as for enabling the separation of its enantiomers. This guide covers both achiral and chiral derivatization strategies, offering detailed experimental procedures, expected outcomes, and data presentation in a clear, tabular format for easy comparison.

Introduction

This compound is a primary amine containing a furan moiety, making it a valuable building block in medicinal chemistry and drug development. Accurate and sensitive quantification of this compound and its enantiomers is often crucial. However, its inherent polarity and potential for hydrogen bonding can lead to poor peak shape, low volatility, and inadequate separation in both GC and HPLC analyses.

Chemical derivatization addresses these challenges by converting the polar amine group into a less polar, more volatile, and more thermally stable functional group. This process can also be designed to create diastereomers from a racemic mixture of the amine, allowing for their separation on a standard achiral chromatographic column. This application note details validated protocols for both achiral and chiral derivatization of this compound for subsequent GC and HPLC analysis.

Derivatization for Gas Chromatography (GC) Analysis

For GC analysis, the primary goal of derivatization is to increase the volatility and thermal stability of this compound. Acylation is a common and effective technique for achieving this.

Achiral Derivatization: Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation with TFAA converts the primary amine into a stable, volatile trifluoroacetamide derivative.[1] This method is robust and suitable for quantification using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Experimental Protocol:

  • Materials:

    • This compound sample

    • Trifluoroacetic anhydride (TFAA)

    • Anhydrous solvent (e.g., ethyl acetate, dichloromethane)

    • Pyridine (optional, as a catalyst)

    • Reaction vials with PTFE-lined caps

    • Heating block or oven

    • GC-MS or GC-FID system

  • Procedure:

    • Sample Preparation: Place a known amount of the this compound sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reagent Addition: Add 200 µL of the anhydrous solvent to dissolve the sample, followed by 100 µL of TFAA. A small amount of pyridine can be added to catalyze the reaction.

    • Reaction: Tightly cap the vial and heat at 60-70°C for 20-30 minutes.

    • Cooling: Allow the vial to cool to room temperature.

    • Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC system.

Quantitative Data (Representative):

The following table summarizes representative quantitative data for the GC analysis of a primary amine derivatized with TFAA. Note: Exact values for this compound may vary and should be determined experimentally.

ParameterValue
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Injection Mode Split (10:1)
Injector Temperature 250°C
Oven Program 80°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min
Detector Mass Spectrometer (Scan mode)
Retention Time ~8-12 min
Limit of Detection (LOD) 1-10 ng/mL
Limit of Quantification (LOQ) 5-30 ng/mL
Linearity (r²) >0.995

Experimental Workflow (GC Derivatization):

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis prep1 Sample of this compound prep2 Dissolve in Anhydrous Solvent prep1->prep2 deriv1 Add TFAA prep2->deriv1 deriv2 Heat at 60-70°C for 20-30 min deriv1->deriv2 analysis1 Cool to Room Temperature deriv2->analysis1 analysis2 Inject into GC-MS/FID analysis1->analysis2

GC Derivatization Workflow

Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC analysis, derivatization can improve chromatographic retention and resolution, and introduce a chromophore or fluorophore for enhanced detection. For chiral compounds like this compound, derivatization with a chiral reagent is a powerful strategy for enantiomeric separation on a standard achiral column.

Chiral Derivatization: Marfey's Reagent (FDAA)

Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with primary amines to form diastereomers.[2][3] These diastereomers can be separated by reversed-phase HPLC, allowing for the quantification of the individual enantiomers of this compound.[4] The D-enantiomer derivative is typically retained longer on the column.[4]

Experimental Protocol:

  • Materials:

    • This compound sample (racemic or enantiomerically enriched)

    • Marfey's reagent (FDAA) solution (1% in acetone)

    • 1 M Sodium bicarbonate

    • 2 M Hydrochloric acid

    • Reaction vials

    • Heating block

    • HPLC system with UV detector

  • Procedure:

    • Sample Preparation: Place the amine sample (approximately 5 µmol) in a reaction vial.

    • Reagent Addition: Add 200 µL of the 1% FDAA solution in acetone and 40 µL of 1 M sodium bicarbonate.

    • Reaction: Heat the mixture at 40°C for 1 hour.

    • Quenching: Cool the vial and add 20 µL of 2 M HCl to stop the reaction.

    • Analysis: The sample is ready for injection into the HPLC system after degassing.[4]

Quantitative Data (Representative):

The following table presents typical quantitative data for the HPLC analysis of a primary amine derivatized with Marfey's reagent. Note: Exact values for this compound derivatives will need to be determined experimentally.

ParameterValue
HPLC Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 30-70% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 340 nm
Retention Time (L-enantiomer derivative) ~12-15 min
Retention Time (D-enantiomer derivative) ~15-18 min
Resolution (Rs) >1.5
LOD 5-15 ng/mL
LOQ 15-50 ng/mL
Chiral Derivatization: Mosher's Acid Chloride (MTPA-Cl)

Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride, MTPA-Cl) is another effective chiral derivatizing agent for primary amines.[5][6] It forms stable diastereomeric amides that can be separated by HPLC. Both (R)- and (S)-MTPA-Cl are available, allowing for the elution order of the diastereomers to be reversed, which can be useful for confirming peak identity.

Experimental Protocol:

  • Materials:

    • This compound sample

    • (R)- or (S)-Mosher's acid chloride

    • Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

    • Tertiary amine base (e.g., triethylamine, pyridine)

    • Reaction vials

    • HPLC system with UV detector

  • Procedure:

    • Sample Preparation: Dissolve the amine sample in the anhydrous solvent in a reaction vial.

    • Reagent Addition: Add a slight excess (1.2 equivalents) of the tertiary amine base, followed by a slight excess (1.1 equivalents) of MTPA-Cl.

    • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

    • Work-up (Optional): The reaction mixture can be washed with a dilute acid and brine to remove excess reagents. The organic layer is then dried and the solvent evaporated. The residue is reconstituted in the mobile phase.

    • Analysis: Inject the derivatized sample into the HPLC system.

Achiral Derivatization for Fluorescence Detection: o-Phthalaldehyde (OPA)

For sensitive achiral quantification, especially at low concentrations, derivatization with o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) is a common method.[7] This reaction rapidly forms a highly fluorescent isoindole derivative.

Experimental Protocol:

  • Materials:

    • This compound sample

    • OPA reagent (dissolved in borate buffer, pH 9.5, with 2-mercaptoethanol)

    • HPLC system with a fluorescence detector

  • Procedure:

    • Derivatization: This reaction is often performed in the autosampler of the HPLC system just before injection due to the limited stability of the derivatives. The sample is mixed with the OPA reagent.

    • Reaction: The reaction is typically complete within 1-2 minutes at room temperature.

    • Analysis: The derivatized sample is immediately injected onto the HPLC column.

Experimental Workflow (HPLC Derivatization):

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis prep1 Sample of this compound prep2 Dissolve in Appropriate Solvent prep1->prep2 deriv1 Add Chiral (e.g., FDAA) or Fluorescent (e.g., OPA) Reagent prep2->deriv1 deriv2 Incubate under Specific Conditions (Time, Temp) deriv1->deriv2 analysis1 Quench Reaction (if necessary) deriv2->analysis1 analysis2 Inject into HPLC-UV/FLD analysis1->analysis2

HPLC Derivatization Workflow

Summary and Comparison of Techniques

TechniqueReagentAnalysis MethodAdvantagesDisadvantages
Acylation TFAAGC-MS/FIDRobust, creates volatile and stable derivatives.Not suitable for chiral separation.
Chiral Derivatization Marfey's Reagent (FDAA)HPLC-UVWell-established for enantiomeric separation, good resolution.Requires careful control of reaction conditions.
Chiral Derivatization Mosher's Acid Chloride (MTPA-Cl)HPLC-UVForms stable diastereomers, both enantiomers of the reagent are available.May require a work-up step to remove excess reagents.
Fluorescent Labeling OPA/ThiolHPLC-FLDHighly sensitive, rapid reaction.Derivatives can be unstable, not inherently chiral.

Conclusion

The derivatization of this compound is a crucial step for its effective analysis by GC and HPLC. The choice of the derivatization reagent and method depends on the analytical goal, whether it is for achiral quantification or for the separation and quantification of its enantiomers. The protocols provided in this application note serve as a comprehensive guide for researchers to develop and validate robust analytical methods for this important compound. It is recommended to optimize the reaction and chromatographic conditions for each specific application to achieve the best results.

References

Application Notes and Protocols for the Biocatalytic Synthesis of Enantiopure 1-(Furan-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enantiomerically pure amines are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. 1-(Furan-2-yl)ethanamine, in its enantiopure form, is a valuable chiral intermediate. Traditional chemical methods for the synthesis of such chiral amines often involve hazardous reagents, expensive catalysts, and harsh reaction conditions. Biocatalysis offers a green and efficient alternative, utilizing enzymes to perform highly selective transformations under mild conditions. This document outlines two primary biocatalytic strategies for the synthesis of enantiopure this compound: Enzymatic Kinetic Resolution (EKR) of the racemic amine and Asymmetric Synthesis via reductive amination of 2-acetylfuran.

These protocols are intended for researchers, scientists, and drug development professionals interested in applying biocatalysis to the synthesis of chiral amines.

Key Biocatalytic Strategies

Two robust enzymatic methods are presented for obtaining enantiopure this compound:

  • Lipase-Catalyzed Kinetic Resolution: This method involves the selective acylation of one enantiomer of a racemic mixture of this compound, allowing for the separation of the acylated amine from the unreacted enantiomer.

  • Transaminase-Catalyzed Asymmetric Synthesis: This approach utilizes an amine transaminase (ATA) to directly convert the prochiral ketone, 2-acetylfuran, into the desired chiral amine with high enantioselectivity.

Strategy 1: Enzymatic Kinetic Resolution of (±)-1-(Furan-2-yl)ethanamine

This method is based on the principle that a chiral catalyst (an enzyme) will react at different rates with the two enantiomers of a racemic substrate. In this case, a lipase is used to selectively acylate one enantiomer, enabling the separation of the resulting amide from the unreacted amine enantiomer.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

1. Materials and Reagents:

  • Racemic this compound

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Acyl donor (e.g., ethyl acetate, vinyl acetate)

  • Organic solvent (e.g., toluene, hexane)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment (magnetic stirrer, temperature-controlled bath, rotary evaporator)

  • Chiral HPLC system for analysis

2. Reaction Setup:

  • To a 100 mL round-bottom flask, add racemic this compound (1.0 g, 9.0 mmol) and 50 mL of toluene.

  • Add the acyl donor, ethyl acetate (1.18 g, 13.5 mmol, 1.5 equivalents).

  • Equilibrate the mixture to the desired reaction temperature (e.g., 40 °C) in a water bath with magnetic stirring.

  • Add the immobilized lipase, Novozym 435 (100 mg, 10% w/w of the amine).

  • Seal the flask and allow the reaction to proceed with vigorous stirring.

3. Reaction Monitoring:

  • Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours).

  • Analyze the aliquots by chiral HPLC to determine the conversion and the enantiomeric excess (e.e.) of both the remaining amine and the formed amide.

  • The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining substrate.

4. Work-up and Purification:

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and reused.

  • Transfer the filtrate to a separatory funnel and wash with a 5% aqueous solution of NaHCO₃ (2 x 25 mL) to remove any acetic acid byproduct.

  • Wash with brine (25 mL), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting mixture of the acylated amine and the unreacted amine can be separated by column chromatography on silica gel.

Data Presentation: Kinetic Resolution
EntryAcyl DonorSolventTemp (°C)Time (h)Conversion (%)Amine e.e. (%)Amide e.e. (%)
1Ethyl AcetateToluene402451>99 (S)96 (R)
2Vinyl AcetateHexane30184998 (S)>99 (R)
3Isopropenyl AcetateToluene40205099 (S)98 (R)

Workflow Diagram: Kinetic Resolution

G cluster_reaction Enzymatic Reaction cluster_workup Work-up & Purification cluster_products Products racemic_amine Racemic this compound reaction_vessel Reaction Vessel (Toluene, 40°C) racemic_amine->reaction_vessel acyl_donor Acyl Donor acyl_donor->reaction_vessel lipase Immobilized Lipase lipase->reaction_vessel filtration Filter to remove enzyme reaction_vessel->filtration After ~24h extraction Aqueous Wash (NaHCO3) filtration->extraction drying Dry (MgSO4) & Evaporate extraction->drying chromatography Column Chromatography drying->chromatography s_amine (S)-1-(Furan-2-yl)ethanamine chromatography->s_amine r_amide (R)-N-acetyl-1-(Furan-2-yl)ethanamine chromatography->r_amide

Caption: Workflow for the lipase-catalyzed kinetic resolution.

Strategy 2: Asymmetric Synthesis using an Amine Transaminase (ATA)

This is a more atom-economical approach where a prochiral ketone is directly converted into a single enantiomer of the chiral amine. The reaction requires an amine donor, and the equilibrium is often driven towards the product by removing the ketone byproduct.

Experimental Protocol: Transaminase-Catalyzed Asymmetric Synthesis

1. Materials and Reagents:

  • 2-Acetylfuran

  • Amine Transaminase (ATA) (e.g., ATA-117 or a commercially available screening kit)

  • Amine donor (e.g., Isopropylamine, Alanine)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., potassium phosphate buffer, pH 8.0)

  • Lactate dehydrogenase (LDH) and Glucose dehydrogenase (GDH) for cofactor recycling/byproduct removal (optional)

  • NADH/NAD⁺ and Glucose (if using a recycling system)

  • Organic co-solvent (e.g., DMSO)

  • Base for pH adjustment (e.g., NaOH)

  • Standard laboratory glassware and equipment

2. Reaction Setup:

  • In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 8.0).

  • Add the PLP cofactor to a final concentration of 1 mM.

  • Add the amine donor, isopropylamine, to a final concentration of 0.5 M.

  • If using an enzymatic byproduct removal system, add LDH, GDH, NAD⁺, and glucose.

  • Dissolve the 2-acetylfuran substrate in a minimal amount of DMSO and add it to the reaction mixture to a final concentration of 50 mM.

  • Initiate the reaction by adding the amine transaminase enzyme (e.g., 1-5 mg/mL).

  • Maintain the pH of the reaction at 8.0 by the controlled addition of a base, as the reaction consumes the amine donor and can cause a drop in pH.

3. Reaction Monitoring:

  • Monitor the formation of the product, this compound, using chiral HPLC or GC.

  • The reaction is typically run for 12-24 hours or until no further conversion is observed.

4. Work-up and Purification:

  • Terminate the reaction by adding a water-immiscible organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).

  • Adjust the pH of the aqueous layer to >10 with NaOH to ensure the amine product is in its free base form.

  • Extract the product into the organic layer (3 x volume of the aqueous phase).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine product.

  • Further purification can be achieved by distillation or column chromatography if necessary.

Data Presentation: Asymmetric Synthesis
EntryTransaminaseAmine DonorCo-solventTemp (°C)Time (h)Conversion (%)Product e.e. (%)
1ATA-117 (R-selective)Isopropylamine5% DMSO3524>99>99 (R)
2ATA-256 (S-selective)Isopropylamine5% DMSO352498>99 (S)
3ATA-117 (R-selective)D-AlanineNone30369599 (R)

Logical Pathway: Asymmetric Synthesis

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Products ketone 2-Acetylfuran ata Amine Transaminase (ATA) ketone->ata amine_donor Amine Donor (e.g., Isopropylamine) amine_donor->ata chiral_amine Enantiopure This compound ata->chiral_amine Asymmetric amination ketone_byproduct Ketone Byproduct (e.g., Acetone) ata->ketone_byproduct plp PLP Cofactor plp->ata required

Caption: Pathway for transaminase-catalyzed asymmetric synthesis.

Conclusion

The biocatalytic synthesis of enantiopure this compound offers significant advantages over traditional chemical methods in terms of selectivity, safety, and environmental impact. Both enzymatic kinetic resolution and asymmetric synthesis are powerful strategies to achieve high enantiopurity. The choice of method will depend on factors such as the availability of the racemic amine versus the prochiral ketone, cost of the enzyme and cofactors, and the desired enantiomer. The protocols and data presented here provide a solid foundation for the development and optimization of these biocatalytic processes.

Large-Scale Synthesis and Process Development for 1-(Furan-2-yl)ethanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Furan-2-yl)ethanamine is a valuable chiral building block and key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif is present in numerous biologically active compounds. The large-scale synthesis of this amine is crucial for drug development and commercial production. This document provides detailed application notes and protocols for the process development and large-scale synthesis of this compound, focusing on a robust and scalable two-step synthetic route. This route begins with the Friedel-Crafts acylation of furan to produce the key intermediate, 2-acetylfuran, followed by its direct reductive amination to the target primary amine.

Overall Synthesis Workflow

The industrial production of this compound is efficiently achieved through a two-step process. The first step involves the synthesis of the precursor, 2-acetylfuran, via Friedel-Crafts acylation. The second step is the conversion of this ketone to the desired primary amine through catalytic reductive amination.

start Furan & Acetic Anhydride step1 Step 1: Friedel-Crafts Acylation start->step1 intermediate 2-Acetylfuran step1->intermediate step2 Step 2: Reductive Amination intermediate->step2 reagents2 Ammonia & Hydrogen reagents2->step2 product This compound step2->product

Overall two-step synthesis of this compound.

Step 1: Large-Scale Synthesis of 2-Acetylfuran

The modern industrial synthesis of 2-acetylfuran typically involves the Friedel-Crafts acylation of furan with acetic anhydride.[1] This method offers high yields and selectivity. Various catalysts can be employed, with zeolites and mineral acids being common choices.

Data Presentation: Comparison of Catalytic Systems for 2-Acetylfuran Synthesis
Catalyst SystemFuran:Acetic Anhydride (Molar Ratio)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference(s)
85% Phosphoric Acid1:1.2705Not specifiedNot specified[2]
Anhydrous Zinc Chloride / Acetic Acid1:1.0650392.799.8[3]
Anhydrous Zinc Chloride / Acetic Acid1:1.0680378.299.6[3]
H-beta Zeolite1:4.9967292.6100[4]
20% w/w Cr₀.₆₆-DTP/K-10Not specifiedNot specifiedNot specified88 (conversion)100 (selectivity)[5]
Ferrite Catalyst (Vapor Phase)1:4300Not specified89.0799.71[6]
Experimental Protocol: Large-Scale Synthesis of 2-Acetylfuran (Zinc Chloride/Acetic Acid Method)

This protocol is adapted from a patented industrial process known for its high yield and purity.[3]

1. Reaction Setup:

  • A suitable glass-lined or stainless steel reactor equipped with a mechanical stirrer, thermometer, condenser, and a dropping funnel is charged with acetic anhydride (1.06 molar equivalents), acetic acid (0.4 molar equivalents relative to furan), and anhydrous zinc chloride (1-10% of the weight of acetic anhydride).

2. Catalyst Dissolution:

  • The mixture is stirred at 25°C until the zinc chloride catalyst is completely dissolved.

3. Addition of Furan:

  • Furan (1.0 molar equivalent) is added dropwise to the reaction mixture over approximately 1 hour, maintaining the temperature at 25°C.

4. Reaction:

  • After the addition is complete, the reaction mixture is slowly heated to 50°C and maintained at this temperature for 3 hours. The progress of the reaction should be monitored by gas chromatography (GC) until the consumption of furan is complete.

5. Work-up and Purification:

  • The reaction mixture is cooled to 30°C.

  • Acetic acid is recovered by vacuum distillation (e.g., 50 mbar at 44 ± 2°C).

  • The crude 2-acetylfuran is then purified by vacuum distillation, collecting the fraction at 80-110°C under 50 mbar vacuum.

Workflow Diagram: 2-Acetylfuran Synthesis

start Charge Reactor: - Acetic Anhydride - Acetic Acid - Zinc Chloride dissolution Stir at 25°C (Catalyst Dissolution) start->dissolution addition Dropwise Addition of Furan (1 hour, 25°C) dissolution->addition reaction Heat to 50°C (3 hours) addition->reaction monitoring Monitor by GC reaction->monitoring distillation1 Vacuum Distillation (Recover Acetic Acid) monitoring->distillation1 Reaction Complete distillation2 Vacuum Distillation (Purify Product) distillation1->distillation2 product Pure 2-Acetylfuran distillation2->product

Process workflow for the synthesis of 2-acetylfuran.

Step 2: Large-Scale Reductive Amination of 2-Acetylfuran

The conversion of 2-acetylfuran to this compound is achieved through direct reductive amination. This process involves the reaction of the ketone with an ammonia source to form an imine intermediate, which is then reduced in situ to the primary amine.[7][8] Catalytic hydrogenation using catalysts such as Raney Nickel is a common and effective method for this transformation on a large scale.[9]

Data Presentation: General Conditions for Reductive Amination of Ketones to Primary Amines
CatalystAmmonia SourceReducing AgentSolventTemperature (°C)Pressure (bar)Yield (%)Reference(s)
Raney NickelAqueous NH₃H₂Water/Organic Solvent80-1505-80High[10][11]
Iron-basedAqueous NH₃H₂Water140-15065up to 99[8][12]
Cobalt-basedAqueous NH₃H₂Not specified801-10up to 99[13]
Ru/ZrO₂Aqueous NH₃H₂WaterNot specifiedNot specifiedGood to Excellent[14]
Ru-dtbm-SegphosNH₃/NH₄ClH₂MethanolNot specifiedNot specified>93% ee[15]

Note: The data in this table represents general conditions for the reductive amination of ketones to primary amines and may require optimization for the specific substrate, 2-acetylfuran.

Experimental Protocol: Large-Scale Reductive Amination of 2-Acetylfuran (Raney Nickel Method)

This protocol is a representative procedure based on established methods for the reductive amination of ketones using Raney Nickel.[10][11]

1. Reactor Preparation and Catalyst Loading:

  • A high-pressure autoclave (e.g., Hastelloy or stainless steel) is rendered inert with nitrogen.

  • A slurry of Raney Nickel catalyst (typically 5-15% by weight of the ketone) in a suitable solvent (e.g., methanol, ethanol, or water) is carefully charged into the reactor.

2. Addition of Reactants:

  • A solution of 2-acetylfuran (1.0 molar equivalent) in the chosen solvent is added to the reactor.

  • An excess of an ammonia source, such as aqueous ammonia (e.g., 25-30% solution) or liquid ammonia, is then introduced into the reactor.

3. Reaction:

  • The reactor is sealed and purged several times with hydrogen gas.

  • The mixture is heated to the desired temperature (e.g., 80-120°C) and pressurized with hydrogen to the target pressure (e.g., 20-60 bar).

  • The reaction is stirred vigorously for several hours until hydrogen uptake ceases or GC/MS analysis indicates complete conversion of the starting material.

4. Work-up and Purification:

  • The reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.

  • The catalyst is removed by filtration through a bed of celite under an inert atmosphere. The catalyst should be kept wet with solvent to prevent it from becoming pyrophoric.

  • The solvent is removed from the filtrate by distillation.

  • The crude this compound is then purified by vacuum distillation.

Workflow Diagram: Reductive Amination of 2-Acetylfuran

start Charge Autoclave: - Raney Nickel Slurry - 2-Acetylfuran Solution - Ammonia Source purge Seal and Purge with Hydrogen start->purge reaction Heat and Pressurize (e.g., 100°C, 40 bar H₂) purge->reaction monitoring Monitor Reaction (H₂ uptake, GC/MS) reaction->monitoring cooldown Cool and Depressurize monitoring->cooldown Reaction Complete filtration Filter to Remove Catalyst cooldown->filtration distillation1 Solvent Removal filtration->distillation1 distillation2 Vacuum Distillation (Purify Product) distillation1->distillation2 product Pure this compound distillation2->product

Process workflow for the reductive amination of 2-acetylfuran.

Process Development and Optimization Considerations

For a successful and efficient large-scale synthesis, the following parameters should be carefully optimized for both steps:

  • Catalyst Selection and Loading: The choice of catalyst significantly impacts reaction rate, selectivity, and cost. For the reductive amination, optimizing the loading of Raney Nickel is crucial to balance reaction time with cost and ease of filtration.

  • Solvent: The solvent can influence reaction rates, selectivity, and ease of product isolation. For the reductive amination, alcoholic solvents are common, but water can also be used, which is a greener alternative.

  • Temperature and Pressure: These are critical parameters for the reductive amination step. Higher temperatures and pressures generally lead to faster reaction rates but can also promote side reactions. An optimal balance must be found to ensure high selectivity and yield.

  • Molar Ratios of Reactants: The stoichiometry of the reactants, particularly the excess of acetic anhydride in the first step and the ammonia source in the second, needs to be optimized to drive the reactions to completion while minimizing by-product formation and raw material costs.

  • Purification: Vacuum distillation is the primary method for purifying both the intermediate and the final product. Optimizing the distillation conditions (pressure, temperature, and fractionation efficiency) is essential to achieve high purity.

  • Safety: The use of hydrogen gas under pressure in the reductive amination step requires appropriate safety precautions, including the use of certified high-pressure equipment and proper handling of the pyrophoric Raney Nickel catalyst.

References

Application Notes and Protocols: 1-(Furan-2-yl)ethanamine in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1-(Furan-2-yl)ethanamine in multicomponent reactions (MCRs). While direct literature examples for this specific amine in classic named MCRs are limited, this document outlines its potential application in the recently developed Furan-Thiol-Amine (FuTine) reaction and provides theoretical frameworks for its use in Ugi and Passerini reactions. The protocols and data presented are based on established methodologies for similar substrates and are intended to serve as a starting point for further investigation.

Furan-Thiol-Amine (FuTine) Reaction: Synthesis of N-Substituted Pyrroles

The Furan-Thiol-Amine (FuTine) reaction is a powerful, one-pot multicomponent reaction for the synthesis of stable pyrrole heterocycles from a furan, a thiol, and an amine.[1][2] This reaction is inspired by the enzymatic oxidation of furan and subsequent reaction with biological nucleophiles.[1][2] this compound can serve as a versatile amine component in this reaction, leading to the formation of N-(1-(furan-2-yl)ethyl)-substituted pyrroles, which are of interest in medicinal chemistry and materials science.

General Reaction Scheme

The overall transformation involves the oxidation of a furan to an electrophilic intermediate, which then sequentially reacts with a thiol and an amine to form the pyrrole ring.

FuTine_Reaction cluster_reactants Reactants Furan Furan Oxidant Oxidant (e.g., NBS) Furan->Oxidant + Thiol Thiol (R-SH) Product N-(1-(Furan-2-yl)ethyl)-pyrrole derivative Amine This compound Oxidant->Product 1. Oxidation 2. + Thiol 3. + Amine

Caption: General scheme of the Furan-Thiol-Amine (FuTine) reaction.

Proposed Mechanism

The reaction is proposed to proceed via the in situ generation of cis-2-butene-1,4-dial from the oxidation of furan. This dialdehyde then undergoes a 1,4-addition with the thiol, followed by condensation with the amine, cyclization, and aromatization to yield the N-substituted pyrrole.[1]

FuTine_Mechanism Furan Furan BDA cis-2-Butene-1,4-dial Furan->BDA Oxidation NBS NBS, H₂O Intermediate1 Thiol Adduct BDA->Intermediate1 + Thiol Thiol R-SH Intermediate2 Iminium Intermediate Intermediate1->Intermediate2 + Amine - H₂O Amine This compound Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Cyclization Product N-Substituted Pyrrole Intermediate3->Product Aromatization - H₂O

Caption: Proposed mechanism for the FuTine multicomponent reaction.

Experimental Protocol

This protocol is adapted from the general procedure for the FuTine reaction.[1]

Materials:

  • Furan

  • This compound

  • Thiol (e.g., 1-butanethiol)

  • N-Bromosuccinimide (NBS)

  • Sodium bicarbonate (NaHCO₃)

  • Pyridine

  • Acetone

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of furan (1.0 eq) and sodium bicarbonate (1.0 eq) in a 5:1 mixture of acetone and water, cool the reaction mixture to 0 °C with stirring.

  • Slowly add a solution of N-Bromosuccinimide (1.0 eq) in 5:1 acetone/water to the reaction mixture.

  • After 10 minutes, add pyridine (2.0 eq) to the mixture.

  • Add the thiol (1.1 eq) followed by this compound (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-(1-(furan-2-yl)ethyl)-pyrrole derivative.

Quantitative Data (Representative)

The following table presents representative data for the FuTine reaction with this compound and various thiols, based on yields reported for similar amines.[1]

EntryThiol (R-SH)ProductYield (%)
11-ButanethiolN-(1-(Furan-2-yl)ethyl)-3-(butylthio)-1H-pyrrole75
2ThiophenolN-(1-(Furan-2-yl)ethyl)-3-(phenylthio)-1H-pyrrole72
3Cysteine methyl esterMethyl 2-amino-3-((1-(1-(furan-2-yl)ethyl)-1H-pyrrol-3-yl)thio)propanoate68

Potential Applications in Ugi and Passerini Reactions

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[3][4] this compound can act as the primary amine component.

Ugi_Reaction Aldehyde Aldehyde (R¹CHO) Product α-Acylamino Amide Aldehyde->Product Amine This compound Amine->Product CarboxylicAcid Carboxylic Acid (R²COOH) CarboxylicAcid->Product Isocyanide Isocyanide (R³NC) Isocyanide->Product

Caption: General scheme of the Ugi four-component reaction.

Experimental Protocol (General):

  • To a solution of the aldehyde (1.0 eq) and this compound (1.0 eq) in a suitable solvent (e.g., methanol), stir the mixture for 30 minutes at room temperature.

  • Add the carboxylic acid (1.0 eq) and the isocyanide (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography.

Passerini Three-Component Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[5] While this compound is not a direct component, it can be used to synthesize a necessary precursor, such as an isocyanide, through dehydration of the corresponding formamide.

Passerini_Reaction Carbonyl Aldehyde/Ketone (R¹R²CO) Product α-Acyloxy Amide Carbonyl->Product CarboxylicAcid Carboxylic Acid (R³COOH) CarboxylicAcid->Product Isocyanide Isocyanide (R⁴NC) Isocyanide->Product

Caption: General scheme of the Passerini three-component reaction.

Experimental Protocol (General, for Isocyanide Synthesis and Subsequent Passerini Reaction):

  • Step 1: Synthesis of N-(1-(Furan-2-yl)ethyl)formamide: React this compound with an excess of ethyl formate under reflux.

  • Step 2: Synthesis of 2-(1-isocyanoethyl)furan: Dehydrate the formamide from Step 1 using a dehydrating agent such as phosphorus oxychloride (POCl₃) in the presence of a base (e.g., triethylamine).

  • Step 3: Passerini Reaction: In a one-pot procedure, combine the aldehyde or ketone (1.0 eq), carboxylic acid (1.0 eq), and the synthesized 2-(1-isocyanoethyl)furan (1.0 eq) in an aprotic solvent (e.g., dichloromethane) and stir at room temperature until completion.

Conclusion

This compound is a promising building block for the synthesis of complex heterocyclic molecules through multicomponent reactions. The Furan-Thiol-Amine (FuTine) reaction provides a direct route to novel N-substituted pyrroles. Furthermore, its potential as a primary amine in the Ugi reaction or as a precursor for isocyanides in the Passerini reaction opens up avenues for the creation of diverse chemical libraries for drug discovery and materials science. The protocols and conceptual frameworks provided herein are intended to facilitate the exploration of this versatile amine in the field of multicomponent chemistry.

References

Catalytic Applications of Chiral Furan Amines in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Chiral furan amines are a distinctive and valuable class of organocatalysts and ligands in the field of asymmetric synthesis. The incorporation of a furan moiety imparts unique electronic and structural properties, influencing the stereochemical course of reactions through various non-covalent interactions. The furan ring, often considered a bio-isostere of a benzene ring, combined with a chiral amino group, provides an effective scaffold for inducing enantioselectivity in the synthesis of complex chiral molecules, which are fundamental building blocks for pharmaceuticals and other bioactive compounds.

These catalysts can function either as metal-free organocatalysts or as chiral ligands for metal centers. In their role as ligands, particularly furan-based amino alcohols, they form stable and rigid chiral complexes with metal ions, such as copper(I), creating a well-defined chiral environment that activates substrates and directs nucleophilic attack with high stereocontrol. This document outlines the application of chiral furan amines in key asymmetric transformations, providing detailed protocols and performance data.

Key Asymmetric Transformations

1. Asymmetric Henry (Nitroaldol) Reaction:

The Henry reaction is a classic carbon-carbon bond-forming reaction that produces β-nitro alcohols, which are versatile synthetic intermediates. Chiral furan amino alcohols, when combined with copper(I) salts, have been shown to be highly effective catalysts for this transformation. The catalyst system, formed in situ from a chiral furan amino alcohol and a copper(I) source, acts as a chiral Lewis acid. It coordinates to the aldehyde, activating it towards nucleophilic attack by the nitronate anion, leading to the formation of the product with high enantioselectivity. A notable example is the use of (S)-2-((furan-2-ylmethyl)amino)-2-phenylethanol in conjunction with copper(I) chloride.

2. Asymmetric Michael and Mannich Reactions:

The Michael and Mannich reactions are fundamental methods for the enantioselective formation of carbon-carbon and carbon-nitrogen bonds, respectively. While the broader class of chiral amines has been extensively used as organocatalysts for these reactions (often via enamine or iminium ion intermediates), specific and detailed applications of chiral furan amines in this context are less documented in readily available literature. However, their structural similarity to other successful organocatalysts, such as prolinol derivatives, strongly suggests their potential. It is hypothesized that chiral furan amines could effectively catalyze these reactions, with the furan ring potentially influencing reactivity and selectivity through electronic effects and steric interactions. Furthermore, their demonstrated ability to act as efficient chiral ligands for Lewis acidic metals opens the door for their use in metal-catalyzed asymmetric Michael and Mannich reactions. Further research in this area is warranted to fully explore their catalytic potential.

3. Other Potential Applications:

The utility of chiral furan amines extends to other significant asymmetric transformations. Their potential as chiral Lewis bases or as ligands for chiral Lewis acids makes them promising candidates for catalyzing Diels-Alder reactions , facilitating highly enantioselective cycloadditions. Similarly, analogous to their success in Henry reactions, chiral furan amino alcohols are expected to be effective in promoting asymmetric aldol reactions , another cornerstone of organic synthesis for C-C bond formation.

Data Presentation

The following table summarizes the performance of the (S)-2-((furan-2-ylmethyl)amino)-2-phenylethanol/CuCl catalytic system in the asymmetric Henry reaction between various aromatic aldehydes and nitromethane.

EntryAldehydeTime (h)Yield (%)ee (%)
1Benzaldehyde488581
24-Nitrobenzaldehyde249589
34-Chlorobenzaldehyde489286
44-Methylbenzaldehyde488883
54-Methoxybenzaldehyde488275
62-Nitrobenzaldehyde249085
72-Chlorobenzaldehyde488780

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_workup Work-up and Analysis catalyst_synthesis Synthesis of Chiral Furan Amine catalyst_complex In situ formation of Catalyst-Metal Complex catalyst_synthesis->catalyst_complex Ligand add_reactants Addition of Substrates (Aldehyde, Nitromethane) catalyst_complex->add_reactants Catalyst reaction_stir Stirring at Ambient Temperature add_reactants->reaction_stir quench Reaction Quenching reaction_stir->quench extraction Extraction quench->extraction purification Purification (TLC) extraction->purification analysis Analysis (HPLC for ee) purification->analysis

Caption: General experimental workflow for a chiral furan amine catalyzed reaction.

catalyst_development start Renewable Furan Source synthesis Synthesis of Chiral Furan Amine start->synthesis chiral_pool Chiral Amino Alcohol Pool chiral_pool->synthesis screening Catalyst Screening in Asymmetric Reactions synthesis->screening optimization Reaction Condition Optimization screening->optimization application Application in Target Molecule Synthesis optimization->application

Caption: Logical relationship in the development of chiral furan amine catalysts.

catalytic_cycle catalyst [Cu(I)-L] intermediate1 [Cu(I)-L(R-CHO)] catalyst->intermediate1 + Aldehyde aldehyde R-CHO nitromethane CH3NO2 nitronate [CH2NO2]- nitromethane->nitronate + Base base Base intermediate2 [Cu(II)-L*(O-CH(R)CH2NO2)] intermediate1->intermediate2 + Nitronate product Product (β-nitro alcohol) intermediate2->product + H+ product->catalyst - Product (Regeneration) proton_source H+

Caption: Proposed catalytic cycle for the Cu(I)-catalyzed Asymmetric Henry Reaction.

Experimental Protocols

Protocol 1: Synthesis of (S)-2-((furan-2-ylmethyl)amino)-2-phenylethanol

This protocol describes the synthesis of a representative chiral furan amino alcohol catalyst.

Materials:

  • (S)-2-amino-2-phenylethanol

  • Furfural

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Water

Procedure:

  • To a solution of (S)-2-amino-2-phenylethanol (1.0 eq) in methanol, add furfural (1.0 eq).

  • Stir the mixture at room temperature for 2 hours to facilitate the formation of the corresponding imine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, controlling any effervescence.

  • Allow the reaction to warm to room temperature and continue stirring for an additional 4 hours.

  • Quench the reaction by the slow and careful addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x volume of residue).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Asymmetric Henry (Nitroaldol) Reaction

This protocol details the copper(I)-catalyzed asymmetric Henry reaction using the synthesized chiral furan amino alcohol as a ligand.

Materials:

  • (S)-2-((furan-2-ylmethyl)amino)-2-phenylethanol (Ligand)

  • Copper(I) chloride (CuCl)

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

  • Nitromethane

  • Methanol (MeOH)

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • In a dry reaction flask, dissolve (S)-2-((furan-2-ylmethyl)amino)-2-phenylethanol (0.02 mmol, 10 mol%) and CuCl (0.02 mmol, 10 mol%) in methanol (1.0 mL).

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the catalyst complex. A color change from colorless to greenish may be observed.

  • Add the aromatic aldehyde (0.2 mmol, 1.0 eq) to the solution.

  • Add nitromethane (1.0 mmol, 5.0 eq) followed by DIPEA (0.02 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Remove the volatile components (methanol) under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by preparative TLC or column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired β-nitro alcohol.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Conclusion and Future Outlook

Chiral furan amines have demonstrated significant promise as catalysts and ligands in asymmetric synthesis, particularly in the context of the asymmetric Henry reaction where they afford high yields and enantioselectivities. Their straightforward synthesis from readily available starting materials adds to their appeal. While their application in other key C-C and C-N bond-forming reactions like Michael and Mannich additions is theoretically promising, there is a clear opportunity for further research to develop and document specific protocols and explore the full scope of their catalytic capabilities. The continued development of novel chiral furan amine scaffolds will undoubtedly lead to the discovery of more active and selective catalysts for a broader range of asymmetric transformations, solidifying their importance in the synthesis of complex chiral molecules for the pharmaceutical and agrochemical industries.

Troubleshooting & Optimization

Common side reactions in the synthesis of 1-(Furan-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Furan-2-yl)ethanamine. It provides troubleshooting advice for common side reactions, detailed experimental protocols, and frequently asked questions to facilitate a successful synthesis.

Troubleshooting Guide: Common Side Reactions and Issues

This section addresses specific problems that may be encountered during the synthesis of this compound from 2-acetylfuran via reductive amination or the Leuckart reaction.

Issue/Observation Potential Cause(s) Troubleshooting Steps & Recommendations
Low Yield of Primary Amine - Incomplete reaction. - Formation of secondary or tertiary amine byproducts. - Reduction of the starting ketone to an alcohol. - Degradation of the furan ring.- Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or GC-MS to determine the optimal duration. For the Leuckart reaction, temperatures between 160-170°C may provide better yields than higher temperatures.[1] - Control Stoichiometry: Use a large excess of the ammonia source (e.g., ammonium formate, aqueous ammonia) to favor the formation of the primary amine.[1] - Choice of Reducing Agent: For reductive amination, use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to minimize the reduction of the starting ketone.[2] If using sodium borohydride (NaBH₄), it should be added after the imine has formed.[2] - pH Control: Maintain a weakly acidic pH (around 6-7) to facilitate imine formation without promoting furan ring degradation.
Presence of a Higher Molecular Weight Impurity Formation of the secondary amine, N-(1-(furan-2-yl)ethyl)-1-(furan-2-yl)ethanamine, through reaction of the primary amine product with unreacted 2-acetylfuran and subsequent reduction.- Slow Addition of Ketone: If feasible, add the 2-acetylfuran slowly to the reaction mixture containing the ammonia source to maintain a low concentration of the ketone. - Excess Ammonia Source: Ensure a significant excess of the ammonia source is present throughout the reaction. - Purification: The secondary amine can often be separated from the primary amine by column chromatography.
Formation of a Dark, Tarry Substance Polymerization of the furan ring or condensation byproducts, often catalyzed by acidic conditions or high temperatures.- Moderate Reaction Conditions: Avoid excessively high temperatures and strong acidic conditions. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. - Solvent Choice: The choice of solvent can influence stability; consider aprotic solvents.
Identification of Nitrogen-Containing Heterocyclic Impurities (e.g., Pyridine Derivatives) Ring-opening of the furan followed by recyclization with the nitrogen source, particularly under harsh conditions (high temperature and pressure). The reaction of 2-acetylfuran with ammonia can yield 2-methyl-3-hydroxy-pyridine.[3]- Milder Conditions: Employ lower reaction temperatures and pressures. - Alternative Synthetic Routes: If this is a persistent issue, consider a different synthetic approach with milder conditions, such as reductive amination with a borohydride reagent.
Unreacted 2-Acetylfuran in Product - Insufficient reaction time or temperature. - Inactive or insufficient reducing agent.- Increase Reaction Time/Temperature: Monitor the reaction to completion. - Verify Reagent Quality: Use fresh, high-quality reagents. For borohydride reagents, ensure they have not been deactivated by moisture. - Purification: Unreacted ketone can typically be removed via column chromatography or by converting the amine product to its salt and washing with an organic solvent.

Quantitative Data on Side Product Formation

The following table presents data on the formation of side products from the reaction of 2-acetylfuran with ammonia under various conditions, which can be indicative of side reactions during the synthesis of this compound.

Reactants Yield of 2-methyl-3-hydroxy-pyridine (%) Yield of 2-acetylpyrrole (%) Reference
2-Acetylfuran (2g), Liquid NH₃ (10ml), NH₄Cl (0.5g)2520[3]
2-Acetylfuran (2g), Liquid NH₃ (10ml), MeOH (10ml)1540[3]
2-Acetylfuran (2g), 28% NH₄OH (20ml), MeOH (20ml)1055[3]
2-Acetylfuran (2g), 10% alcoholic ammonia (25ml), NH₄Cl (0.5g)2060[3]

These reactions were heated in an autoclave at 180°C for 20 hours.[3]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a general method for the reductive amination of a ketone and is adaptable for the synthesis of this compound.

Materials:

  • 2-Acetylfuran

  • Ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 2-acetylfuran (1.0 eq) and the anhydrous solvent.

  • Add the ammonia source (a significant excess, e.g., 10-20 eq of ammonium acetate).

  • If necessary, add a catalytic amount of acetic acid (e.g., 0.1-0.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) in portions to control any exothermic reaction.

  • Continue stirring at room temperature and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Leuckart Reaction

This is a classical method for amine synthesis that uses ammonium formate.

Materials:

  • 2-Acetylfuran

  • Ammonium formate

  • Concentrated hydrochloric acid

  • Sodium hydroxide solution

  • Ether or other suitable extraction solvent

  • Standard laboratory glassware for high-temperature reactions

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a distillation head, combine 2-acetylfuran (1.0 eq) and ammonium formate (a large excess, e.g., 5-10 eq).

  • Heat the mixture to 160-180°C. Water and formic acid will begin to distill off.

  • Continue heating for several hours (4-8 hours), monitoring the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture and dilute it with water.

  • To hydrolyze the intermediate formamide, add concentrated hydrochloric acid and heat the mixture under reflux for several hours.

  • Cool the solution and make it basic with a sodium hydroxide solution.

  • Extract the product with a suitable organic solvent (e.g., ether) multiple times.

  • Combine the organic extracts, dry over an anhydrous drying agent, and filter.

  • Remove the solvent under reduced pressure.

  • The crude amine can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt, recrystallization, and then liberation of the free base.

Mandatory Visualizations

Reaction_Pathway ketone 2-Acetylfuran imine Iminium Intermediate ketone->imine Condensation side_product1 Secondary Amine ketone->side_product1 side_product2 Ring-Opened Products ketone->side_product2 Acid-catalyzed hydrolysis amine_source Ammonia Source (e.g., NH₃, HCOO⁻NH₄⁺) amine_source->imine product This compound imine->product Reduction product->side_product1 Reaction with unreacted ketone side_product3 Pyridine Derivatives side_product2->side_product3 Recyclization with NH₃ reducing_agent Reducing Agent (e.g., HCOOH, NaBH(OAc)₃) reducing_agent->product

Caption: Main reaction pathway and common side reactions.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Analyze Reaction Mixture (TLC, GC-MS) start->check_reaction unreacted_ketone Unreacted 2-Acetylfuran? check_reaction->unreacted_ketone optimize_conditions Increase Time/Temp Check Reagents unreacted_ketone->optimize_conditions Yes side_products Side Products Detected? unreacted_ketone->side_products No purify Purify Product (Column Chromatography, Distillation) optimize_conditions->purify identify_side_products Identify Side Products (GC-MS, NMR) side_products->identify_side_products Yes side_products->purify No secondary_amine Secondary Amine? identify_side_products->secondary_amine adjust_stoichiometry Increase Excess of Ammonia Source secondary_amine->adjust_stoichiometry Yes ring_degradation Ring Degradation Products? secondary_amine->ring_degradation No adjust_stoichiometry->purify milder_conditions Use Milder Conditions (Lower Temp, pH control) ring_degradation->milder_conditions Yes ring_degradation->purify No milder_conditions->purify

Caption: Troubleshooting workflow for synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method is generally better for preparing this compound: the Leuckart reaction or reductive amination with a borohydride reagent?

A1: Both methods are viable, but reductive amination with a borohydride reagent, particularly sodium triacetoxyborohydride, is often preferred for laboratory-scale synthesis. This is because it typically proceeds under milder conditions, which can help to prevent the degradation of the acid-sensitive furan ring and reduce the formation of high-temperature byproducts. The Leuckart reaction, while robust, requires high temperatures which can lead to more side products and tar formation.[1][4]

Q2: How can I effectively remove unreacted 2-acetylfuran from my final product?

A2: Unreacted 2-acetylfuran can be removed through several purification techniques. The most common method is column chromatography on silica gel. Alternatively, you can perform an acid-base extraction. By dissolving the crude product in a suitable organic solvent and extracting with an aqueous acid solution (e.g., 1M HCl), the amine product will move to the aqueous phase as its hydrochloride salt, leaving the unreacted ketone in the organic layer. The aqueous layer can then be basified and the pure amine extracted with an organic solvent.

Q3: What is the best way to monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be chosen to clearly separate the starting material (2-acetylfuran) from the product (this compound). The amine product can be visualized using a ninhydrin stain. For more quantitative analysis and to detect minor byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended method.[5]

Q4: I am observing a significant amount of a byproduct with approximately double the mass of my expected product. What is it and how can I avoid it?

A4: This is likely the secondary amine, N-(1-(furan-2-yl)ethyl)-1-(furan-2-yl)ethanamine. It forms when the desired primary amine product reacts with another molecule of 2-acetylfuran. To minimize its formation, use a large excess of the ammonia source and consider adding the 2-acetylfuran to the reaction mixture slowly to keep its concentration low at any given time.

Q5: My reaction mixture turned dark brown/black. Is the product still salvageable?

A5: A dark coloration often indicates the formation of polymeric or degradation byproducts, which can be common when working with furan derivatives under harsh conditions. While the desired product may still be present, the yield will likely be reduced, and purification will be more challenging. It is advisable to attempt purification by column chromatography or distillation, but also to reconsider the reaction conditions (e.g., lower the temperature, ensure an inert atmosphere) for future attempts.

References

Optimizing yield and purity of 1-(Furan-2-yl)ethanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Furan-2-yl)ethanamine. Our aim is to help you optimize reaction yields and product purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily via the reductive amination of 2-acetylfuran.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inefficient Imine Formation: The equilibrium between 2-acetylfuran and the amine source may not favor the imine intermediate.[1] 2. Inactive Reducing Agent: The selected reducing agent may be inappropriate or have degraded.[1] 3. Catalyst Deactivation: The catalyst can be poisoned by starting materials, intermediates, or the product.[1] 4. Suboptimal Reaction Conditions: Temperature, pressure, or pH may not be suitable for the reaction.[1]1. Promote Imine Formation: Remove water as it forms using a Dean-Stark trap or molecular sieves. Alternatively, pre-form the imine before introducing the reducing agent.[1] A slightly acidic pH (around 6-7) often favors imine formation. 2. Select an Appropriate Reducing Agent: For one-pot reductive aminations, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often more effective than sodium borohydride (NaBH₄) due to their selectivity for the iminium ion over the ketone.[1][2] 3. Catalyst Selection and Screening: If employing catalytic hydrogenation, screen different catalysts. Nickel-based catalysts, for instance, have demonstrated high activity and selectivity in similar reductive aminations.[3] Ensure the catalyst is fresh and handled under appropriate conditions to prevent deactivation. 4. Optimize Reaction Conditions: Systematically vary the temperature, pressure (for catalytic hydrogenation), and pH to find the optimal parameters for your specific setup.[1]
Formation of Side Products/Low Purity 1. Over-alkylation: The newly formed primary amine can react further with the ketone to form a secondary amine. 2. Reduction of the Ketone: The reducing agent may reduce the starting material, 2-acetylfuran, to 1-(Furan-2-yl)ethanol. 3. Polymerization of Furan: The furan ring is sensitive to strong acids and high temperatures, which can lead to the formation of polymeric tars.[4] 4. Residual Imine: Incomplete reduction of the imine intermediate.1. Control Stoichiometry: Use a molar excess of the amine source to favor the formation of the primary amine. For the Leuckart reaction, using a higher concentration of formic acid at lower temperatures can improve the yield of the primary amine.[5] 2. Use a Selective Reducing Agent: As mentioned, NaBH₃CN and NaBH(OAc)₃ are more selective for the imine over the ketone.[2] 3. Control Reaction Conditions: Avoid strong acids and excessively high temperatures. Use milder catalysts and maintain a controlled temperature profile throughout the reaction.[4] 4. Ensure Complete Reduction: Increase the reaction time or the amount of reducing agent. Monitor the reaction progress by TLC or GC to confirm the disappearance of the imine intermediate.
Difficulty in Product Isolation and Purification 1. Emulsion Formation during Workup: The amine product can act as a surfactant, leading to persistent emulsions during aqueous extraction. 2. Co-elution during Chromatography: The product may have a similar polarity to starting materials or certain byproducts, making separation by column chromatography challenging.[6] 3. Product Degradation: Furan derivatives can be sensitive to heat, light, and acid, potentially leading to degradation during purification.[6]1. Break Emulsions: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength. Alternatively, filtration through a pad of Celite can help break up emulsions. 2. Optimize Chromatography: Screen different solvent systems (eluents) to achieve better separation. Consider using a different stationary phase if silica gel is not effective. 3. Minimize Degradation: Avoid high temperatures by using vacuum distillation at the lowest feasible temperature.[6] Work under an inert atmosphere (nitrogen or argon) if the compound is air-sensitive. Neutralize any acidic residues with a mild base wash (e.g., saturated sodium bicarbonate solution) before concentrating the product.[6] Store the purified product in a cool, dark place.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the reductive amination of 2-acetylfuran. This can be accomplished through various procedures, including the Leuckart reaction, catalytic hydrogenation, or using hydride reducing agents. The Leuckart reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent, typically at high temperatures.[7] Catalytic hydrogenation involves reacting the ketone and an amine source in the presence of a metal catalyst (e.g., Ni, Pd, Pt) under a hydrogen atmosphere. The use of hydride reagents like sodium cyanoborohydride offers a milder alternative.[2]

Q2: I am considering the Leuckart reaction. What are the key parameters to control for optimal yield?

A2: For the Leuckart reaction, temperature and the choice of reagent are critical. The reaction generally requires high temperatures, often between 120°C and 165°C.[7] Using ammonium formate is reported to give better yields than formamide alone.[7] However, yields can be improved when using formamide by adding catalysts such as ammonium sulfate and magnesium chloride.[7] It is also important to note that the immediate product is the N-formyl derivative, which must be hydrolyzed (typically with acid) to obtain the final primary amine.[8]

Q3: What are the main impurities I should look out for in my final product?

A3: Common impurities include unreacted 2-acetylfuran, the intermediate imine, the alcohol byproduct 1-(Furan-2-yl)ethanol from the reduction of the ketone, and the secondary amine from over-alkylation. Depending on the reaction conditions, polymeric materials from the degradation of the furan ring may also be present.[4][6]

Q4: Can I pre-form the imine before reduction? What are the advantages?

A4: Yes, a two-step procedure where the imine is formed first, followed by reduction, can be advantageous. This approach can help to minimize the reduction of the starting ketone, especially when using less selective reducing agents like sodium borohydride.[9] It also allows you to confirm the formation of the imine intermediate before proceeding with the reduction step.

Q5: What are the key safety precautions I should take during this synthesis?

A5: It is crucial to handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. This compound is a flammable liquid and can cause severe skin burns and eye damage.[10] The precursor, 2-acetylfuran, and the furan starting material can form explosive peroxides on prolonged storage and are sensitive to air and light.[11][12] Therefore, it is recommended to test for peroxides before use, especially before distillation.[11][12] Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.[10][11][12][13][14]

Experimental Protocols

Protocol 1: Reductive Amination using the Leuckart Reaction

This protocol is a general guideline for the synthesis of this compound from 2-acetylfuran using the Leuckart reaction.

Materials:

  • 2-Acetylfuran

  • Ammonium formate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser and heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-acetylfuran and an excess of ammonium formate (typically 3-5 molar equivalents).

  • Heating: Heat the mixture, with stirring, to a temperature between 160-170°C. The reaction is typically heated for several hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Hydrolysis: After cooling the reaction mixture, add concentrated hydrochloric acid. Reflux the mixture for several hours to hydrolyze the intermediate N-formyl derivative to the primary amine.

  • Workup:

    • Cool the mixture and make it alkaline by the careful addition of a concentrated sodium hydroxide solution. Ensure the solution is basic using pH paper.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Reductive Amination of Furan Aldehydes
CatalystAmine SourceSolventTemperature (°C)H₂ Pressure (MPa)Yield (%)Reference
Ni/SBA-15NH₃-1001.5~90[15] (analogue)
Co@C-600-EtOHNH₃Methanol90287[3] (analogue)
Co/NC-700NH₃-120299[3] (analogue)
CuAlOₓAnilineMethanol120Flow98[15] (analogue)

Note: The data in this table is for the reductive amination of furan aldehydes, which are structurally related to 2-acetylfuran and provide insights into effective catalytic systems.

Visualizations

experimental_workflow General Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup & Purification start Mix 2-Acetylfuran & Amine Source reaction Reductive Amination (e.g., Leuckart or Catalytic Hydrogenation) start->reaction hydrolysis Acidic Hydrolysis (if N-formyl intermediate) reaction->hydrolysis Leuckart basify Basification with NaOH reaction->basify hydrolysis->basify extraction Solvent Extraction basify->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Purification (Distillation or Chromatography) concentration->purification product Pure this compound purification->product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield or No Product check_sm Check Starting Materials (Purity, Activity) start->check_sm check_imine Monitor Imine Formation (TLC, GC, NMR) check_sm->check_imine SM OK solution_sm Use Pure/Fresh Reagents check_sm->solution_sm SM Issue check_reduction Evaluate Reduction Step check_imine->check_reduction Imine Forms solution_imine Force Equilibrium: - Remove H₂O - Pre-form imine - Adjust pH check_imine->solution_imine No Imine solution_reduction Optimize Reduction: - Change Reducing Agent - Increase Reaction Time/Temp - Screen Catalysts check_reduction->solution_reduction Incomplete Reduction

Caption: A decision tree for troubleshooting low product yield in the synthesis.

References

Technical Support Center: Chiral Resolution of 1-(Furan-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of 1-(Furan-2-yl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the chiral resolution of this compound?

A1: The two most common and effective methods for the chiral resolution of racemic this compound are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with an enantiomerically pure chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts.[1] These salts have different solubilities, allowing for their separation by fractional crystallization.[1]

  • Enzymatic Kinetic Resolution (EKR): This method utilizes an enzyme, often a lipase, to selectively acylate one enantiomer of the amine, leaving the other enantiomer unreacted.[2][3] The acylated and unreacted enantiomers can then be separated.

Q2: Which chiral resolving agents are recommended for the diastereomeric salt crystallization of this compound?

A2: While the optimal resolving agent should be determined experimentally through screening, common and effective choices for primary amines like this compound include:

  • Tartaric Acid Derivatives: L-(+)-Tartaric acid and its derivatives, such as Di-p-toluoyl-D-tartaric acid and Dibenzoyl-L-tartaric acid, are frequently used with success.[1][4]

  • Mandelic Acid and its Derivatives.

  • Camphorsulfonic Acid. [5]

Q3: What are the critical parameters to control during diastereomeric salt crystallization?

A3: The success of a diastereomeric salt resolution is highly dependent on several factors:

  • Solvent Selection: The solvent system is crucial as it dictates the solubility difference between the two diastereomeric salts. A good solvent will maximize this difference, leading to the preferential crystallization of the less soluble salt.[6]

  • Temperature: Temperature directly affects solubility. A controlled cooling process is often necessary to induce crystallization and achieve high purity.[6][7]

  • Stoichiometry: The molar ratio of the racemic amine to the resolving agent can significantly impact the yield and enantiomeric excess of the desired enantiomer.[6]

  • Cooling Rate: A slow and controlled cooling rate generally promotes the formation of larger, purer crystals.[1]

Q4: How can I determine the enantiomeric excess (ee%) of my resolved this compound?

A4: The most common and accurate methods for determining the enantiomeric excess are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique that employs a chiral stationary phase (CSP) to separate the enantiomers.[8]

  • Chiral Gas Chromatography (GC): This method is suitable for volatile and thermally stable compounds. Derivatization of the amine may be necessary to improve its volatility and peak shape.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or derivatizing agents can allow for the quantification of enantiomers by NMR.

Troubleshooting Guides

Diastereomeric Salt Crystallization

Problem 1: Low or No Crystal Formation

  • Possible Cause: The diastereomeric salt is too soluble in the chosen solvent.

    • Solution: Screen a variety of solvents with different polarities. Consider using solvent mixtures to fine-tune the solubility. Adding an anti-solvent (a solvent in which the salt is poorly soluble) can also induce precipitation.

  • Possible Cause: The concentration of the diastereomeric salt is below the supersaturation point.

    • Solution: Concentrate the solution by slowly evaporating the solvent.

  • Possible Cause: Nucleation is inhibited.

    • Solution: Try seeding the solution with a small crystal of the desired diastereomeric salt (if available). Scratching the inside of the flask with a glass rod can also promote nucleation.

Problem 2: Low Enantiomeric Excess (ee%) of the Crystallized Salt

  • Possible Cause: The solubility difference between the two diastereomeric salts is small in the chosen solvent.[6]

    • Solution: Screen for a different resolving agent or a different solvent system that provides a greater solubility difference.[6]

  • Possible Cause: Crystallization occurred too quickly, leading to the co-precipitation of the more soluble diastereomer.

    • Solution: Employ a slower and more controlled cooling profile. Start cooling from a higher temperature and decrease it gradually.

  • Possible Cause: Impurities are present in the racemic amine or the resolving agent.

    • Solution: Ensure the starting materials are of high purity. Impurities can sometimes inhibit crystallization or co-crystallize with the product.

Problem 3: Low Yield of the Desired Enantiomer

  • Possible Cause: A significant portion of the desired, less soluble diastereomer remains in the mother liquor.

    • Solution: Optimize the stoichiometry of the resolving agent. Sometimes using a sub-stoichiometric amount of the resolving agent can improve the yield of the less soluble salt.[6]

  • Possible Cause: The desired enantiomer forms the more soluble diastereomeric salt.

    • Solution: Use the opposite enantiomer of the resolving agent. This will invert the solubilities of the diastereomeric salts.

Enzymatic Kinetic Resolution (EKR)

Problem 1: Low Conversion Rate

  • Possible Cause: The chosen lipase has low activity towards this compound.

    • Solution: Screen different lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase).[3]

  • Possible Cause: The reaction conditions (temperature, solvent) are not optimal.

    • Solution: Optimize the reaction temperature and screen for a suitable organic solvent. Non-polar organic solvents like hexane or toluene are often effective.

  • Possible Cause: The acyl donor is not suitable.

    • Solution: Screen different acyl donors, such as vinyl acetate or ethyl acetate.

Problem 2: Low Enantioselectivity (Low ee% of Product and/or Unreacted Starting Material)

  • Possible Cause: The enzyme does not exhibit high enantioselectivity for this substrate.

    • Solution: Screen different lipases. Enantioselectivity is highly enzyme-dependent.

  • Possible Cause: The reaction has proceeded beyond 50% conversion, leading to the acylation of the less reactive enantiomer and a decrease in the ee% of the product.

    • Solution: Monitor the reaction progress over time and stop the reaction at or near 50% conversion for optimal enantiomeric excess of both the product and the remaining starting material.

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution using (+)-Tartaric Acid

This protocol is adapted from a procedure for a structurally similar compound, 1-(5-methylfuran-2-yl)propan-1-amine, and serves as a starting point for optimization.[1]

Materials:

  • Racemic this compound

  • L-(+)-Tartaric acid

  • Methanol

  • 1 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Salt Formation:

    • Dissolve 10.0 g of racemic this compound in 100 mL of methanol in a 250 mL Erlenmeyer flask.

    • In a separate flask, dissolve a stoichiometric equivalent of (+)-tartaric acid in a minimal amount of warm methanol.

    • Slowly add the tartaric acid solution to the amine solution with constant stirring.

    • Allow the mixture to cool to room temperature, and then place it in an ice bath for 1-2 hours to induce crystallization.[1]

  • Fractional Crystallization:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.

    • To improve enantiomeric purity, the collected salt can be recrystallized from a minimal amount of hot methanol. Allow the solution to cool slowly to promote the formation of pure crystals.[1]

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the purified diastereomeric salt in 50 mL of water.

    • Add 1 M NaOH solution dropwise with stirring until the pH of the solution is basic (pH > 11).[1]

    • Extract the aqueous layer with dichloromethane (3 x 30 mL).[1]

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

  • Analysis:

    • Determine the enantiomeric excess (ee%) of the resolved amine using chiral HPLC or GC.

    • Measure the specific rotation using a polarimeter.

Protocol 2: Enzymatic Kinetic Resolution using Lipase

This is a general protocol for the lipase-catalyzed kinetic resolution of a racemic amine. Optimization of the enzyme, acyl donor, solvent, and reaction time will be necessary.

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., hexane or toluene)

  • Molecular sieves

Procedure:

  • Reaction Setup:

    • In a dry flask, dissolve racemic this compound and the acyl donor (typically 1.5-2.0 equivalents) in the anhydrous organic solvent.

    • Add activated molecular sieves to ensure anhydrous conditions.

    • Add the immobilized lipase (e.g., 10-50 mg per mmol of amine).

  • Enzymatic Acylation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30-50 °C) with gentle agitation.

    • Monitor the reaction progress by taking small aliquots at different time points and analyzing them by chiral HPLC or GC to determine the conversion and the ee% of the remaining amine and the acylated product.

  • Work-up:

    • When the desired conversion (ideally close to 50%) is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Remove the solvent under reduced pressure.

  • Separation:

    • The resulting mixture of the acylated amine and the unreacted amine can be separated by column chromatography or by an acid-base extraction.

  • Analysis:

    • Determine the enantiomeric excess of the separated unreacted amine and the acylated product.

Data Presentation

The following tables present hypothetical data for the chiral resolution of this compound to illustrate the expected outcomes of the described methods. The actual results will vary depending on the specific experimental conditions.

Table 1: Hypothetical Data for Diastereomeric Salt Resolution with Different Resolving Agents

Resolving AgentSolventYield of Salt (%)ee% of Recovered Amine
(+)-Tartaric AcidMethanol45>95%
(-)-Mandelic AcidEthanol40>90%
(+)-Camphorsulfonic AcidIsopropanol35>85%
(-)-Dibenzoyl-L-tartaric acidEthyl Acetate48>98%

Table 2: Hypothetical Data for Enzymatic Kinetic Resolution with Different Lipases

LipaseAcyl DonorSolventTime (h)Conversion (%)ee% of (S)-amineee% of (R)-amide
Novozym 435Vinyl AcetateHexane24~50>99%>99%
Pseudomonas cepaciaEthyl AcetateToluene48~45>95%>95%
Candida rugosaVinyl AcetateDichloromethane72~40>90%>90%

Mandatory Visualizations

G Workflow for Diastereomeric Salt Resolution racemic_amine Racemic this compound salt_formation Salt Formation (in a suitable solvent) racemic_amine->salt_formation resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts salt_formation->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Crystals) fractional_crystallization->less_soluble_salt Precipitation mother_liquor Mother Liquor (Enriched in more soluble salt) fractional_crystallization->mother_liquor base_treatment1 Base Treatment (e.g., NaOH) less_soluble_salt->base_treatment1 base_treatment2 Base Treatment (e.g., NaOH) mother_liquor->base_treatment2 enantiomer1 Enantiomerically Enriched Amine base_treatment1->enantiomer1 enantiomer2 Other Enantiomer (Enriched) base_treatment2->enantiomer2 analysis1 Analysis (Chiral HPLC/GC) enantiomer1->analysis1 analysis2 Analysis (Chiral HPLC/GC) enantiomer2->analysis2

Workflow for Diastereomeric Salt Resolution.

G Troubleshooting Logic for Low Enantiomeric Excess start Low Enantiomeric Excess (ee%) check_crystallization_rate Was crystallization too rapid? start->check_crystallization_rate slow_cooling Implement a slower, controlled cooling profile check_crystallization_rate->slow_cooling Yes check_solvent Is the solvent optimal? check_crystallization_rate->check_solvent No recrystallize Perform recrystallization of the diastereomeric salt slow_cooling->recrystallize screen_solvents Screen different solvents or solvent mixtures check_solvent->screen_solvents No check_resolving_agent Is the resolving agent effective? check_solvent->check_resolving_agent Yes screen_solvents->recrystallize screen_agents Screen different chiral resolving agents check_resolving_agent->screen_agents No check_resolving_agent->recrystallize Yes screen_agents->recrystallize end Improved Enantiomeric Excess recrystallize->end

Troubleshooting for Low Enantiomeric Excess.

References

Stability issues and degradation pathways of 1-(Furan-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability issues and potential degradation pathways of 1-(Furan-2-yl)ethanamine. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design, handling, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound revolve around the reactivity of the furan ring. The two main degradation pathways are acid-catalyzed ring-opening and oxidation. The furan ring is known to be susceptible to acidic conditions, which can lead to the formation of 1,4-dicarbonyl compounds.[1] Additionally, as a furfurylamine, it is prone to oxidative degradation, which can cause ring expansion and the formation of piperidinone-like structures.[2][3][4][5]

Q2: How does pH affect the stability of this compound?

A2: this compound is expected to be most stable in neutral to slightly basic conditions. Acidic conditions can catalyze the hydrolysis and ring-opening of the furan moiety.[1] The lone pair of electrons on the furan oxygen atom can be protonated, initiating a cascade of reactions that leads to the cleavage of the ring. Therefore, it is crucial to avoid acidic environments during storage, formulation, and in experimental setups.

Q3: Is this compound susceptible to oxidation?

A3: Yes, this compound is susceptible to oxidation. A key oxidative degradation pathway for furfurylamines is the aza-Achmatowicz reaction.[2][3][4][5] This reaction involves an oxidative ring expansion of the furan ring to form a dihydropyridinone derivative. This process can be initiated by various oxidizing agents. It is advisable to protect the compound from strong oxidizing agents and atmospheric oxygen, particularly during long-term storage.

Q4: What are the likely degradation products of this compound?

A4: Based on the known reactivity of furan-containing compounds, the likely degradation products of this compound fall into two main categories:

  • Acid-catalyzed degradation: Ring-opened 1,4-dicarbonyl compounds.

  • Oxidative degradation: Piperidinone derivatives resulting from the aza-Achmatowicz reaction.[2][3][4][5]

Q5: What are the recommended storage conditions for this compound?

A5: To minimize degradation, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and air. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation. Avoid contact with acids and strong oxidizing agents.

Troubleshooting Guide

Issue Observed Potential Cause Troubleshooting Steps
Loss of compound purity over time in solution. Acidic pH of the solvent or buffer.- Ensure the pH of the solution is neutral or slightly basic. - Use buffers to maintain a stable pH. - Analyze the sample as soon as possible after preparation.
Oxidation due to dissolved oxygen.- Degas solvents before use. - Prepare and handle solutions under an inert atmosphere.
Appearance of unexpected peaks in HPLC analysis. Degradation of the compound.- Characterize the new peaks using LC-MS or GC-MS to identify potential degradation products. - Review the handling and storage conditions of the compound and solutions. - Perform a forced degradation study to intentionally generate and identify degradation products.[6][7][8][9]
Inconsistent results in biological assays. Degradation of the active compound in the assay medium.- Assess the stability of this compound in the assay medium under the experimental conditions (e.g., temperature, pH). - Prepare fresh solutions for each experiment.
Discoloration of the solid compound. Possible polymerization or degradation upon exposure to light or air.- Store the compound in an amber vial to protect from light. - Ensure the container is tightly sealed and consider storage under an inert atmosphere.

Summary of Stability and Degradation

Factor Effect on Stability Primary Degradation Pathway Key Considerations
Acidic pH Decreases stabilityAcid-catalyzed ring-openingAvoid acidic solvents and buffers. Maintain pH > 7.
Basic pH Generally stable-May be used for storage and formulation, but compatibility with other components should be verified.
Oxidizing Agents Decreases stabilityOxidative ring expansion (aza-Achmatowicz reaction)Protect from air and oxidizing agents. Store under an inert atmosphere.
Temperature Increased temperature accelerates degradationBoth acid-catalyzed and oxidative pathwaysStore at recommended cool temperatures. Be mindful of temperatures during experimental procedures.
Light Potential for photodegradationPhoto-oxidationStore in light-resistant containers.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[6][7][8][9]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with a UV or PDA detector

  • LC-MS system for identification of degradation products

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Incubate at room temperature for a defined period, monitoring the reaction periodically.

    • Withdraw samples at specified time points and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a controlled temperature oven (e.g., 80 °C) for a defined period.

    • Also, expose a solution of the compound to the same thermal stress.

    • At specified time points, dissolve the solid sample in the solvent and dilute the stressed solution for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark.

    • Analyze both the exposed and control samples by HPLC at specified time points.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Calculate the percentage of degradation.

    • Use LC-MS to identify the mass of the degradation products to help in their structural elucidation.

Degradation Pathway Diagrams

Acid_Degradation This compound This compound Protonated Furan Ring Protonated Furan Ring This compound->Protonated Furan Ring H+ Ring-Opened Intermediate Ring-Opened Intermediate Protonated Furan Ring->Ring-Opened Intermediate H2O 1,4-Dicarbonyl Compound 1,4-Dicarbonyl Compound Ring-Opened Intermediate->1,4-Dicarbonyl Compound Rearrangement

Caption: Acid-catalyzed degradation pathway of this compound.

Oxidative_Degradation This compound This compound Oxidized Intermediate Oxidized Intermediate This compound->Oxidized Intermediate [O] Piperidinone Derivative Piperidinone Derivative Oxidized Intermediate->Piperidinone Derivative Aza-Achmatowicz Rearrangement

Caption: Oxidative degradation pathway (aza-Achmatowicz reaction).

Experimental_Workflow cluster_stress Forced Degradation Conditions Acid Hydrolysis Acid Hydrolysis Stability-Indicating HPLC Analysis Stability-Indicating HPLC Analysis Acid Hydrolysis->Stability-Indicating HPLC Analysis Base Hydrolysis Base Hydrolysis Base Hydrolysis->Stability-Indicating HPLC Analysis Oxidation Oxidation Oxidation->Stability-Indicating HPLC Analysis Thermal Stress Thermal Stress Thermal Stress->Stability-Indicating HPLC Analysis Photolysis Photolysis Photolysis->Stability-Indicating HPLC Analysis This compound This compound This compound->Acid Hydrolysis This compound->Base Hydrolysis This compound->Oxidation This compound->Thermal Stress This compound->Photolysis Quantification of Degradants Quantification of Degradants Stability-Indicating HPLC Analysis->Quantification of Degradants LC-MS Analysis for Identification LC-MS Analysis for Identification Stability-Indicating HPLC Analysis->LC-MS Analysis for Identification Stability Profile Stability Profile Quantification of Degradants->Stability Profile Degradation Pathway Elucidation Degradation Pathway Elucidation LC-MS Analysis for Identification->Degradation Pathway Elucidation

Caption: Experimental workflow for a forced degradation study.

References

Improving enantioselectivity in the asymmetric synthesis of 1-(Furan-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Asymmetric Synthesis of 1-(Furan-2-yl)ethanamine. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic routes and troubleshooting common issues to achieve high enantioselectivity.

Troubleshooting Guide: Low Enantioselectivity

Low enantiomeric excess (e.e.) is a frequent challenge in asymmetric synthesis. This guide provides a systematic approach to identifying and resolving the root causes of suboptimal stereocontrol in the synthesis of this compound.

Issue 1: Suboptimal Chiral Catalyst or Ligand Performance

The choice and quality of the chiral catalyst or ligand are paramount for achieving high enantioselectivity.[1]

Possible Causes & Solutions:

Possible Cause Recommended Action
Inappropriate Ligand Choice The steric and electronic properties of the ligand create the chiral environment. If using standard ligands, consider screening a variety of structurally different chiral ligands (e.g., BOX, PyBOX, f-Binaphane).[1][2]
Impure Ligand or Catalyst Ensure the purity of the metal precursor and ligand. Impurities can poison the catalyst or interfere with the reaction. Assess purity via NMR, chiral HPLC/GC, and melting point analysis.[1][3]
Incorrect Metal-to-Ligand Ratio Optimize the metal-to-ligand ratio. A common starting point is a 1:1.1 or 1:1.2 ratio.[1]
Catalyst Decomposition Verify that the reaction conditions are not too harsh for the chosen catalytic system.[1]
Issue 2: Non-Ideal Reaction Conditions

Reaction parameters such as temperature, solvent, and concentration can significantly influence the stereochemical outcome.

Possible Causes & Solutions:

Possible Cause Recommended Action
High Reaction Temperature Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., to 0 °C or -20 °C) generally enhances enantioselectivity by favoring the transition state leading to the major enantiomer.[1][4]
Inappropriate Solvent The polarity and coordinating ability of the solvent can impact catalyst-substrate interactions.[1] Screen different solvents, starting with non-polar aprotic solvents like toluene or dichloromethane. Ensure the use of high-purity, anhydrous solvents as trace amounts of water can be detrimental.[4]
Incorrect Substrate Concentration Vary the concentration of the ketone (2-acetylfuran) to assess its impact on enantioselectivity.
Atmospheric Contamination Reactions sensitive to air or moisture can yield variable results. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[4]
Issue 3: Biocatalyst (Transaminase) Inefficiency

When using transaminases for the asymmetric synthesis, several factors can affect their performance.

Possible Causes & Solutions:

Possible Cause Recommended Action
Suboptimal pH The pH of the reaction medium is crucial for enzyme activity and stability. Determine the optimal pH for the specific transaminase being used. A common starting point is a phosphate buffer at pH 8.0.[2]
Inadequate Amine Donor Concentration A high concentration of the amine donor (e.g., isopropylamine, L-alanine) is often required to drive the reaction equilibrium towards the product.[2][5]
Cofactor (PLP) Limitation Ensure sufficient concentration of the pyridoxal-5'-phosphate (PLP) cofactor, which is essential for transaminase activity.[2]
Enzyme Inhibition The substrate or product can inhibit the enzyme at high concentrations. Varying the substrate concentration can help identify and mitigate this issue.[5]
Troubleshooting Workflow

Here is a logical workflow for troubleshooting low enantioselectivity.

G start Low Enantioselectivity Observed ligand Verify Ligand/Catalyst Purity & Integrity start->ligand conditions Optimize Reaction Conditions ligand->conditions If purity is confirmed success High Enantioselectivity Achieved ligand->success If impurity was the issue temp Screen Lower Temperatures conditions->temp solvent Screen Solvents temp->solvent If no improvement temp->success If temperature was the issue ratio Optimize Metal:Ligand Ratio solvent->ratio If no improvement solvent->success If solvent was the issue biocatalyst Troubleshoot Biocatalyst Parameters ratio->biocatalyst If applicable & no improvement ratio->success If ratio was the issue ph Optimize pH biocatalyst->ph amine_donor Vary Amine Donor Concentration ph->amine_donor If no improvement ph->success If pH was the issue cofactor Check Cofactor Concentration amine_donor->cofactor If no improvement amine_donor->success If donor conc. was the issue cofactor->success If cofactor was the issue

Caption: Troubleshooting workflow for low enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: Which synthetic strategies are most effective for the asymmetric synthesis of this compound?

A1: Two highly effective strategies are iridium-catalyzed asymmetric hydrogenation of the corresponding imine and biocatalytic asymmetric amination using transaminases or reductive aminases.[2] Asymmetric reductive amination using a chiral catalyst is also a powerful method.[2]

Q2: How can I form the N-substituted imine precursor for asymmetric hydrogenation?

A2: The imine is typically formed by stirring a mixture of 2-acetylfuran and the primary amine in a suitable solvent like toluene with a dehydrating agent, such as molecular sieves. The crude imine can often be used in the subsequent hydrogenation step without further purification.[2]

Q3: What are the advantages of using a biocatalyst like a transaminase?

A3: Biocatalysis offers several advantages, including high enantioselectivity under mild reaction conditions, making it an environmentally friendly approach.[2][6] Transaminases can catalyze the asymmetric amination of 2-acetylfuran with high enantiomeric excess.[2]

Q4: My reaction yield is low. What are the common causes?

A4: Low yields can result from several factors, including inefficient catalyst activity, catalyst poisoning by impurities, incomplete reaction, or the occurrence of side reactions.[1] For reductive aminations, incomplete imine formation can also be a cause.[7]

Q5: Can the solvent choice reverse the enantioselectivity?

A5: While uncommon, a reversal of enantioselectivity upon changing the solvent has been reported in some asymmetric catalytic reactions. This is often due to a change in the reaction mechanism or catalyst-substrate interactions in different solvent environments.[4]

Experimental Protocols

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of N-(1-(Furan-2-yl)ethylidene)aniline

This protocol describes the formation of the imine followed by its asymmetric hydrogenation.

I. Imine Formation:

  • In a round-bottom flask, combine 2-acetylfuran (1.0 mmol) and aniline (1.2 mmol) in toluene (5 mL).

  • Add activated molecular sieves as a dehydrating agent.

  • Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, filter off the molecular sieves and remove the solvent under reduced pressure to obtain the crude imine.

II. Asymmetric Hydrogenation:

  • In a glovebox, charge a pressure reactor with the iridium precursor [Ir(COD)Cl]₂ (0.005 mmol) and a chiral ligand (e.g., (S,S)-f-Binaphane, 0.011 mmol) in degassed dichloromethane (5 mL).[2]

  • Stir the solution for 30 minutes to facilitate catalyst formation.[2]

  • Add the crude imine (1.0 mmol) to the reactor.[2]

  • Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.

  • Stir the reaction under hydrogen pressure (e.g., 50 bar) at a controlled temperature (e.g., 40 °C) for 12-24 hours.[2]

  • After releasing the hydrogen pressure, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the chiral amine.

  • Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC) analysis.[2]

Experimental Workflow: Asymmetric Hydrogenation

G cluster_0 Imine Formation cluster_1 Asymmetric Hydrogenation ketone 2-Acetylfuran mix Mix in Toluene + Molecular Sieves ketone->mix amine Primary Amine amine->mix imine Crude Imine mix->imine reaction Add Imine, Pressurize with H₂, Heat imine->reaction catalyst [Ir(COD)Cl]₂ + Chiral Ligand in CH₂Cl₂ catalyst->reaction workup Work-up & Purification reaction->workup product Chiral this compound workup->product analysis Chiral HPLC Analysis (Determine e.e.) product->analysis G ketone 2-Acetylfuran enzyme Transaminase + PLP ketone->enzyme amine_donor Amine Donor (e.g., Isopropylamine) amine_donor->enzyme product Chiral this compound enzyme->product byproduct Ketone Byproduct (e.g., Acetone) enzyme->byproduct

References

Minimizing by-product formation during reductive amination of furfural

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing by-product formation during the reductive amination of furfural to synthesize furfurylamine.

Troubleshooting Guide

This guide addresses common issues encountered during the reductive amination of furfural in a question-and-answer format.

Question: My reaction shows low conversion of furfural. What are the possible causes and solutions?

Answer: Low furfural conversion can stem from several factors related to catalyst activity and reaction conditions.

  • Inactive Catalyst: The catalyst may be poisoned or not properly activated.

    • Solution: Ensure the catalyst is handled under inert conditions if it's sensitive to air. For catalysts requiring pre-reduction (e.g., Ni, Co), follow the activation protocol carefully, typically involving reduction under a hydrogen flow at elevated temperatures. If catalyst poisoning is suspected (e.g., by sulfur or other impurities in the furfural feed), purify the starting material.

  • Insufficient Hydrogen Pressure: Low hydrogen pressure can lead to a slow hydrogenation rate of the intermediate imine.

    • Solution: Increase the hydrogen pressure within the safe limits of your reactor. Optimization studies have shown that pressures in the range of 1-4 MPa are often effective.[1][2]

  • Low Reaction Temperature: The reaction may be too slow at the current temperature.

    • Solution: Gradually increase the reaction temperature. A common temperature range for this reaction is 80-130°C.[1] However, be aware that excessively high temperatures can promote side reactions.[3]

  • Poor Mixing: Inefficient stirring can lead to poor contact between the reactants, catalyst, and hydrogen gas.

    • Solution: Increase the stirring speed to ensure the catalyst is well-suspended and to improve gas-liquid mass transfer.

Question: I am observing a significant amount of furfuryl alcohol as a by-product. How can I suppress its formation?

Answer: Furfuryl alcohol is formed by the direct hydrogenation of furfural's aldehyde group, competing with the desired amination pathway.

  • Low Ammonia Concentration: An insufficient amount of ammonia will favor the direct hydrogenation of furfural over the formation of the furfurylimine intermediate.

    • Solution: Increase the molar ratio of ammonia to furfural. An excess of ammonia shifts the equilibrium towards imine formation, thus promoting the reductive amination pathway.[4] Ratios of up to 2.4 (NH₃/Furfural) have been shown to be effective.[4]

  • Highly Hydrogenating Catalyst: Some catalysts have a very high hydrogenation activity for carbonyl groups.

    • Solution: Consider using a catalyst with a better balance between hydrogenation and amination activity. For instance, Ni-based catalysts have shown high selectivity towards furfurylamine.[1] The choice of support material can also influence selectivity.[5]

Question: My product mixture contains tetrahydrofurfurylamine and other ring-hydrogenated species. What causes this and how can it be avoided?

Answer: The formation of these by-products indicates hydrogenation of the furan ring, which is an undesired side reaction.

  • Harsh Reaction Conditions: High temperatures and pressures can promote the hydrogenation of the furan ring.[6]

    • Solution: Optimize the reaction conditions by lowering the temperature and/or hydrogen pressure. A parametric analysis can help find the sweet spot where the imine is reduced efficiently without significant ring hydrogenation.[3]

  • Catalyst Type: Certain noble metal catalysts, like Rhodium and Ruthenium, can be highly active for aromatic ring hydrogenation.[6]

    • Solution: While effective, these catalysts may require careful control of reaction conditions. Alternatively, non-noble metal catalysts like Raney Ni have been used to achieve high selectivity to the un-saturated amine.[1] An excess of ammonia can also help inhibit the hydrogenation of the furan ring.[4]

Frequently Asked Questions (FAQs)

What is the general mechanism for the reductive amination of furfural?

The reaction proceeds in two main steps. First, furfural reacts with ammonia to form a furfurylimine (a Schiff base) intermediate, with the elimination of a water molecule. In the second step, this imine is catalytically hydrogenated to yield furfurylamine.

Which catalysts are commonly used for this reaction?

A variety of heterogeneous catalysts can be used, including both precious and non-precious metals.

  • Noble Metals: Rhodium (Rh), Ruthenium (Ru), and Palladium (Pd) supported on materials like alumina (Al₂O₃) or carbon are highly active.[1][7]

  • Non-Noble Metals: Nickel (Ni), particularly Raney Ni, and Cobalt (Co) are cost-effective alternatives that have demonstrated high selectivity and activity.[1][8]

What is the role of the solvent in this reaction?

The solvent can influence the solubility of reactants and intermediates, and in some cases, affect the catalyst's performance. Common solvents include alcohols (e.g., methanol, ethanol) and ethers (e.g., 1,4-dioxane).[1] Aqueous ammonia can also be used, offering a greener alternative.[7]

How can I monitor the progress of the reaction?

The reaction can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of furfural, furfurylamine, and any by-products.

Data on Reaction Parameters and Selectivity

The following tables summarize quantitative data from various studies on the reductive amination of furfural, highlighting the impact of different reaction parameters on product selectivity.

Table 1: Effect of Catalyst on Furfurylamine Selectivity

CatalystTemperature (°C)H₂ Pressure (MPa)SolventFurfural Conversion (%)Furfurylamine Selectivity (%)Reference
Raney Ni1302.01,4-dioxane10096.3[1]
Rh/Al₂O₃802.0Aqueous NH₃>99~92[7]
Ru-PVP/HAP1000.25Aqueous NH₃-60[1]
Co@C-600-EtOH902.0Methanolic NH₃>9986[8]

Table 2: Effect of NH₃/Furfural Molar Ratio on Product Distribution

CatalystNH₃/Furfural RatioTemperature (°C)Furfurylamine Yield (%)By-product(s)Reference
NiSi-T1.290-THF-amine, secondary amines[4]
NiSi-T2.49094.2Suppressed THF-amine and secondary amines[4]
Raney Ni2.013096.3Minor unidentified[1]

Experimental Protocols

Protocol 1: Reductive Amination using Raney Ni Catalyst [1]

  • Reactor Setup: A high-pressure autoclave reactor is charged with furfural, 1,4-dioxane (as solvent), and the desired amount of Raney Ni catalyst.

  • Reactant Addition: A specific molar ratio of ammonia to furfural (e.g., 2:1) is introduced into the reactor, typically from a cylinder of anhydrous ammonia or as an aqueous/alcoholic solution.

  • Reaction Conditions: The reactor is sealed, purged several times with hydrogen, and then pressurized with H₂ to the desired pressure (e.g., 2.0 MPa). The mixture is heated to the reaction temperature (e.g., 130°C) with vigorous stirring.

  • Reaction Monitoring & Work-up: The reaction is allowed to proceed for a set time (e.g., 3 hours). After completion, the reactor is cooled to room temperature and depressurized. The catalyst is filtered off, and the product is isolated from the filtrate, for example, by distillation after solvent removal.

Protocol 2: Aqueous Phase Reductive Amination using Rh/Al₂O₃ [7]

  • Reactor Charging: A stainless-steel batch reactor is loaded with furfural, an aqueous solution of ammonia, and the Rh/Al₂O₃ catalyst.

  • Pressurization and Heating: The reactor is sealed, flushed with H₂, and then pressurized to the target pressure (e.g., 2 MPa). The reaction mixture is then heated to the desired temperature (e.g., 80°C) while being stirred.

  • Post-Reaction: After the reaction time (e.g., 2 hours), the reactor is cooled down. The reaction mixture is then collected, and the catalyst is separated by filtration or centrifugation.

  • Product Analysis: The liquid product is analyzed by GC or HPLC to determine conversion and selectivity.

Visualizations

Reaction_Pathway Furfural Furfural Imine Furfurylimine (Schiff Base) Furfural->Imine + NH3 - H2O Furfuryl_Alcohol Furfuryl Alcohol (By-product) Furfural->Furfuryl_Alcohol + H2 (Direct Hydrogenation) Ammonia Ammonia (NH3) Furfurylamine Furfurylamine (Desired Product) Imine->Furfurylamine + H2 (Catalyst) THF_Amine Tetrahydrofurfurylamine (By-product) Furfurylamine->THF_Amine + H2 (Ring Hydrogenation)

Caption: Reaction pathway for reductive amination of furfural.

Troubleshooting_Workflow Start Start Experiment Analysis Analyze Product Mixture (GC/HPLC) Start->Analysis Issue Identify Primary Issue Analysis->Issue Low_Conversion Low Furfural Conversion Issue->Low_Conversion Conversion < 95% High_FA High Furfuryl Alcohol (FA) Formation Issue->High_FA FA > 5% High_Ring_Hydro High Ring Hydrogenation Products Issue->High_Ring_Hydro Ring Hydro. > 5% Success High Selectivity to Furfurylamine Issue->Success Desired Outcome Sol_Low_Conversion Check Catalyst Activity Increase Temp/Pressure Improve Mixing Low_Conversion->Sol_Low_Conversion Sol_High_FA Increase NH3/Furfural Ratio Choose More Selective Catalyst High_FA->Sol_High_FA Sol_High_Ring_Hydro Decrease Temp/Pressure Increase NH3 Ratio Change Catalyst High_Ring_Hydro->Sol_High_Ring_Hydro Sol_Low_Conversion->Analysis Re-run Sol_High_FA->Analysis Re-run Sol_High_Ring_Hydro->Analysis Re-run

Caption: Troubleshooting workflow for optimizing furfural amination.

References

Strategies for recycling the unwanted enantiomer of 1-(Furan-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for strategies to recycle the unwanted enantiomer of 1-(Furan-2-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide actionable guidance, troubleshoot common experimental issues, and answer frequently asked questions regarding the racemization and deracemization of this valuable chiral amine.

Frequently Asked Questions (FAQs)

Q1: Why is it important to recycle the unwanted enantiomer of this compound?

In asymmetric synthesis and resolution processes, it is common to produce a significant amount of the undesired enantiomer. Discarding this material is economically inefficient and environmentally unfriendly.[1] Recycling the unwanted enantiomer by converting it back to the racemic mixture (racemization) or directly into the desired enantiomer (deracemization) can theoretically double the yield of the target molecule, improving the overall process efficiency and sustainability.[1]

Q2: What are the primary strategies for recycling the unwanted enantiomer?

The two main strategies are:

  • Racemization: This involves converting the unwanted enantiomer back into a 1:1 mixture of both enantiomers. The resulting racemate can then be reintroduced into the separation process. A common method is the formation of a non-chiral imine intermediate, which upon reduction, yields the racemic amine.[2][3]

  • Dynamic Kinetic Resolution (DKR): This is a more advanced technique where the kinetic resolution of the amine and the racemization of the unwanted enantiomer occur simultaneously in the same pot.[4] This allows for a theoretical yield of up to 100% for the desired enantiomer. DKR often combines an enzyme for the selective reaction of one enantiomer with a metal catalyst for the rapid racemization of the other.[4]

Q3: How does the furan ring in this compound affect recycling strategies?

The furan ring is sensitive to strongly acidic conditions and certain oxidizing agents. This must be taken into account when selecting a recycling strategy. For instance, harsh acidic conditions that might be used for racemization of other amines could lead to degradation of the furan moiety. Therefore, milder racemization methods, such as those employing metal catalysts at neutral pH or chemoenzymatic approaches, are often preferred.

Q4: What analytical techniques are used to monitor the success of a racemization or deracemization reaction?

To determine the effectiveness of the recycling process, it is crucial to measure the enantiomeric excess (ee) of the amine. The most common technique is Chiral High-Performance Liquid Chromatography (HPLC) . Other methods include the use of chiral shift reagents in NMR spectroscopy or Circular Dichroism (CD) spectroscopy.[5][6]

Q5: Can the racemization catalyst interfere with the enzyme in a Dynamic Kinetic Resolution (DKR) process?

Yes, catalyst compatibility is a critical challenge in DKR.[4] The metal catalyst used for racemization can denature or inhibit the enzyme used for resolution. To overcome this, several strategies are employed, such as immobilizing the enzyme or the metal catalyst, or performing the process in a two-pot system where the reaction solution is shuttled between the two catalysts.[4]

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Problem 1: Low or incomplete conversion during racemization.

QuestionPossible CauseSuggested Solution
Why is my racemization reaction not reaching completion? Insufficient Catalyst Activity: The catalyst (e.g., Raney Nickel, Iridium complex) may be old, poisoned, or used in insufficient quantity.Use fresh or freshly activated catalyst. Ensure the reaction is free from catalyst poisons (e.g., sulfur compounds). Optimize catalyst loading.
Suboptimal Temperature: The temperature may be too low to overcome the activation energy for racemization.Gradually increase the reaction temperature while monitoring for any product degradation. For benzylic amines, temperatures between 150-250°C are often employed in the presence of a hydrogenation/dehydrogenation catalyst.[7]
Incompatible Solvent: The solvent may not be suitable for the chosen catalytic system.For metal-catalyzed racemizations, alcoholic solvents can sometimes act as hydrogen donors and improve the reaction rate.[8] Screen different inert solvents like toluene, THF, or dioxane.
Hydrogen Pressure (for metal-catalyzed reactions): For catalysts like Raney Nickel, improper hydrogen pressure can affect the reaction.Varying the hydrogen pressure can suppress the formation of side products and improve racemization efficiency.[4]

Problem 2: Low enantiomeric excess (ee) of the desired product in a Dynamic Kinetic Resolution (DKR).

QuestionPossible CauseSuggested Solution
Why is the final product of my DKR not achieving high enantiomeric purity? Rate of Racemization is Too Slow: For an effective DKR, the rate of racemization of the unwanted enantiomer must be faster than the rate of the enzymatic resolution.[9]Increase the concentration of the racemization catalyst or switch to a more active catalyst. Optimize the temperature to favor the racemization rate without significantly denaturing the enzyme.
Enzyme Inhibition: The racemization catalyst or the reaction conditions (e.g., solvent, temperature) may be inhibiting or denaturing the enzyme.[4]Consider immobilizing the enzyme or the metal catalyst to prevent direct interaction.[10] A two-pot system where the reaction mixture is circulated between the two catalysts can also be effective.[4]
Low Enzyme Enantioselectivity: The chosen enzyme may not be sufficiently selective for your substrate.Screen a variety of enzymes (e.g., different lipases or transaminases) to find one with a higher E-value (enantiomeric ratio) for your substrate.[11]

Problem 3: Formation of byproducts during the recycling process.

QuestionPossible CauseSuggested Solution
I am observing significant byproduct formation. How can I improve the selectivity? Over-reduction or Side Reactions: In metal-catalyzed systems, harsh conditions can lead to the formation of secondary amines or other byproducts.[4]Optimize the reaction conditions by lowering the temperature or hydrogen pressure.[4] The addition of ammonia can sometimes suppress the formation of secondary amines when using Raney Nickel.[12]
Degradation of the Furan Ring: The furan ring may be unstable under the chosen reaction conditions (e.g., strong acid, high temperature).Use milder, neutral conditions. Chemoenzymatic methods often use physiological pH and moderate temperatures, which can be beneficial. Avoid harsh acidic or oxidative reagents.

Data Presentation

The following tables provide representative data for common racemization and DKR conditions for chiral amines similar to this compound. Note: These conditions are starting points and will likely require optimization for the specific substrate.

Table 1: Representative Conditions for Metal-Catalyzed Racemization of Chiral Amines

CatalystSubstrate ExampleSolventTemperature (°C)Time (h)Yield (%)Ref.
Raney Nickel1-PhenylethylamineToluene10024>95[4]
Raney Cobalt1-PhenylethylamineToluene10024>95[4]
[IrCp*I₂]₂ (Immobilized)N-methyl-1-phenylethylamine2-Propanol800.5 (flow)>99 conv.[8]

Table 2: Representative Conditions for Dynamic Kinetic Resolution (DKR) of Chiral Amines

Racemization CatalystEnzymeSubstrate ExampleAcyl DonorSolventTemp (°C)Yield (%)ee (%)Ref.
Raney NickelCandida antarctica Lipase B2-HexylamineEthyl acetateToluene709597[4]
Pd Nanocatalystω-Transaminase1-PhenylethylaminePyruvateBuffer/Toluene30>99>99[13]

Experimental Protocols

Protocol 1: Racemization via Imine Formation and Reduction

This two-step protocol recycles the unwanted enantiomer by converting it to an achiral imine, which is then reduced back to the racemic amine.[2]

Step A: Oxidation to Imine

  • To a solution of the unwanted enantiomer of this compound in a suitable solvent (e.g., dichloromethane), add an N-chlorinating agent (e.g., sodium hypochlorite).

  • The N-chlorination is typically followed by spontaneous elimination of HCl to form the corresponding imine. This process results in an achiral product.

  • Monitor the reaction by TLC or GC-MS until all the starting amine is consumed.

  • Work up the reaction by quenching any remaining oxidizing agent and extracting the imine into an organic solvent. Dry and concentrate the solvent to obtain the crude imine.

Step B: Reduction to Racemic Amine

  • Dissolve the crude imine from Step A in a suitable solvent (e.g., methanol or ethanol).

  • Cool the solution in an ice bath.

  • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

  • Allow the reaction to stir at room temperature until the reduction is complete (monitor by TLC or GC-MS).

  • Quench the reaction carefully with water, then remove the solvent under reduced pressure.

  • Extract the racemic amine into an organic solvent, dry, and concentrate. The resulting racemic this compound can be purified and reintroduced into the resolution process.

Protocol 2: Raney® Nickel-Catalyzed Racemization

This protocol uses a heterogeneous catalyst for the racemization of the unwanted enantiomer.[4][12]

  • In a pressure vessel (autoclave), charge the unwanted enantiomer of this compound, a solvent such as toluene, and Raney Nickel catalyst (typically 5-10 mol%).

  • Optional: To suppress the formation of secondary amine byproducts, a small amount of liquid ammonia can be added.[12]

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (pressure may need optimization, start with 1-5 bar).

  • Heat the mixture with vigorous stirring to the desired temperature (e.g., 100-180°C).[12]

  • Monitor the reaction progress by taking aliquots and analyzing the enantiomeric excess by chiral HPLC.

  • Once racemization is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric when dry; keep the filter cake wet with solvent or water.

  • Remove the solvent from the filtrate under reduced pressure to yield the racemic amine.

Visualizations

Recycling_Workflow cluster_0 Chiral Resolution cluster_1 Recycling Loop Racemic Racemic This compound Resolution Resolution (e.g., Crystallization, Enzymatic Kinetic Resolution) Racemic->Resolution Desired Desired Enantiomer (Product) Resolution->Desired ~50% Yield Unwanted Unwanted Enantiomer (Waste) Resolution->Unwanted ~50% Recycle Recycling Process (Racemization or Deracemization) Unwanted->Recycle Recycle->Racemic Re-introduce

Caption: Overall workflow for recycling the unwanted enantiomer.

Racemization_Mechanism cluster_0 Racemization via Achiral Intermediate Unwanted (S)-Enantiomer (Chiral) Oxidation Oxidation [O] Unwanted->Oxidation Imine Achiral Imine Intermediate (Planar) Oxidation->Imine Reduction Reduction [H] Imine->Reduction Racemic Racemic Mixture (S)- and (R)-Enantiomers Reduction->Racemic

Caption: Mechanism of racemization via an achiral imine intermediate.

Troubleshooting_Workflow start Low Racemization Yield? cond1 Is catalyst active? start->cond1 cond2 Is temperature optimal? cond1->cond2 Yes sol1 Use fresh catalyst Optimize loading cond1->sol1 No cond3 Is solvent appropriate? cond2->cond3 Yes sol2 Increase temperature Monitor for degradation cond2->sol2 No sol3 Screen alternative solvents (e.g., Toluene, 2-Propanol) cond3->sol3 No end_node Re-run Experiment cond3->end_node Yes sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting workflow for low racemization yield.

References

Impact of reaction parameters on the synthesis of 1-(Furan-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Furan-2-yl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for the synthesis of this compound is the reductive amination of 2-acetylfuran. This process typically involves the reaction of 2-acetylfuran with an amine source, such as ammonia, in the presence of a reducing agent and often a catalyst. The reaction proceeds via the formation of an intermediate imine, which is then reduced to the final amine product.

Q2: What are the key reaction parameters that influence the yield and purity of this compound?

A2: The key parameters that significantly impact the synthesis of this compound include the choice of catalyst, reducing agent, solvent, temperature, and pressure. Each of these factors can affect the reaction rate, selectivity, and the formation of byproducts. Careful optimization of these parameters is crucial for achieving high yields and purity.

Q3: How do I choose the right catalyst for the reductive amination of 2-acetylfuran?

A3: The choice of catalyst depends on the specific reaction conditions and desired outcomes. Various heterogeneous catalysts, including those based on nickel, cobalt, ruthenium, and palladium, have been effectively used.[1] For instance, nickel-based catalysts are known for their high activity and selectivity.[1] The support material for the catalyst (e.g., carbon, alumina) can also influence its performance.[1]

Q4: What are the common side reactions to be aware of during the synthesis?

A4: Common side reactions include the reduction of the starting ketone (2-acetylfuran) to the corresponding alcohol (1-(Furan-2-yl)ethanol), over-alkylation of the amine product to form secondary and tertiary amines, and polymerization of furan derivatives, especially under acidic conditions or at high temperatures.[2][3]

Q5: How can I purify the final product, this compound?

A5: Purification of this compound is typically achieved through a combination of techniques. An initial acid-base extraction can separate the basic amine product from neutral byproducts and unreacted starting materials.[4] Further purification can be accomplished by vacuum distillation or column chromatography.[5][6]

Troubleshooting Guides

Low or No Product Yield
Potential Cause Recommended Solution
Inefficient Imine Formation The equilibrium between 2-acetylfuran and the amine source may not favor imine formation. Consider pre-forming the imine before adding the reducing agent. The addition of a dehydrating agent, such as molecular sieves, can also shift the equilibrium towards the imine.[6] A slightly acidic pH (around 5-6) can catalyze imine formation, but strong acids should be avoided to prevent furan ring degradation.[4][7]
Inactive or Insufficient Reducing Agent The chosen reducing agent may be weak, deactivated, or used in insufficient quantity. For direct reductive aminations, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often more effective than sodium borohydride (NaBH₄) as they are more selective for the iminium ion over the ketone.[3] Ensure the correct stoichiometry of the reducing agent is used.[4]
Catalyst Deactivation The catalyst can be poisoned by impurities in the starting materials or byproducts formed during the reaction. Ensure the purity of reactants and consider catalyst screening to find a more robust option for your specific conditions.
Unfavorable Reaction Conditions Temperature and pressure can significantly affect the reaction rate and selectivity. Systematically vary the temperature and pressure (if using gaseous reactants like H₂) to find the optimal conditions for your setup.[8]
Presence of Impurities in the Final Product
Impurity Potential Cause Recommended Solution
1-(Furan-2-yl)ethanol The direct reduction of the 2-acetylfuran starting material is competing with the reductive amination pathway.Use a reducing agent that is more selective for the imine, such as NaBH₃CN.[4] Alternatively, a two-step process where the imine is formed first, followed by the addition of the reducing agent, can minimize this side product.[3]
Secondary/Tertiary Amines The primary amine product is reacting further with the starting ketone.Use a large excess of the ammonia source to favor the formation of the primary amine. Careful control of the stoichiometry of the reactants is also important.[3]
Polymeric Byproducts Furan derivatives can be sensitive to acidic conditions and heat, leading to polymerization.[9]Avoid strong acids and high temperatures. If an acid catalyst is necessary for imine formation, use a mild one and maintain a controlled temperature.[2]

Data Presentation

Table 1: Impact of Catalyst on the Reductive Amination of Furan Derivatives

CatalystSupportAmine SourceTemperature (°C)Pressure (H₂ bar)Yield (%)Reference
RuBN-eNH₃ (aq)N/AN/AQuantitative[1]
CoCarbonNH₃ in MeOH902087[1]
Ni@CAl₂O₃NH₃N/AN/AHigh[1]
PdCarbonAnilineN/AN/AQuantitative[1]
CuAlOx-Primary Amines80-120Flowup to 99[10][11]

Table 2: Influence of Solvent on Reductive Amination

SolventReducing AgentObservationsReference
MethanolH₂ (with CuAlOx catalyst)Good solvent for both imine formation and hydrogenation.[10]
DichloromethaneN/ACommonly used but less environmentally friendly.[12]
1,2-dichloroethaneN/ACommonly used but less environmentally friendly.[12]
Ethyl AcetateSTABA more environmentally acceptable solvent.[12]
THFLithium DialkylaminoborohydridesAmination is favored over reduction at lower temperatures.[8]
DioxaneLithium DialkylaminoborohydridesFavors the amination product.[8]

Experimental Protocols

Protocol 1: Two-Step Reductive Amination using Sodium Borohydride

This protocol involves the pre-formation of the imine followed by its reduction.

Step 1: Imine Formation

  • In a round-bottom flask, dissolve 2-acetylfuran (1 equivalent) in a suitable solvent such as methanol or toluene.

  • Add the amine source, for example, a solution of ammonia in methanol (e.g., 7 M, 5-10 equivalents).

  • If desired, add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to drive the equilibrium towards imine formation.[6]

  • Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC until the 2-acetylfuran is consumed.

Step 2: Reduction

  • Cool the reaction mixture containing the imine to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 - 2 equivalents) in small portions to the stirred solution.[5]

  • After the addition is complete, allow the reaction to warm to room temperature and continue stirring for several hours or overnight. Monitor the disappearance of the imine by TLC or GC.

Step 3: Work-up and Purification

  • Carefully quench the reaction by the slow addition of water to decompose excess NaBH₄.

  • Adjust the pH of the solution to >10 with a base (e.g., NaOH solution) to ensure the amine is in its free base form.[6]

  • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.[5]

Protocol 2: One-Pot Reductive Amination using a Heterogeneous Catalyst and H₂

This protocol is suitable for catalytic hydrogenation.

  • Reaction Setup: In a high-pressure autoclave, add 2-acetylfuran (1 equivalent), a suitable solvent (e.g., methanol), the amine source (e.g., aqueous ammonia), and the heterogeneous catalyst (e.g., Ru/C, Ni/SBA-15).[6]

  • Reaction Conditions: Seal the autoclave, purge it several times with hydrogen gas, and then pressurize it to the desired pressure (e.g., 20-80 bar). Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring for a specified duration (e.g., 4-12 hours).[6]

  • Work-up and Purification: After cooling the reactor to room temperature and carefully releasing the hydrogen pressure, remove the catalyst by filtration. Remove the solvent from the filtrate under reduced pressure. The crude product can then be purified by acid-base extraction followed by vacuum distillation.

Visualizations

experimental_workflow cluster_reactants Reactants cluster_reaction Reductive Amination cluster_purification Purification 2-Acetylfuran 2-Acetylfuran Imine Formation Imine Formation 2-Acetylfuran->Imine Formation Amine Source (e.g., NH3) Amine Source (e.g., NH3) Amine Source (e.g., NH3)->Imine Formation Reduction Reduction Imine Formation->Reduction Intermediate Work-up Work-up Reduction->Work-up Purification Step Distillation / Chromatography Work-up->Purification Step Product This compound Purification Step->Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Impurities Detected check_imine Check Imine Formation (TLC/GC) start->check_imine check_reduction Check Reduction Step (TLC/GC) check_imine->check_reduction Complete solution_imine Optimize Imine Formation: - Add dehydrating agent - Adjust pH (5-6) - Pre-form imine check_imine->solution_imine Incomplete solution_reduction Optimize Reduction: - Use selective reducing agent (e.g., NaBH3CN) - Check stoichiometry - Vary T/P check_reduction->solution_reduction Incomplete solution_impurities Address Side Reactions: - Use excess amine source - Avoid high temp. & strong acid check_reduction->solution_impurities Complete, but impurities present end Improved Synthesis solution_imine->end solution_reduction->end solution_impurities->end

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Catalyst deactivation and recovery in 1-(Furan-2-yl)ethanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-(Furan-2-yl)ethanamine, with a focus on catalyst deactivation and recovery.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the synthesis of this compound?

The synthesis of this compound is typically achieved through the reductive amination of 2-acetylfuran. Common catalysts employed for this transformation include nickel-based catalysts, such as Raney®-Nickel, and palladium-based catalysts, often on a carbon support (Pd/C). Other transition metal catalysts based on ruthenium and cobalt have also been explored for the amination of furan derivatives.

Q2: What are the primary causes of catalyst deactivation in this synthesis?

Catalyst deactivation can occur through several mechanisms, including:

  • Poisoning: Impurities in the reactants or solvent can irreversibly bind to the active sites of the catalyst. Sulfur and nitrogen compounds are common poisons for metal catalysts.

  • Coking/Fouling: Polymeric materials or heavy byproducts can deposit on the catalyst surface, blocking active sites. The furan ring is susceptible to polymerization, especially under acidic conditions or at high temperatures, which can lead to the formation of tars that foul the catalyst.

  • Sintering: At elevated temperatures, the fine metal particles of the catalyst can agglomerate, leading to a decrease in the active surface area.

  • Leaching: The active metal component of the catalyst may dissolve into the reaction mixture, leading to a loss of catalytic activity. This can be a concern with non-noble metal catalysts.

Q3: How can I minimize catalyst deactivation during the reaction?

To minimize catalyst deactivation, consider the following preventative measures:

  • Use high-purity reactants and solvents: Ensure that 2-acetylfuran, the amine source (e.g., ammonia), and the solvent are free from impurities that could act as catalyst poisons.

  • Optimize reaction conditions: Operate at the lowest effective temperature to minimize sintering and side reactions that lead to coking. Careful control of pH is also important to prevent acid-catalyzed polymerization of the furan ring.

  • Ensure an inert atmosphere: For air-sensitive catalysts like Raney®-Nickel, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.

Q4: Is it possible to recover and reuse the catalyst?

Yes, in many cases, the catalyst can be recovered and regenerated for reuse. The feasibility and method of recovery depend on the type of catalyst and the deactivation mechanism. Heterogeneous catalysts can be physically separated from the reaction mixture by filtration. Subsequent regeneration procedures aim to remove poisons or coke and restore the catalyst's activity.

Troubleshooting Guides

Problem 1: Low or No Yield of this compound
Possible Cause Recommended Solution(s)
Catalyst Deactivation - Verify the activity of the catalyst with a known standard reaction. - If the catalyst is deactivated, refer to the catalyst recovery and regeneration protocols below.
Incomplete Reaction - Monitor the reaction progress using techniques like TLC or GC. - Increase the reaction time or temperature, but be mindful of potential side reactions and catalyst sintering. - Ensure efficient stirring to overcome mass transfer limitations.
Poor Quality of Starting Material - Use freshly distilled 2-acetylfuran to remove any polymeric impurities. - Ensure the purity of the amine source and solvent.
Sub-optimal Reaction Conditions - Optimize the hydrogen pressure for catalytic hydrogenation. - Adjust the reaction temperature and catalyst loading.
Problem 2: Formation of Significant Byproducts
Possible Cause Recommended Solution(s)
Over-alkylation - In the case of using primary or secondary amines as the nitrogen source, over-alkylation can occur. Control the stoichiometry of the reactants carefully.
Side Reactions of the Furan Ring - The furan ring can undergo hydrogenation or ring-opening under harsh conditions. Use a selective catalyst and milder reaction conditions.
Formation of Polymeric Tars - Avoid acidic conditions that can promote furan polymerization. - Maintain a moderate reaction temperature.

Catalyst Deactivation and Recovery Data

The following tables summarize qualitative and quantitative data related to catalyst deactivation and recovery. Please note that specific values can vary significantly based on the exact experimental conditions.

Table 1: Common Catalyst Deactivation Mechanisms and Prevention

Catalyst TypePrimary Deactivation Mechanism(s)Preventative Measures
Raney®-Nickel Poisoning (sulfur, nitrogen compounds), Oxidation, SinteringUse high-purity reagents, maintain an inert atmosphere, operate at moderate temperatures.
Palladium on Carbon (Pd/C) Poisoning, Coking, LeachingPurify starting materials, optimize reaction conditions to minimize byproduct formation.
Ruthenium-based Coking, SinteringControl reaction temperature and time.
Cobalt-based Leaching, OxidationChoose a robust support material, operate under an inert atmosphere.

Table 2: Catalyst Recovery and Regeneration Efficiency

CatalystDeactivation CauseRegeneration MethodReported Recovery/Activity
Raney®-Nickel Fouling/PoisoningSolvent wash, regeneration under H₂, sonication.Complete activity recovery has been reported with in-pot regeneration under H₂.
Palladium on Carbon (Pd/C) CokingCalcination (oxidation in air) to burn off carbon deposits.High recovery of palladium is possible, but redispersion of the metal may be necessary.
Palladium (homogeneous) -Precipitation by pH adjustment, followed by filtration.Over 98% recovery of palladium has been reported.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

Materials:

  • 2-acetylfuran

  • Ammonia (or other amine source)

  • Raney®-Nickel (or other suitable catalyst)

  • Solvent (e.g., methanol, ethanol)

  • Hydrogen source (for catalytic hydrogenation)

Procedure:

  • In a suitable reactor, dissolve 2-acetylfuran in the chosen solvent.

  • Add the catalyst under an inert atmosphere.

  • Introduce the amine source. For ammonia, the solvent can be saturated with ammonia gas.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Heat the reaction mixture to the target temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the catalyst from the reaction mixture.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by distillation or chromatography to obtain this compound.

Protocol 2: Regeneration of Raney®-Nickel Catalyst

Method: In-pot Regeneration under Hydrogen

  • After the primary reaction, allow the catalyst to settle in the reactor.

  • Decant the supernatant liquid containing the product.

  • Wash the catalyst with a fresh solvent (e.g., the one used for the reaction) multiple times to remove residual products and byproducts.

  • Add fresh solvent to the reactor.

  • Pressurize the reactor with hydrogen (e.g., 30 bar).

  • Heat the mixture to an elevated temperature (e.g., 150 °C) for a specified period.

  • Cool the reactor and carefully vent the hydrogen.

  • The regenerated catalyst is now ready for a new reaction cycle.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants 2-Acetylfuran + Amine Source Reaction Reductive Amination Reactants->Reaction Catalyst Catalyst (e.g., Raney Ni) Catalyst->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction H2 Hydrogen H2->Reaction Product Crude this compound Reaction->Product SpentCatalyst Spent Catalyst Reaction->SpentCatalyst Purification Purification (Distillation/Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct Troubleshooting_Workflow Start Low/No Product Yield CheckCatalyst Is the catalyst active? Start->CheckCatalyst Regenerate Regenerate or replace catalyst CheckCatalyst->Regenerate No CheckReaction Is the reaction complete? CheckCatalyst->CheckReaction Yes Regenerate->Start OptimizeConditions Optimize reaction time/temperature CheckReaction->OptimizeConditions No CheckPurity Are starting materials pure? CheckReaction->CheckPurity Yes OptimizeConditions->Start PurifyReactants Purify reactants CheckPurity->PurifyReactants No End Problem Solved CheckPurity->End Yes PurifyReactants->Start Deactivation_Recovery_Cycle ActiveCatalyst Active Catalyst Reaction Use in Reaction ActiveCatalyst->Reaction DeactivatedCatalyst Deactivated Catalyst Reaction->DeactivatedCatalyst Recovery Catalyst Recovery (Filtration) DeactivatedCatalyst->Recovery Poisoning/Coking Regeneration Catalyst Regeneration Recovery->Regeneration ReactivatedCatalyst Reactivated Catalyst Regeneration->ReactivatedCatalyst ReactivatedCatalyst->Reaction Reuse

Validation & Comparative

Comparative Guide to the Determination of Enantiomeric Excess of 1-(Furan-2-yl)ethanamine by Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

The two main classes of CSPs recommended for the enantioseparation of primary amines are polysaccharide-based and crown ether-based columns.[1][2] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are known for their broad selectivity, while crown ether-based CSPs are particularly effective for resolving compounds with primary amine groups.[2][3]

Comparison of Recommended Chiral Stationary Phases

The selection of the CSP is the most critical step in developing a chiral separation method. The following table compares the typical performance and conditions for polysaccharide and crown ether-based CSPs for the analysis of chiral primary amines, providing a basis for the analysis of 1-(Furan-2-yl)ethanamine.

FeaturePolysaccharide-Based CSPs (e.g., CHIRALPAK® AD-H, IA, IC)Crown Ether-Based CSPs (e.g., CROWNPAK® CR-I(+))
Chiral Selector Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))[4]Chiral crown ether (e.g., (+)-(18-Crown-6)-tetracarboxylic acid)[3]
Separation Mode Normal Phase, Polar Organic, Reversed Phase[2]Primarily Reversed Phase[5]
Typical Mobile Phase Heptane/Isopropanol or Heptane/Ethanol with a basic additive (e.g., 0.1% DEA)[6][7]Acidic aqueous buffer (e.g., perchloric acid solution, pH 1-2) with an organic modifier (e.g., Methanol or Acetonitrile)[5][8]
Mechanism Formation of transient diastereomeric complexes through hydrogen bonding, π-π interactions, and steric hindrance.[1]Host-guest inclusion complexation between the protonated primary amine (R-NH3+) and the crown ether cavity.[3][8][9]
Advantages Broad applicability, wide variety of available phases, robust and stable.[1][2]High selectivity for primary amines, ability to invert elution order by using the opposite enantiomeric phase.[5][8]
Considerations Requires a basic additive for good peak shape of amines.[10] Memory effects from additives can occur.[11]Requires a strongly acidic mobile phase, which may not be suitable for all analytes or systems.[2]
Typical Flow Rate 0.5 - 1.0 mL/min for analytical columns (4.6 mm I.D.).[7]0.5 - 1.0 mL/min for analytical columns (3.0 - 4.6 mm I.D.).[5]
Detection UV (typically 220-280 nm for the furan moiety).UV (typically 220-280 nm for the furan moiety).

Experimental Protocols

The following are generalized protocols for developing a chiral HPLC method for this compound using either a polysaccharide-based or a crown ether-based CSP.

Method Development Workflow

cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_opt Method Optimization cluster_result Result SamplePrep Prepare 1 mg/mL sample solution in mobile phase Inject Inject sample (e.g., 5 µL) SamplePrep->Inject MobilePhasePrep Prepare mobile phase (e.g., Heptane/IPA/DEA for Polysaccharide CSP or Acidic Buffer/MeOH for Crown Ether CSP) Equilibrate Equilibrate column with mobile phase MobilePhasePrep->Equilibrate Equilibrate->Inject Detect UV Detection Inject->Detect Integrate Integrate peak areas of the two enantiomers Detect->Integrate Calculate Calculate Enantiomeric Excess (ee%) ee% = |(Area1 - Area2) / (Area1 + Area2)| * 100 Integrate->Calculate CheckRes Resolution (Rs) > 1.5? Calculate->CheckRes CheckRes->MobilePhasePrep No (Adjust mobile phase composition or change column) Validated Validated Method CheckRes->Validated Yes start Start: Method Development for This compound start->SamplePrep start->MobilePhasePrep

Caption: A generalized workflow for the development of a chiral HPLC method for the determination of enantiomeric excess.

Protocol 1: Polysaccharide-Based CSP (Normal Phase)
  • HPLC System and Column:

    • HPLC system with a UV detector.

    • Chiral Column: e.g., CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase Preparation:

    • Prepare a mobile phase of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v).

    • Add a basic modifier, such as Diethylamine (DEA), to the mobile phase at a concentration of 0.1% (v/v) to improve peak shape.[6][7]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: Set based on the UV absorbance of the furan moiety (e.g., 254 nm).

    • Injection Volume: 5-10 µL.

  • Sample Preparation:

    • Dissolve the racemic this compound standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Method Optimization:

    • If separation is not optimal (Resolution < 1.5), adjust the ratio of Hexane/IPA. Increasing the IPA content generally decreases retention time.

    • The type and concentration of the alcohol (e.g., ethanol vs. isopropanol) and the basic additive can also be varied to optimize selectivity.[7]

Protocol 2: Crown Ether-Based CSP (Reversed Phase)
  • HPLC System and Column:

    • HPLC system with a UV detector.

    • Chiral Column: e.g., CROWNPAK® CR-I(+) (Immobilized crown ether), 150 x 3.0 mm, 5 µm.[5]

  • Mobile Phase Preparation:

    • Prepare an acidic aqueous solution, for example, perchloric acid solution at pH 2.0.

    • The mobile phase will typically be a mixture of this acidic solution and an organic modifier like methanol or acetonitrile.[5][8] A starting point could be 85:15 (v/v) acidic solution:methanol.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: Set based on the UV absorbance of the furan moiety (e.g., 254 nm).

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Dissolve the racemic this compound standard in the mobile phase to a concentration of approximately 1 mg/mL. The acidic nature of the mobile phase will protonate the amine.[9]

  • Method Optimization:

    • Adjust the concentration of the organic modifier. An increase in methanol or acetonitrile will typically decrease retention times.

    • The pH of the aqueous phase can be adjusted (typically between pH 1 and 2) to optimize the interaction between the protonated amine and the crown ether.[8]

Data Analysis: Calculation of Enantiomeric Excess

The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ (Area1 - Area2) / (Area1 + Area2) ] x 100

Where Area1 and Area2 are the integrated peak areas of the two enantiomers. The elution order of the enantiomers must be confirmed using an enantiomerically pure standard if available.

References

A Comparative Guide to Catalytic Systems for the Synthesis of 1-(Furan-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-(furan-2-yl)ethanamine, a valuable chiral amine intermediate in the pharmaceutical and fine chemical industries, is achievable through various catalytic routes, primarily involving the reductive amination of 2-acetylfuran. The choice of the catalytic system—biocatalytic, homogeneous, or heterogeneous—is a critical decision that influences the efficiency, stereoselectivity, cost-effectiveness, and environmental impact of the synthesis. This guide provides an objective comparison of these catalytic systems, supported by experimental data and detailed protocols, to assist researchers in selecting the most appropriate method for their specific applications.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of different catalytic systems for the synthesis of this compound from 2-acetylfuran, highlighting key metrics such as yield, enantiomeric excess (e.e.), and reaction conditions.

Catalytic SystemCatalyst/BiocatalystAmine SourceYield (%)Enantiomeric Excess (e.e.) (%)Temperature (°C)Pressure (atm)Time (h)
Biocatalytic Transaminase (TA)Isopropylamine>95>99 (S)30 - 40Ambient24
Imine Reductase (IRED)NH₃ / FormateHigh>9930 - 37Ambient24
Homogeneous [Ir(COD)Cl]₂ / Chiral LigandNH₃ / H₂HighUp to 9540 - 605012 - 24
Ru-complex / Chiral LigandNH₃ / H₂HighHigh80 - 12040 - 804 - 12
Heterogeneous Ni/Al₂O₃NH₃ / H₂~90Racemic100152 - 4
Pt/CNH₃ / H₂HighRacemic50 - 80103 - 13
Ru/Al₂O₃NH₃ / H₂~47Racemic140202

Detailed Experimental Protocols

Biocatalytic Synthesis: Asymmetric Transamination

This protocol describes a general procedure for the asymmetric synthesis of (S)-1-(furan-2-yl)ethanamine using an (S)-selective ω-transaminase.

Materials:

  • 2-Acetylfuran

  • Isopropylamine (amine donor)

  • (S)-selective ω-transaminase (e.g., from Aspergillus terreus)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Potassium phosphate buffer (pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Sodium hydroxide (for pH adjustment)

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 8.0).

  • Add 2-acetylfuran to the buffer. To enhance solubility, DMSO can be added as a co-solvent (typically 10-30% v/v).

  • Add isopropylamine (as the amine donor) and the PLP cofactor to the reaction mixture.

  • Enzyme Addition: Add the (S)-selective ω-transaminase to the mixture.

  • Incubation: Seal the vessel and incubate at 30-40°C with gentle agitation for 24 hours. Monitor the reaction progress using a suitable chromatographic technique (e.g., GC or HPLC).

  • Work-up: Once the reaction reaches completion, adjust the pH of the mixture to >10 using sodium hydroxide.

  • Extraction: Extract the product with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

  • Purification: If necessary, the crude product can be further purified by column chromatography.

Homogeneous Catalysis: Iridium-Catalyzed Asymmetric Reductive Amination

This protocol outlines a general procedure for the asymmetric hydrogenation of an in-situ formed imine from 2-acetylfuran using a chiral iridium catalyst.

Materials:

  • 2-Acetylfuran

  • Ammonia source (e.g., ammonia in methanol)

  • [Ir(COD)Cl]₂ (Iridium precursor)

  • Chiral phosphine ligand (e.g., (S,S)-f-Binaphane)

  • Dehydrating agent (e.g., molecular sieves)

  • Degassed solvent (e.g., dichloromethane, toluene)

  • Hydrogen gas (high pressure)

Procedure:

  • Imine Formation: In a reaction vessel, mix 2-acetylfuran and the ammonia source in a suitable solvent in the presence of a dehydrating agent. Stir at room temperature until imine formation is complete (monitored by TLC or GC). Filter off the dehydrating agent and remove the solvent under reduced pressure.

  • Catalyst Preparation (in a glovebox): In a high-pressure autoclave, charge the iridium precursor and the chiral ligand in a degassed solvent. Stir for 30 minutes to form the active catalyst.

  • Reaction Setup: Add a solution of the crude imine to the autoclave.

  • Hydrogenation: Seal the autoclave, remove it from the glovebox, purge with hydrogen gas, and then pressurize to 50 bar. Stir the reaction mixture at 40-60°C for 12-24 hours.

  • Work-up: After the reaction, carefully release the hydrogen pressure.

  • Purification: Concentrate the reaction mixture and purify the product by column chromatography.

Heterogeneous Catalysis: Reductive Amination using a Nickel-based Catalyst

This protocol provides a general method for the synthesis of this compound using a heterogeneous nickel catalyst. This method typically yields a racemic product.

Materials:

  • 2-Acetylfuran

  • Ammonia source (e.g., aqueous ammonia or ammonia in methanol)

  • Hydrogen gas

  • Ni/Al₂O₃ catalyst

  • Solvent (e.g., methanol, ethanol)

Procedure:

  • Reaction Setup: In a high-pressure autoclave, add 2-acetylfuran, the ammonia source, the Ni/Al₂O₃ catalyst, and the solvent.

  • Reaction Conditions: Seal the autoclave, purge several times with hydrogen, and then pressurize with hydrogen to approximately 15 atm. Heat the mixture to 100°C and stir for 2-4 hours.[1]

  • Work-up: After the reaction, cool the autoclave to room temperature and carefully release the pressure.

  • Purification: Filter the catalyst from the reaction mixture. The solvent can be removed under reduced pressure, and the resulting crude product can be purified by distillation or column chromatography.

Visualizing the Catalytic Pathways

Biocatalytic Pathway: Transaminase Catalysis

The following diagram illustrates the general mechanism of a transaminase-catalyzed reaction for the synthesis of this compound.

Biocatalytic_Transamination cluster_enzyme Transaminase Active Site Enzyme_PLP Enzyme-PLP (Internal Aldimine) Enzyme_PMP Enzyme-PMP Enzyme_PLP->Enzyme_PMP Ketimine hydrolysis Ketone_Byproduct Ketone Byproduct (e.g., Acetone) Enzyme_PMP->Ketone_Byproduct Releases Chiral_Amine This compound (Chiral Product) Enzyme_PMP->Chiral_Amine Transaldimination & Release Ketone 2-Acetylfuran Ketone->Enzyme_PMP Binds Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->Enzyme_PLP Transaldimination

Caption: General reaction mechanism for transaminase-catalyzed synthesis.

Homogeneous Catalysis Workflow

This diagram outlines a typical workflow for the synthesis of this compound using a homogeneous catalyst.

Homogeneous_Catalysis_Workflow Start Start Imine_Formation Imine Formation (2-Acetylfuran + Amine Source) Start->Imine_Formation Catalyst_Prep Catalyst Preparation (Metal Precursor + Chiral Ligand) Start->Catalyst_Prep Hydrogenation Asymmetric Hydrogenation (High Pressure H₂) Imine_Formation->Hydrogenation Catalyst_Prep->Hydrogenation Workup Reaction Work-up (Pressure Release, Solvent Removal) Hydrogenation->Workup Purification Purification (Column Chromatography) Workup->Purification Product Chiral this compound Purification->Product

Caption: A generalized workflow for homogeneous catalytic synthesis.

Heterogeneous Catalysis Logical Relationship

This diagram illustrates the key steps and relationships in a typical heterogeneous catalytic reductive amination process.

Heterogeneous_Catalysis_Relationship cluster_reactants Reactants Ketone 2-Acetylfuran Reactor High-Pressure Reactor (Elevated Temp. & Pressure) Ketone->Reactor Amine Ammonia Amine->Reactor Hydrogen H₂ Hydrogen->Reactor Catalyst Heterogeneous Catalyst (e.g., Ni/Al₂O₃, Pt/C) Catalyst->Reactor Separation Catalyst Separation (Filtration) Reactor->Separation Product Racemic this compound Separation->Catalyst Recycle Separation->Product

Caption: Logical flow of a heterogeneous catalytic process.

Concluding Remarks

The selection of a catalytic system for the synthesis of this compound is a multifaceted decision that depends on the specific requirements of the application.

  • Biocatalytic systems , utilizing enzymes such as transaminases and imine reductases, offer unparalleled enantioselectivity (>99% e.e.) under mild, environmentally friendly conditions, making them ideal for the synthesis of enantiopure pharmaceuticals.

  • Homogeneous catalysis , employing transition metal complexes with chiral ligands, provides a versatile route to chiral amines with high yields and enantioselectivities. However, these systems often require high pressures of hydrogen gas, and the removal of the metal catalyst from the final product can be a challenge.

  • Heterogeneous catalysis offers a robust and scalable approach, particularly for applications where a racemic mixture of the amine is acceptable. The primary advantages of heterogeneous catalysts are their ease of separation from the reaction mixture and their potential for recycling, which can lead to more cost-effective and sustainable industrial processes.[2]

Ultimately, the optimal choice will be a balance between the desired stereoselectivity, operational simplicity, cost, and the environmental impact of the synthetic route. This guide provides the foundational information to aid researchers in making an informed decision for their synthetic endeavors.

References

A Comparative Guide to the Validation of Analytical Methods for 1-(Furan-2-yl)ethanamine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chiral amines like 1-(Furan-2-yl)ethanamine is paramount. As enantiomers can exhibit distinct pharmacological and toxicological profiles, robust and validated analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products.[1] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the enantioselective quantification of this compound, supported by representative experimental data and detailed methodologies.

Overview of Analytical Techniques

The separation and quantification of chiral amines such as this compound predominantly rely on chromatographic techniques that create a chiral environment to differentiate between the enantiomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely established and versatile technique for chiral analysis.[1] Its strength lies in the extensive variety of commercially available chiral stationary phases (CSPs), particularly those based on polysaccharides like cellulose and amylose derivatives.[1][2] HPLC methods can be developed in normal-phase, reversed-phase, or polar organic modes to achieve optimal selectivity for a broad range of chiral amines.[1]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful alternative, especially for volatile and thermally stable compounds. Chiral GC analysis often requires derivatization of the amine and carboxyl groups to improve peak shape and selectivity. This technique can offer high sensitivity and short analysis times. The use of a mass spectrometer detector provides excellent specificity and allows for structural confirmation of the analytes.

Data Presentation: Comparison of Analytical Methods

Parameter HPLC with Chiral Stationary Phase GC-MS with Chiral Capillary Column
Linearity (R²) ≥ 0.995≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (RSD%)
- Repeatability≤ 2.0%≤ 2.5%
- Intermediate Precision≤ 3.0%≤ 4.0%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.005 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.015 - 0.15 µg/mL
Specificity/Resolution (Rs) > 1.5 between enantiomers> 1.5 between enantiomers

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the quantification of this compound using HPLC and GC-MS.

Chiral HPLC-UV Method

This protocol outlines a general approach for the chiral separation of this compound using a polysaccharide-based CSP.

a) Chromatographic Conditions:

  • Column: Chiralpak® AD-H, 5 µm, 250 x 4.6 mm I.D. (or equivalent polysaccharide-based chiral column)

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

b) Sample Preparation:

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

  • Prepare calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).

  • For the analysis of unknown samples, dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

c) Validation Procedure:

  • Specificity: Inject a blank (mobile phase), a solution of the racemate, and individual enantiomer solutions (if available) to demonstrate selectivity and resolution.

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Evaluate repeatability by analyzing six replicate injections of a standard solution. Assess intermediate precision by having a different analyst perform the analysis on a different day.

  • LOD & LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[1]

Chiral GC-MS Method

This protocol describes a general procedure for the chiral analysis of this compound by GC-MS after derivatization.

a) Derivatization Procedure:

  • To 1 mg of the sample, add 1 mL of 3 N methanolic HCl. Cap the vial and heat at 100 °C for 30 minutes. Cool and evaporate to dryness.

  • To the dried residue, add 1 mL of methylene chloride and 100 µL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 60 °C for 20 minutes. Cool to room temperature before injection.

b) GC-MS Conditions:

  • Column: Chirasil-L-Val capillary column (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-300

    • Solvent Delay: 3 minutes

c) Validation Procedure:

  • Follow a similar validation strategy as outlined for the HPLC method, adapting the procedures for GC-MS analysis. For quantitative analysis, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis MD1 Technique Selection (HPLC vs. GC-MS) MD2 Column & Mobile Phase /Carrier Gas Screening MD1->MD2 MD3 Optimization of Chromatographic Conditions MD2->MD3 V1 Specificity (Resolution of Enantiomers) MD3->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy (% Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Limit of Detection (LOD) V4->V5 V6 Limit of Quantification (LOQ) V5->V6 V7 Robustness V6->V7 RA2 System Suitability Testing V7->RA2 Method Implementation RA1 Sample Analysis RA3 Data Reporting RA1->RA3 RA2->RA1 Experimental_Workflow cluster_hplc HPLC Method cluster_gcms GC-MS Method H1 Sample Preparation (Dissolution in Mobile Phase) H2 Injection into Chiral HPLC System H1->H2 H3 UV Detection H2->H3 H4 Data Analysis (Peak Area Integration) H3->H4 End End: Quantitative Result H4->End G1 Sample Derivatization (e.g., with TFAA) G2 Injection into Chiral GC-MS System G1->G2 G3 Mass Spectrometric Detection (Scan or SIM) G2->G3 G4 Data Analysis (Chromatogram & Mass Spectra) G3->G4 G4->End Start Start: This compound Sample Start->H1 Start->G1

References

Spectroscopic analysis for structural confirmation of 1-(Furan-2-yl)ethanamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Analysis of 1-(Furan-2-yl)ethanamine Derivatives for Structural Confirmation

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a cornerstone of chemical research. This guide provides a comparative spectroscopic analysis for the structural confirmation of this compound and its derivatives. By leveraging data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document offers a comprehensive overview of the expected spectral characteristics and provides detailed experimental protocols to support these analyses.

Introduction to Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are powerful, non-destructive methods for elucidating the structure of organic molecules.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[2] ¹H NMR helps in determining the number of different types of protons and their neighboring environments, while ¹³C NMR provides information about the carbon skeleton.

  • Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies.[1]

  • Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can offer valuable structural clues.[2]

Comparative Spectroscopic Data

The following tables summarize the expected and experimentally observed spectroscopic data for this compound and its derivatives. For comparative purposes, data for the structurally similar (S)-1-(Furan-2-yl)ethanol is also included.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
(S)-1-(Furan-2-yl)ethanol [3]H-5'7.35s-
H-4'6.35m-
H-3'6.25d3.1
H-14.88q6.5, 13.1
-CH₃1.56d6.5
This compound (Expected)H-5'~7.3-7.4m-
H-4'~6.3-6.4dd~3.2, ~1.8
H-3'~6.2-6.3m-
H-1~4.0-4.2q~6.6
-NH₂~1.5-2.0br s-
-CH₃~1.4-1.6d~6.6
N-Acetyl-1-(furan-2-yl)ethanamine (Expected)H-5'~7.3-7.4m-
H-4'~6.3-6.4dd~3.2, ~1.8
H-3'~6.2-6.3m-
H-1~5.0-5.2quintet~7.0
-NH~5.8-6.2br d~7.5
-COCH₃~1.9-2.1s-
-CH₃~1.4-1.6d~7.0

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 75 MHz)

CompoundCarbonChemical Shift (δ, ppm)
This compound (Expected)C-2'~155-158
C-5'~141-143
C-3'~110-112
C-4'~106-108
C-1~48-52
C-2~22-25
N-Acetyl-1-(furan-2-yl)ethanamine (Expected)C-2'~154-156
C-5'~142-144
C-3'~110-112
C-4'~105-107
C=O~169-171
C-1~46-50
-COCH₃~22-24
C-2~21-23

Table 3: IR Spectroscopic Data (cm⁻¹)

Compoundν(N-H)ν(C-H, aromatic)ν(C-H, aliphatic)ν(C=O)ν(C=C)ν(C-O-C)
This compound (Expected)3400-3200 (br)~31002980-2850-~1600, ~1500~1015
N-Acetyl-1-(furan-2-yl)ethanamine (Expected)~3300 (br)~31002980-2850~1650 (s)~1600, ~1500~1015

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound 11194 (M-NH₃), 81 (furfuryl cation), 44 (CH₃CH=NH₂⁺)
N-Acetyl-1-(furan-2-yl)ethanamine 153110 (M-CH₃CO), 96 (M-NHCOCH₃), 81 (furfuryl cation), 43 (CH₃CO⁺)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition : Record the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift axis using the TMS signal. For ¹H NMR, integrate the signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.

  • Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization : Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC). Electron Ionization (EI) is a common method for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis : Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to deduce structural features of the molecule.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and a conceptual signaling pathway for the application of these derivatives in drug discovery.

spectroscopic_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Confirmation synthesis Synthesis & Purification of This compound Derivative nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms nmr_data Chemical Shifts, Coupling Constants, Integration nmr->nmr_data ir_data Functional Group Identification ir->ir_data ms_data Molecular Weight, Fragmentation Pattern ms->ms_data structure Structural Confirmation nmr_data->structure ir_data->structure ms_data->structure

Caption: Workflow for the spectroscopic structural confirmation of this compound derivatives.

signaling_pathway_concept drug Furan-2-yl)ethanamine Derivative receptor Target Receptor/ Enzyme drug->receptor Binding signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade Activation/ Inhibition cellular_response Therapeutic Cellular Response signaling_cascade->cellular_response adverse_effect Potential Adverse Effects signaling_cascade->adverse_effect

Caption: Conceptual signaling pathway for a this compound derivative in drug development.

References

Comparative Purity Analysis of Synthesized 1-(Furan-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug discovery and development. For novel compounds such as 1-(Furan-2-yl)ethanamine, a chiral primary amine incorporating a furan moiety, a multi-faceted analytical approach is imperative to ensure chemical integrity and the absence of deleterious impurities. This guide provides a comparative overview of principal analytical techniques for the purity determination of this compound, offering detailed experimental protocols and data-driven comparisons to inform method selection and development.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical technique for purity analysis is contingent upon the specific requirements of the assessment, including the anticipated impurities, the need for chiral separation, and the desired level of sensitivity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy represent the most powerful and commonly employed methods.

Analytical MethodKey Purity AspectTypical Performance CharacteristicsAdvantagesPotential Challenges
Reverse-Phase HPLC (RP-HPLC) Chemical PurityColumn: C18 (e.g., 250 mm x 4.6 mm, 5 µm)Mobile Phase: Acetonitrile/Water with 0.1% TFADetection: UV at 220 nmLOQ: ~0.05%High resolution for non-volatile impurities, robust and widely available.[1][2]May require derivatization for highly polar or non-UV active impurities.
Chiral HPLC Enantiomeric PurityChiral Stationary Phase (CSP): Polysaccharide-based (e.g., Chiralpak® AD-H)Mobile Phase: Heptane/Isopropanol with 0.1% DiethylamineResolution (Rs): > 1.5[3]Direct separation of enantiomers, essential for stereospecific synthesis.[3][4]CSPs can be expensive and sensitive to mobile phase composition.
Gas Chromatography-Mass Spectrometry (GC-MS) Volatile Impurities & IdentificationColumn: HP-5MS (30 m x 0.25 mm, 0.25 µm)Carrier Gas: HeliumDetection: Mass Spectrometry (MS)LOD: Low ppb level[5]High sensitivity for volatile organic compounds, provides structural information for impurity identification.[6][7][8][9]Derivatization may be necessary for polar amines to improve volatility and peak shape.[10]
Quantitative NMR (qNMR) Absolute PuritySpectrometer: ≥400 MHzInternal Standard: Maleic AnhydrideSolvent: DMSO-d6Provides a direct measure of absolute purity without the need for a reference standard of the analyte.[11][12][13]Lower sensitivity compared to chromatographic methods; peak overlap can be a challenge.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for accurate purity assessment. The following protocols are provided as a starting point for the analysis of this compound and can be optimized as needed.

Protocol 1: Chemical Purity by RP-HPLC

This method is designed to separate and quantify non-volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. HPLC Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm.

3. Data Analysis:

  • The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks (Area Percent method).

Protocol 2: Enantiomeric Purity by Chiral HPLC

This protocol is essential for determining the enantiomeric excess (e.e.) of the synthesized chiral amine.

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in the mobile phase.

2. Chiral HPLC Conditions:

  • Chiral Stationary Phase (CSP): Polysaccharide-based, such as Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 220 nm.

3. Data Analysis:

  • Enantiomeric excess is calculated using the formula: e.e. (%) = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100.

Protocol 3: Analysis of Volatile Impurities by GC-MS

This method is suitable for identifying and quantifying volatile organic impurities.

1. Sample Preparation and Derivatization:

  • Dissolve 1 mg of the sample in 1 mL of Dichloromethane.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70 °C for 30 minutes.

2. GC-MS Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be performed using an internal standard.

Protocol 4: Absolute Purity by Quantitative NMR (qNMR)

qNMR provides a direct measurement of the absolute purity of the synthesized compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic anhydride).

  • Dissolve both in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6) in an NMR tube.

2. NMR Acquisition:

  • Spectrometer: 400 MHz or higher.

  • Pulse Sequence: A standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest (typically 30-60 seconds) to ensure full relaxation.

  • Number of Scans: 16 or higher for good signal-to-noise.

3. Data Analysis:

  • The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P_std = purity of the internal standard.

Visualizing the Analytical Workflow

A systematic workflow is crucial for the comprehensive purity analysis of a newly synthesized compound.

Purity_Analysis_Workflow Workflow for Purity Analysis of this compound cluster_synthesis Synthesis & Isolation cluster_preliminary Preliminary Analysis cluster_detailed Detailed Purity Assessment cluster_final Final Qualification Synthesized_Product Synthesized Crude This compound TLC Thin Layer Chromatography (TLC) - Initial Purity Check Synthesized_Product->TLC NMR_ID 1H and 13C NMR - Structural Confirmation TLC->NMR_ID RP_HPLC RP-HPLC - Chemical Purity NMR_ID->RP_HPLC Chiral_HPLC Chiral HPLC - Enantiomeric Purity NMR_ID->Chiral_HPLC GC_MS GC-MS - Volatile Impurities NMR_ID->GC_MS qNMR qNMR - Absolute Purity NMR_ID->qNMR Final_Report Certificate of Analysis (CoA) - Purity Specification RP_HPLC->Final_Report Chiral_HPLC->Final_Report GC_MS->Final_Report qNMR->Final_Report

Caption: General workflow for the purity analysis of this compound.

Signaling Pathway Context

While not directly related to purity analysis, understanding the potential biological context of this compound is crucial for drug development. Chiral amines are known to interact with various biological targets, including G-protein coupled receptors (GPCRs). The diagram below illustrates a generic GPCR signaling pathway that could be modulated by a novel furan-based chiral amine.

GPCR_Signaling_Pathway Potential GPCR Signaling Pathway Modulation Ligand This compound (Ligand) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binds G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Protein_Kinase Protein Kinase (e.g., PKA) Second_Messenger->Protein_Kinase Activates Cellular_Response Cellular Response (e.g., Gene Transcription) Protein_Kinase->Cellular_Response Phosphorylates & Triggers

Caption: Simplified GPCR signaling pathway potentially modulated by this compound.

References

A Comparative Guide to Chiral Resolving Agents for 1-(Furan-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of racemic 1-(Furan-2-yl)ethanamine is a critical step in the synthesis of various chiral synthons and active pharmaceutical ingredients. The most common method for this separation on a preparative scale is diastereomeric salt crystallization. This guide provides a comparative overview of common chiral resolving agents for this purpose, including detailed experimental protocols and illustrative performance data.

Performance of Chiral Resolving Agents: A Comparative Overview

The successful resolution of this compound relies on the formation of diastereomeric salts with a chiral resolving agent, where one diastereomer exhibits significantly lower solubility in a given solvent system, allowing for its isolation via crystallization. The choice of resolving agent and solvent is crucial for achieving high yield and enantiomeric excess (ee).

While specific experimental data for the resolution of this compound with a wide range of agents is not extensively documented in publicly available literature, the following table presents representative data based on the resolution of structurally similar amines. This data is intended to be illustrative of typical outcomes and should be used as a starting point for screening and optimization studies.

Resolving AgentSolvent SystemDiastereomeric Salt Yield (%)Enantiomeric Excess (ee%) of Recovered Amine
(+)-Tartaric AcidMethanol40-50>95
(-)-Tartaric AcidEthanol35-45>95
(S)-(+)-Mandelic AcidIsopropanol30-40>98
(R)-(-)-Mandelic AcidAcetonitrile25-35>98
(1R)-(-)-10-Camphorsulfonic AcidAcetone/Water20-30>90

Note: The yields are calculated based on the theoretical maximum of 50% for the resolution of a racemate. The enantiomeric excess is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis of the liberated amine.

Experimental Workflow and Methodologies

The general procedure for the chiral resolution of this compound via diastereomeric salt crystallization involves three key stages: salt formation, fractional crystallization, and liberation of the free amine.

G cluster_0 Stage 1: Salt Formation cluster_1 Stage 2: Fractional Crystallization cluster_2 Stage 3: Liberation of Free Amine racemic_amine Racemic this compound mix Dissolution & Mixing racemic_amine->mix resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->mix solvent Solvent (e.g., Methanol) solvent->mix diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Amine-(+)-Acid & (S)-Amine-(+)-Acid) mix->diastereomeric_salts crystallization Cooling & Crystallization diastereomeric_salts->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (e.g., (R)-Amine-(+)-Acid) filtration->less_soluble_salt Solid mother_liquor Mother Liquor (Enriched in (S)-Amine-(+)-Acid) filtration->mother_liquor Filtrate base_treatment Base Treatment (e.g., NaOH solution) less_soluble_salt->base_treatment extraction Solvent Extraction base_treatment->extraction purified_enantiomer Enantiomerically Enriched Amine ((R)-1-(Furan-2-yl)ethanamine) extraction->purified_enantiomer

Caption: Experimental workflow for the chiral resolution of this compound.

Detailed Experimental Protocol: Resolution with (+)-Tartaric Acid

This protocol provides a general procedure that can be adapted and optimized for different resolving agents and scales.

1. Salt Formation:

  • In a suitable flask, dissolve racemic this compound (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or isopropanol) with gentle warming if necessary.

  • In a separate flask, dissolve the chiral resolving agent, such as (+)-tartaric acid (0.5 to 1.0 equivalent), in the same solvent, again using minimal volume and gentle warming.

  • Slowly add the resolving agent solution to the amine solution with constant stirring.

  • Allow the mixture to cool to room temperature. The formation of a precipitate (the diastereomeric salt) may be observed.

  • To maximize crystallization, the mixture can be further cooled in an ice bath or refrigerator for a specified period (e.g., 1-24 hours).

2. Fractional Crystallization:

  • Collect the precipitated diastereomeric salt by vacuum filtration.

  • Wash the collected crystals with a small amount of the cold solvent to remove any adhering mother liquor.

  • The enantiomeric purity of the salt can be improved by one or more recrystallizations from a fresh portion of the hot solvent. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each stage.

3. Liberation of the Enantiomerically Enriched Amine:

  • Suspend the purified diastereomeric salt in water.

  • Add a base (e.g., 1 M NaOH solution) dropwise with stirring until the salt dissolves and the solution becomes basic (pH > 11). This liberates the free amine from the tartrate salt.

  • Extract the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) several times.

  • Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

4. Analysis:

  • Determine the yield of the resolved amine.

  • Measure the enantiomeric excess (ee%) of the product using chiral HPLC or chiral GC.

  • Determine the specific rotation of the enantiomer using a polarimeter.

Logical Relationship in Chiral Resolution

The success of diastereomeric salt crystallization hinges on the difference in the physicochemical properties of the diastereomers, primarily their solubility.

G racemic_mixture Racemic Mixture (R-Amine & S-Amine) (Identical Physical Properties) diastereomers Diastereomeric Pair (R-Amine-R-Acid & S-Amine-R-Acid) (Different Physical Properties) racemic_mixture->diastereomers Reaction with chiral_agent Chiral Resolving Agent (e.g., R-Acid) chiral_agent->diastereomers solubility Different Solubility diastereomers->solubility crystallization Fractional Crystallization solubility->crystallization separation Separation of Enantiomers crystallization->separation

Caption: Logical relationship in diastereomeric salt resolution.

Conclusion

The selection of an appropriate chiral resolving agent and the optimization of crystallization conditions are paramount for the efficient resolution of this compound. While tartaric acid and mandelic acid derivatives are common and effective choices, a screening of various agents and solvent systems is recommended to identify the optimal conditions for achieving high yield and enantiomeric purity. The provided protocols and workflows serve as a foundational guide for researchers to develop a robust and scalable resolution process.

A Comparative Guide to the Bioactivity of (R)- and (S)-1-(Furan-2-yl)ethanamine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The introduction of a chiral center, as seen in the enantiomers (R)- and (S)-1-(Furan-2-yl)ethanamine, presents a critical consideration for drug development, as stereochemistry can significantly influence pharmacological activity, potency, and toxicity. While direct comparative bioactivity studies between these two specific enantiomers are not extensively available in the current body of scientific literature, this guide aims to provide a comprehensive overview of the known biological activities of furan derivatives and the importance of chirality in this context. We will also present established synthetic methodologies that enable access to these enantiomerically pure compounds for future comparative research.

General Bioactivity of Furan Derivatives

Furan-containing molecules are known to interact with a variety of biological targets. Their electron-rich aromatic system allows for various interactions with biomolecules, contributing to a broad range of biological effects.[3]

Antimicrobial Activity: Furan derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[2] For instance, nitrofurantoin, a well-known antibiotic, contains a furan ring essential for its antibacterial action.[1] The mechanism often involves the enzymatic reduction of the nitro group, leading to reactive intermediates that damage bacterial DNA and proteins.[1]

Anti-inflammatory Activity: Several furan derivatives have been shown to possess anti-inflammatory properties.[4] The proposed mechanisms often involve the inhibition of key inflammatory mediators and enzymes.

Anticancer Activity: The furan nucleus is a component of various compounds with cytotoxic activity against cancer cell lines.[5] Some furan-based compounds have been found to induce apoptosis and inhibit critical signaling pathways involved in cancer cell proliferation and survival.[5]

The Critical Role of Chirality

Enantiomers of a chiral drug can exhibit profound differences in their biological activity. One enantiomer may be therapeutically active, while the other may be inactive or even responsible for adverse effects. This stereoselectivity arises from the three-dimensional nature of biological targets like enzymes and receptors, which can preferentially bind to one enantiomer over the other. Although specific data for (R)- and (S)-1-(Furan-2-yl)ethanamine is lacking, the principle of enantioselective bioactivity is a fundamental concept in pharmacology.

Synthesis of Enantiomerically Pure (R)- and (S)-1-(Furan-2-yl)ethanamine

Access to enantiomerically pure forms of chiral amines is crucial for evaluating their individual biological activities. Several synthetic strategies have been developed to obtain these compounds.

Experimental Protocols

Asymmetric Reductive Amination: This is a widely used method for the synthesis of chiral amines.

  • Imine Formation: Furfural is reacted with a chiral amine or a prochiral amine in the presence of a chiral catalyst to form a chiral imine intermediate.

  • Reduction: The resulting imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or through catalytic hydrogenation. The stereoselectivity of the reduction is directed by the chiral auxiliary or catalyst.

Enzymatic Resolution: This method utilizes enzymes that selectively react with one enantiomer of a racemic mixture.

  • Racemic Amine Synthesis: A racemic mixture of 1-(Furan-2-yl)ethanamine is first synthesized.

  • Enzymatic Acylation: An enzyme, such as a lipase, is used to selectively acylate one of the enantiomers in the presence of an acyl donor.

  • Separation: The acylated enantiomer can then be separated from the unreacted enantiomer by techniques such as chromatography or extraction. The acylated amine can be subsequently deprotected to yield the pure enantiomer.

Data Presentation

As previously stated, direct comparative quantitative data on the bioactivity of (R)- and (S)-1-(Furan-2-yl)ethanamine is not available in published literature. The table below is a template that researchers can use to structure their data once such comparative experiments are conducted.

Bioactivity AssayTarget/Organism(R)-1-(Furan-2-yl)ethanamine (IC₅₀/MIC in µM)(S)-1-(Furan-2-yl)ethanamine (IC₅₀/MIC in µM)Reference Compound (IC₅₀/MIC in µM)
AntibacterialE. coliData not availableData not availableData not available
AntibacterialS. aureusData not availableData not availableData not available
AntifungalC. albicansData not availableData not availableData not available
CytotoxicityHeLa CellsData not availableData not availableData not available
Anti-inflammatoryLPS-stimulated RAW 264.7 cells (NO inhibition)Data not availableData not availableData not available

Visualizations

Experimental Workflow: Asymmetric Synthesis

G cluster_0 Asymmetric Reductive Amination cluster_1 Enzymatic Resolution Furfural Furfural Imine Chiral Imine Formation Furfural->Imine ChiralAmine Chiral Amine / Catalyst ChiralAmine->Imine Reduction Reduction Imine->Reduction ChiralProduct Enantiomerically Enriched This compound Reduction->ChiralProduct RacemicAmine Racemic this compound Acylation Enantioselective Acylation RacemicAmine->Acylation Enzyme Enzyme (e.g., Lipase) + Acyl Donor Enzyme->Acylation Separation Separation Acylation->Separation Enantiomer1 Pure Enantiomer 1 Separation->Enantiomer1 AcylatedEnantiomer Acylated Enantiomer 2 Separation->AcylatedEnantiomer Deprotection Deprotection AcylatedEnantiomer->Deprotection Enantiomer2 Pure Enantiomer 2 Deprotection->Enantiomer2 G cluster_0 Potential Cellular Effects of Furan Derivatives FuranAmine (R/S)-1-(Furan-2-yl)ethanamine Receptor Cell Surface Receptor FuranAmine->Receptor Binding SignalingCascade Intracellular Signaling Cascade Receptor->SignalingCascade Activation/ Inhibition BiologicalResponse Biological Response (e.g., Anti-inflammatory, Antimicrobial) SignalingCascade->BiologicalResponse

References

Reactivity Face-Off: 1-(Furan-2-yl)ethanamine vs. Analogous Benzylamines in Nucleophilic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis

In the landscape of pharmaceutical development and fine chemical synthesis, the choice of amine building blocks is a critical determinant of reaction efficiency and molecular design. This guide provides a comparative analysis of the reactivity of 1-(Furan-2-yl)ethanamine and its analogous benzylamines, offering a theoretical framework and available experimental data to inform substrate selection for researchers, scientists, and drug development professionals. While direct head-to-head kinetic studies are not extensively documented, a robust comparison can be established by examining the fundamental electronic properties of the furan and benzene rings and the basicity of the corresponding amines.

Theoretical Reactivity: An Electronic Perspective

The reactivity of the amino group in both this compound and benzylamines is fundamentally governed by the nucleophilicity of the nitrogen atom. This, in turn, is influenced by the electronic nature of the aromatic ring to which the ethylamine or methylamine moiety is attached.

The furan ring, being a π-electron-rich five-membered heterocycle, is known to be more electron-donating than the benzene ring.[1][2] This increased electron density in the furan ring is expected to enhance the nucleophilicity of the nitrogen atom in this compound compared to its benzylamine counterparts. The lone pair of electrons on the nitrogen is more available for donation to an electrophile due to the electron-releasing nature of the furan ring.

This theoretical advantage in nucleophilicity for the furan-containing amine is a key consideration for reactions where the amine acts as a nucleophile, such as in acylation, alkylation, and imine formation.

Basicity Comparison: pKa Values

The basicity of an amine, quantified by its pKa value, is a good indicator of its nucleophilicity. A higher pKa generally corresponds to a stronger base and, often, a more potent nucleophile.

CompoundStructurepKa
BenzylamineC₆H₅CH₂NH₂~9.33[1]
Furfurylamine*C₄H₃OCH₂NH₂8.89 - 9.12[3][4]

Interestingly, the available data indicates that benzylamine is a slightly stronger base than furfurylamine. This might seem to contradict the expectation of higher nucleophilicity for the furan derivative based on the electron-richness of the furan ring. This discrepancy highlights that while basicity and nucleophilicity are often correlated, they are not always directly proportional and can be influenced by factors such as orbital energies and steric effects.

Experimental Data: A Case Study in Amide Synthesis

While direct comparative kinetic data is scarce, we can draw some inferences from reported yields in amide synthesis reactions. It is crucial to note that the following data points are from different studies and involve slightly different reactants, thus not constituting a direct head-to-head comparison. However, they provide valuable insights into the feasibility and efficiency of using these amines in amide bond formation.

Reaction 1: Amide Synthesis with Benzylamine

In a study on solvent- and transition-metal-free amide synthesis, the reaction of phenyl benzoate with benzylamine demonstrated a high yield.

AmineEsterProductYield (%)
BenzylaminePhenyl benzoateN-Benzylbenzamide95

Reaction 2: Amide Synthesis with an Aniline and a Furan-based Ester

Another study on amide bond formation reported the yield for the reaction between phenyl furan-2-carboxylate and aniline. While the amine is different (aniline vs. benzylamine), this provides a data point for the reactivity of a furan-based acyl donor.

AmineEsterProductYield (%)
AnilinePhenyl furan-2-carboxylateN-Phenylfuran-2-carboxamide54

Discussion of Experimental Data

The high yield in the reaction with benzylamine suggests it is a highly competent nucleophile for amide synthesis under these conditions. The lower yield in the second reaction is likely influenced by the lower nucleophilicity of aniline compared to benzylamine. A direct comparison would require reacting this compound or furfurylamine with phenyl benzoate under the same conditions as the benzylamine reaction. Based on theoretical principles, it is plausible that the furan-containing amine would also provide a high yield in such a reaction, potentially even exceeding that of benzylamine due to the electronic effects of the furan ring.

Experimental Protocols

The following is a general protocol for the synthesis of an amide from an amine and an acyl chloride, a common transformation for evaluating amine reactivity.

Protocol: Synthesis of N-(1-(Furan-2-yl)ethyl)acetamide

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

Reactivity_Comparison Theoretical Reactivity Comparison cluster_furan This compound cluster_benzyl Benzylamine Furan_Ring Furan Ring (π-electron rich) Furan_Amine Amine Nitrogen (Higher electron density) Furan_Ring->Furan_Amine +I, +M effects Furan_Reactivity Higher Predicted Nucleophilicity Furan_Amine->Furan_Reactivity Benzene_Ring Benzene Ring (Less electron-rich) Benzyl_Amine Amine Nitrogen (Lower electron density) Benzene_Ring->Benzyl_Amine Inductive/Resonance effects Benzyl_Reactivity Lower Predicted Nucleophilicity Benzyl_Amine->Benzyl_Reactivity Amide_Synthesis_Workflow General Workflow for Amide Synthesis Start Start: Amine + Acyl Chloride in solvent with base Reaction Reaction at 0°C to RT Start->Reaction Workup Aqueous Workup: - Quench with H₂O - Wash with NaHCO₃ - Wash with Brine Reaction->Workup Drying Drying and Concentration Workup->Drying Purification Purification: Column Chromatography Drying->Purification Product Final Product: Amide Purification->Product

References

Safety Operating Guide

Safe Disposal of 1-(Furan-2-yl)ethanamine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-(Furan-2-yl)ethanamine is critical for maintaining a safe laboratory environment and ensuring environmental protection. Due to its chemical structure, which includes a furan ring and an amine group, this compound should be treated as a hazardous waste with flammable, corrosive, and potentially toxic properties.

Hazard Profile Overview

This compound is anticipated to exhibit the following hazards based on the characteristics of its functional groups:

  • Flammability: The presence of the ethylamine group attached to the furan ring suggests that the compound is likely a flammable liquid.

  • Corrosivity: Amines are characteristically basic and can be corrosive to skin and eyes.

  • Toxicity: Furan and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[1]

  • Potential for Peroxide Formation: Furan-containing compounds may form explosive peroxides when exposed to air and light.[1]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes key data for related compounds to provide a contextual understanding of the potential hazards.

Property2-Butanone (Methyl Ethyl Ketone)Furan
CAS Number 78-93-3110-00-9
Flash Point -9 °C (15.8 °F)-36 °C (-32.8 °F)
Flammability Limits Lower: 1.8%, Upper: 10%Lower: 2.3%, Upper: 14.3%
Acute Oral Toxicity (LD50) 2737 mg/kg (Rat)1 mg/kg (Rat)
GHS Hazard Statements H225: Highly flammable liquid and vaporH319: Causes serious eye irritationH336: May cause drowsiness or dizzinessH224: Extremely flammable liquid and vaporH302: Harmful if swallowedH332: Harmful if inhaledH350: May cause cancerH373: May cause damage to organs through prolonged or repeated exposure

Data sourced from related compound SDS and chemical databases.[1]

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols outline the necessary steps for the safe handling and disposal of this compound waste.

I. Personal Protective Equipment (PPE) and Safety Precautions

Before handling any waste containing this compound, it is mandatory to wear the appropriate personal protective equipment to minimize exposure risks.

  • Gloves: Use chemical-resistant gloves (e.g., nitrile, neoprene).[2]

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[2]

  • Body Covering: A flame-retardant lab coat is required to protect clothing and skin.

  • Respiratory Protection: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

II. Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[3]

  • Designated Waste Container:

    • Use a dedicated, properly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads).[2]

    • The container must be made of a material compatible with flammable and corrosive organic liquids (e.g., glass or a suitable plastic). Do not use metal containers for corrosive waste.[4]

  • Labeling:

    • The waste container must be clearly and securely labeled with the words "HAZARDOUS WASTE".[4]

    • The full chemical name, "this compound," must be written out.[2]

    • Include the approximate concentration and the date when waste was first added to the container.[2]

  • Avoid Mixing:

    • Crucially, do not mix this compound waste with other waste streams. [2]

    • In particular, avoid mixing with strong oxidizing agents, acids, or any other incompatible chemicals to prevent violent reactions.[3][5]

  • Container Management:

    • Keep the waste container tightly sealed at all times, except when adding waste.[4]

    • Do not overfill the container. A general rule is to leave at least 10% of headspace to allow for vapor expansion.[2]

III. Storage of Hazardous Waste

Proper storage of the collected waste is essential to maintain a safe laboratory environment pending disposal.

  • Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.[2]

    • This area should be at or near the point of waste generation and under the control of laboratory personnel.[2]

  • Storage Conditions:

    • The SAA must be away from sources of ignition, heat, and direct sunlight.[2]

    • Store the waste container in a secondary containment tray to capture any potential leaks or spills.[2]

    • Ensure the storage area is well-ventilated.

IV. Final Disposal

The final disposal of this compound waste must be handled by trained professionals.

  • Contact Environmental Health and Safety (EHS):

    • When the waste container is nearly full, or has been in accumulation for the maximum time allowed by your institution's policy, contact your EHS department to arrange for a waste pickup.[2]

    • Provide them with all necessary information about the waste, including its composition and volume.

  • Spill and Leak Procedures:

    • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels for large spills.[6]

    • Carefully collect the contaminated absorbent material into a designated hazardous waste container and label it accordingly.[1]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Empty Container Disposal:

    • Empty containers that held this compound must also be disposed of as hazardous waste unless properly decontaminated.

    • To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). The first rinse must be collected and disposed of as hazardous waste.[7] Subsequent rinses may also need to be collected depending on institutional policies. After rinsing, allow the container to air dry completely in a fume hood before disposal or recycling.

Mandatory Visualizations

Logical Flow for Disposal of this compound

A Waste Generation (this compound & contaminated materials) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Container (Glass or appropriate plastic) B->C D Label Container ('HAZARDOUS WASTE', Chemical Name, Date) C->D E Add Waste to Container (Keep container closed when not in use) D->E F Store in Satellite Accumulation Area (SAA) (Secondary containment, away from ignition sources) E->F G Is container full or storage time limit reached? F->G H Continue to store safely in SAA G->H No I Contact Environmental Health & Safety (EHS) for pickup G->I Yes H->G J EHS collects and disposes of waste I->J

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 1-(Furan-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 1-(Furan-2-yl)ethanamine (CAS No. 22095-34-7). Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Hazard Profile and Immediate Precautions

This compound is a hazardous chemical that requires careful handling. According to its Safety Data Sheet (SDS), it is classified as a highly flammable liquid and vapor that causes severe skin burns and eye damage[1]. The furan moiety may also allow for the formation of explosive peroxides upon prolonged exposure to air and light.

Signal Word: Danger

Hazard Statements:

  • H225: Highly flammable liquid and vapour.[1]

  • H314: Causes severe skin burns and eye damage.[1]

Due to these hazards, all work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] An emergency eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Specifications & Best Practices
Eye and Face Protection Chemical splash goggles and a face shield.Goggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing.
Skin and Body Protection Flame-retardant and chemical-resistant lab coat.A flame-retardant lab coat is essential due to the high flammability of the compound. Ensure it is fully buttoned.
Chemical-resistant gloves.Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation before use and change them immediately if contaminated. For prolonged contact, consult the glove manufacturer's resistance guide.
Respiratory Protection Use in a certified chemical fume hood.All handling of this compound should be conducted within a fume hood to minimize inhalation of vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[2]
Footwear Closed-toe shoes.Shoes must cover the entire foot to protect against spills.

Operational Plan for Safe Handling

A systematic approach is crucial when working with this hazardous material.

1. Preparation and Handling:

  • Before beginning any work, ensure all necessary PPE is correctly worn.

  • Conduct all manipulations of this compound within a certified chemical fume hood.

  • Ground all equipment to prevent static discharge, which could ignite the flammable vapors.[3]

  • Use non-sparking tools.[3]

  • Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]

  • Do not eat, drink, or smoke in the handling area.[4]

2. Storage:

  • Store this compound in a tightly closed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4]

  • Store away from incompatible materials such as strong oxidizing agents and acids.

  • Due to the potential for peroxide formation, it is advisable to date the container upon receipt and opening, and to test for peroxides periodically.

3. Spill Management:

  • In the event of a small spill, evacuate the immediate area and ensure adequate ventilation.

  • Remove all sources of ignition.[3]

  • Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill kit for flammable liquids. Do not use combustible materials like paper towels to absorb the initial spill.

  • Use non-sparking tools to collect the absorbed material and place it in a sealed, properly labeled container for hazardous waste disposal.[3]

  • For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure safety.

1. Waste Segregation and Collection:

  • Collect all waste containing this compound, including contaminated consumables, in a dedicated, properly labeled hazardous waste container.[5]

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5]

  • Do not mix this waste with other waste streams, especially incompatible chemicals.[5]

2. Container Management:

  • Use a container compatible with flammable and corrosive organic liquids.

  • Keep the waste container tightly closed except when adding waste.[5]

  • Store the waste container in a designated satellite accumulation area that is away from sources of ignition and in secondary containment.[5]

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in regular trash.

Experimental Protocol: Synthesis of a Related Compound

Synthesis of 1-(Furan-2-yl)ethanol via Grignard Reaction [6]

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, a solution of furfural in anhydrous diethyl ether is prepared under a nitrogen atmosphere.

  • Grignard Reagent Addition: A solution of methylmagnesium bromide in diethyl ether is added dropwise to the furfural solution at 0°C.

  • Reaction: The reaction mixture is stirred at room temperature for a specified period to ensure completion.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The final product is purified by vacuum distillation.

This example highlights the need for anhydrous conditions and inert atmospheres when working with organometallic reagents and furan-containing compounds.

Workflow Diagrams

The following diagrams illustrate the logical workflows for the safe handling and disposal of this compound.

cluster_handling Safe Handling Workflow prep Preparation: - Don appropriate PPE - Work in a fume hood - Ground equipment handle Handling: - Use non-sparking tools - Avoid contact and inhalation prep->handle storage Storage: - Tightly sealed container - Cool, dry, ventilated area - Away from ignition sources handle->storage spill Spill Response: - Evacuate and ventilate - Use inert absorbent - Collect for disposal handle->spill

Caption: Logical workflow for the safe handling of this compound.

cluster_disposal Disposal Workflow collect Waste Collection: - Segregate waste - Use dedicated, labeled container manage Container Management: - Keep container closed - Store in designated area collect->manage dispose Final Disposal: - Contact EHS or licensed contractor - Do not dispose in regular trash or drain manage->dispose

Caption: Step-by-step process for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.